molecular formula C13H13O4P B085582 Diphenyl methyl phosphate CAS No. 115-89-9

Diphenyl methyl phosphate

Cat. No.: B085582
CAS No.: 115-89-9
M. Wt: 264.21 g/mol
InChI Key: VOWPVJACXJNHBC-UHFFFAOYSA-N
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Description

Diphenyl methyl phosphate, also known as Diphenyl methyl phosphate, is a useful research compound. Its molecular formula is C13H13O4P and its molecular weight is 264.21 g/mol. The purity is usually 95%.
The exact mass of the compound Diphenyl methyl phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m960 ug/l @ 24 °c in water /practical/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96635. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diphenyl methyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl methyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl diphenyl phosphate
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InChI

InChI=1S/C13H13O4P/c1-15-18(14,16-12-8-4-2-5-9-12)17-13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
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InChI Key

VOWPVJACXJNHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H13O4P
Source PubChem
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DSSTOX Substance ID

DTXSID7059432
Record name Phosphoric acid, methyl diphenyl ester
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Molecular Weight

264.21 g/mol
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Physical Description

Clear liquid; [Hawley]
Record name Methyl diphenyl phosphate
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Solubility

960 ug/l @ 24 °C in water /Practical/
Record name METHYL DIPHENYL PHOSPHATE
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Density

1.225-1.235 @ 25 °C
Record name METHYL DIPHENYL PHOSPHATE
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Vapor Pressure

0.0000116 [mmHg]
Record name Methyl diphenyl phosphate
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Color/Form

CLEAR, OILY LIQ

CAS No.

115-89-9
Record name Methyl diphenyl phosphate
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Record name Methyl diphenyl phosphate
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Record name Diphenyl methyl phosphate
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Record name Phosphoric acid, methyl diphenyl ester
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Record name DIPHENYL METHYL PHOSPHATE
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Record name METHYL DIPHENYL PHOSPHATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of diphenyl methyl phosphate, a significant organophosphorus compound with applications as a flame retardant and ignition control additive.[1][2] As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights essential for successful laboratory execution.

Introduction: The Significance of Diphenyl Methyl Phosphate

Diphenyl methyl phosphate (DMP), with the chemical formula C₁₃H₁₃O₄P, belongs to the class of aryl phosphate esters.[3][4] Its molecular structure, characterized by a central phosphate group bonded to two phenyl groups and one methyl group, imparts properties that make it a valuable, albeit historically used, industrial chemical.[5] Formerly employed as a gasoline additive, its primary modern relevance lies in its role as a flame retardant.[1][5] Understanding its synthesis and characterization is crucial for the development of new organophosphorus compounds and for toxicological and environmental studies, as it is also a metabolite of other flame retardants like triphenyl phosphate (TPHP).[3]

Synthesis of Diphenyl Methyl Phosphate: Methodologies and Mechanistic Insights

The synthesis of diphenyl methyl phosphate can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Here, we explore a common and effective method.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to diphenyl methyl phosphate involves the formation of ester linkages to the central phosphorus atom. A key disconnection can be made at the P-O-CH₃ bond, suggesting a methylation reaction of a diphenyl phosphate precursor. Alternatively, building the molecule from a phosphorus oxychloride core by sequential addition of phenoxide and methoxide is a plausible, though potentially less selective, strategy.

A prevalent and historically significant method involves the reaction of diphenyl hydrogen phosphate with a methylating agent.[5] This approach is often favored due to the commercial availability of the starting materials.

Recommended Synthetic Protocol: Methylation of Diphenyl Phosphate

This protocol outlines a reliable method for the synthesis of diphenyl methyl phosphate.

Reaction Scheme:

Synthesis of Diphenyl Methyl Phosphate diphenyl_phosphate Diphenyl Phosphate reaction diphenyl_phosphate->reaction Reflux methylating_agent +   Methylating Agent (e.g., Methyl Iodide) methylating_agent->reaction Reflux base +   Base (e.g., K₂CO₃) base->reaction Reflux solvent Solvent (e.g., Acetone) solvent->reaction Reflux diphenyl_methyl_phosphate Diphenyl Methyl Phosphate reaction->diphenyl_methyl_phosphate

Figure 1: General reaction scheme for the synthesis of diphenyl methyl phosphate via methylation of diphenyl phosphate.

Materials and Reagents:

  • Diphenyl phosphate

  • Methyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diphenyl phosphate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

  • Addition of Methylating Agent: To the stirred suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude diphenyl methyl phosphate by vacuum distillation or column chromatography on silica gel to obtain a clear, oily liquid.[2]

Causality and Experimental Choices:

  • Base: Anhydrous potassium carbonate is used to deprotonate the acidic proton of diphenyl phosphate, forming the more nucleophilic phosphate anion, which readily attacks the electrophilic methyl iodide.

  • Solvent: Anhydrous acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Work-up: The aqueous washes are crucial to remove any unreacted starting materials, byproducts, and inorganic salts. The sodium bicarbonate wash specifically neutralizes any remaining acidic species.

Characterization of Diphenyl Methyl Phosphate: A Spectroscopic Approach

Thorough characterization is essential to confirm the identity and purity of the synthesized diphenyl methyl phosphate. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of diphenyl methyl phosphate.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the proton environment in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.2-7.4Multiplet10HAromatic protons (C₆H₅)
~3.8Doublet3HMethyl protons (-OCH₃)

The doublet splitting of the methyl protons is due to coupling with the phosphorus-31 nucleus.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment
~150 (d)Cipso (aromatic, attached to O)
~129 (s)Cpara (aromatic)
~125 (s)Cmeta (aromatic)
~120 (d)Cortho (aromatic)
~55 (d)-OCH₃

The signals for carbons close to the phosphorus atom exhibit splitting due to C-P coupling.

³¹P NMR Spectroscopy:

³¹P NMR is particularly informative for organophosphorus compounds, providing a direct probe of the phosphorus environment.[6]

Chemical Shift (δ) ppm Assignment
~ -5 to -7P=O

The chemical shift is referenced to an external standard, typically 85% H₃PO₄.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[8]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3060-3040C-H stretch (aromatic)Medium
~2960-2850C-H stretch (aliphatic)Medium
~1590, 1490C=C stretch (aromatic)Strong
~1300-1250P=O stretchStrong
~1200-1100P-O-C stretch (aryl)Strong
~1030P-O-C stretch (alkyl)Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): m/z = 264.0551 (calculated for C₁₃H₁₃O₄P)[5]

  • Key Fragmentation Patterns: The fragmentation of organophosphorus esters often involves cleavage of the P-O bonds.[9]

Figure 2: Molecular structure of diphenyl methyl phosphate.

Safety and Handling Precautions

Working with organophosphorus compounds and their reagents requires strict adherence to safety protocols.

  • Phosphorus Oxychloride: If used as a starting material, phosphorus oxychloride is highly corrosive and reacts violently with water.[10][11] It is toxic if inhaled and can cause severe skin and eye burns.[11][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[10][12][13]

  • Methyl Iodide: Methyl iodide is a known carcinogen and a potent alkylating agent. Handle with extreme care in a fume hood and wear appropriate gloves.

  • General Precautions: Avoid inhalation of vapors and skin contact with all chemicals.[11] In case of contact, wash the affected area immediately with copious amounts of water.[13]

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of diphenyl methyl phosphate. By understanding the underlying principles of the synthetic methodology and the interpretation of spectroscopic data, researchers can confidently prepare and verify this compound in a laboratory setting. The insights into experimental choices and safety precautions are intended to foster a culture of safety and efficiency in the laboratory.

References

  • Cox, A. W., Jr., & Durig, J. R. (1976). Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2. The Journal of Physical Chemistry, 80(6), 575–581. Retrieved from [Link]

  • Kumar, S., et al. (2014). Spectroscopic Analysis of Organophosphorus Pesticides Using Colorimetric Reactions. Journal of Spectroscopy, 2014, 1-6. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • SPIE. (n.d.). Classification of infrared spectra of organophosphorus compounds with artificial neural networks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl diphenyl phosphate. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl methyl phosphate. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. Retrieved from [Link]

  • Kumar, V., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). Retrieved from [Link]

  • ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diphenyl methylphosphonate. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Diphenyl methyl phosphate (CAS 115-89-9). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • LookChem. (n.d.). DIPHENYL METHYL PHOSPHATE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl methyl phosphate. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Diphenyl-methylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of diphenyl phosphorochloridate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyldiphenylphosphine. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl methyl phosphate. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of diphenyl chlorophosphate.
  • National Center for Biotechnology Information. (n.d.). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Diphenyl phosphate (DPP). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of Diphenyl methyl phosphate (DPMP), a compound of interest in various scientific and industrial fields, including its emerging relevance in the context of drug development as a metabolite of certain organophosphate-based compounds. This document moves beyond a simple recitation of data, offering insights into the causality behind its characteristics and providing actionable protocols for its synthesis and analysis.

Molecular Identity and Structural Elucidation

Diphenyl methyl phosphate, with the CAS Number 7525-83-9, is an organophosphate ester. Its molecular structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methoxy group and two phenoxy groups.

Molecular Formula: C₁₃H₁₃O₄P[1]

Molecular Weight: 264.21 g/mol [1]

IUPAC Name: methyl diphenyl phosphate[2]

Synonyms: Diphenyl methyl phosphate, Methoxy(diphenoxy)phosphine oxide, Phosphoric acid, methyl diphenyl ester[1][2]

Caption: 2D representation of the Diphenyl methyl phosphate molecule.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological interactions.

PropertyValueSource
Appearance Clear, oily liquid[1][2]
Boiling Point 125 °C at 0.03 mmHg[1]
Melting Point Not available; Pour point: -85 °F (-65 °C)[2]
Density 1.23 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.537[1]
Water Solubility 2 g/L at 25 °C[1]
logP (Octanol/Water) 3.899 (Calculated)[3]

The absence of a defined melting point and the very low pour point suggest that Diphenyl methyl phosphate exists as a liquid over a wide range of temperatures, a characteristic feature of many asymmetric organophosphate esters. Its limited water solubility and calculated logP value indicate a lipophilic nature, suggesting it is likely to partition into lipid-rich environments.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. Below is a summary of the expected spectroscopic data for Diphenyl methyl phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.

  • ¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the ten protons of the two phenyl groups. A distinct signal for the methyl protons, likely a doublet due to coupling with the phosphorus atom, would appear further upfield.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon atoms directly bonded to the oxygen atoms appearing at a different chemical shift compared to the other aromatic carbons. A signal for the methyl carbon will also be present at a characteristic upfield chemical shift.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For Diphenyl methyl phosphate, a single resonance is expected, and its chemical shift provides insight into the electronic environment of the phosphorus center.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. Key expected absorptions for Diphenyl methyl phosphate include:

  • P=O (Phosphoryl) Stretch: A strong absorption band is anticipated in the region of 1250-1300 cm⁻¹.

  • P-O-C (Aryl) Stretch: Asymmetric and symmetric stretching vibrations are expected around 1200 cm⁻¹ and 950-1050 cm⁻¹, respectively.

  • C-H (Aromatic and Aliphatic) Stretch: Absorptions for aromatic C-H bonds will be observed just above 3000 cm⁻¹, while the methyl C-H stretch will appear just below 3000 cm⁻¹.

  • C=C (Aromatic) Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For Diphenyl methyl phosphate, under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 264. Common fragmentation pathways for organophosphate esters involve the cleavage of the P-O and C-O bonds.[6][7]

Caption: A simplified representation of potential mass spectrometry fragmentation pathways.

Chemical Properties and Reactivity

The chemical behavior of Diphenyl methyl phosphate is largely dictated by the electrophilic nature of the phosphorus atom and the stability of the phenoxy and methoxy leaving groups.

Stability and Decomposition

Diphenyl methyl phosphate is a relatively stable compound under standard conditions. However, like many organophosphate esters, it can undergo hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature. Thermal decomposition at elevated temperatures will likely lead to the formation of various phosphorus oxides and organic byproducts. As a flame retardant, its mechanism of action in the gas phase during combustion involves the release of phosphorus-containing radicals that interrupt the chain reactions of fire.

Synthesis of Diphenyl Methyl Phosphate

A common and effective method for the synthesis of Diphenyl methyl phosphate involves the reaction of diphenyl phosphorochloridate with methanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction: (C₆H₅O)₂P(O)Cl + CH₃OH + Base → (C₆H₅O)₂P(O)OCH₃ + Base·HCl

Synthesis_Workflow start Start reactants Diphenyl phosphorochloridate + Methanol + Base (e.g., Triethylamine) start->reactants reaction Reaction in an anhydrous solvent (e.g., Dichloromethane) at 0°C to room temp. reactants->reaction workup Aqueous Workup (Wash with water and brine) reaction->workup drying Drying over anhydrous Na₂SO₄ workup->drying purification Purification by column chromatography or distillation drying->purification product Diphenyl methyl phosphate purification->product

Caption: A generalized workflow for the synthesis of Diphenyl methyl phosphate.

Experimental Protocol: Synthesis of Diphenyl Methyl Phosphate

  • Reaction Setup: To a solution of diphenyl phosphorochloridate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.1 eq).

  • Addition of Methanol: Slowly add methanol (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or vacuum distillation to obtain pure Diphenyl methyl phosphate.

Self-Validation: The purity of the synthesized product should be confirmed by NMR and mass spectrometry, and the results should be consistent with the expected data.

Applications and Relevance in Drug Development

Diphenyl methyl phosphate is primarily used as a flame retardant and an ignition control compound.[1] In the context of drug development, it is important as a potential metabolite of more complex organophosphate-based drugs or prodrugs. Understanding its physicochemical and toxicological properties is crucial for evaluating the overall safety and metabolic profile of a parent drug candidate.

Safety and Handling

While specific toxicity data for Diphenyl methyl phosphate is limited, it is prudent to handle it with the care afforded to other organophosphate esters.

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Hazards: May cause irritation to the skin, eyes, and respiratory tract.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of Diphenyl methyl phosphate. By synthesizing data from various sources and providing practical insights and protocols, this document serves as a valuable resource for researchers and professionals. The information contained herein is intended to facilitate a deeper understanding of this compound and to support its safe and effective use in research and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8291, Methyl diphenyl phosphate. Retrieved from [Link]

  • Ma, Y., et al. (2020). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 25(3), 568. Retrieved from [Link]

  • Szewczyk, J., et al. (2018). Selective removal of phenyl group from alkyl diphenyl phosphates. Tetrahedron Letters, 59(15), 1455-1458. Retrieved from [Link]

  • Royal Society of Chemistry (2017). Electronic Supplementary Information for "A general and efficient method for the synthesis of phosphine oxides". Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82027, Diphenyl methylphosphonate. Retrieved from [Link]

  • Wang, Q., et al. (2023). Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. Molecules, 28(7), 2983. Retrieved from [Link]

  • Peking University (n.d.). Supporting Information. Retrieved from [Link]

  • Konstas, J. D., et al. (2020). Photocatalytic degradation of organophosphate flame retardant TBEP: kinetics and identification of transformation products by orbitrap mass spectrometry. Environmental Science and Pollution Research, 27(1), 1027-1037. Retrieved from [Link]

  • Dang, H., et al. (2023). Knowledge gaps and future studies for reactive flame retardants. Environmental Science & Technology, 57(1), 1-3. Retrieved from [Link]

  • University of Alberta (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Hosseini, S. E., et al. (2016). Proposed EI‐MS fragmentation pathways of 4. Journal of Mass Spectrometry, 51(10), 830-838. Retrieved from [Link]

  • Wiley Online Library (n.d.). Diphenyl-methylphosphine - Optional[31P NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

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Introduction: Unveiling a Versatile Phosphate Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diphenyl Methyl Phosphate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Diphenyl methyl phosphate, with the Chemical Abstracts Service (CAS) number 115-89-9 , is an organophosphate compound that holds significance in both industrial and research settings. While widely recognized for its application as a flame retardant and ignition control compound, its utility extends into the realm of organic synthesis as a stable phosphorylating agent and a key building block.[1][2][3] This guide provides a comprehensive overview of diphenyl methyl phosphate, from its fundamental chemical properties and structure to detailed methodologies for its synthesis, analytical characterization, and safe handling. For the research scientist and drug development professional, understanding the nuances of this reagent is pivotal for its effective application in complex synthetic pathways.

Chemical Structure and Physicochemical Properties

Diphenyl methyl phosphate is a triester of phosphoric acid, featuring two phenyl groups and one methyl group attached to the phosphate core. This asymmetric structure imparts specific reactivity and physical characteristics that are crucial for its application.

Molecular Structure:

  • Chemical Name: Methyl Diphenyl Phosphate[1]

  • Synonyms: Diphenyl methyl phosphate, Phosphoric acid, methyl diphenyl ester[1]

  • Molecular Formula: C₁₃H₁₃O₄P[1]

  • Molecular Weight: 264.21 g/mol [1]

The structure of diphenyl methyl phosphate is depicted in the following diagram:

Caption: 2D structure of Diphenyl Methyl Phosphate.

Physicochemical Data:

A summary of the key physicochemical properties of diphenyl methyl phosphate is presented in the table below. These properties are essential for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueReference(s)
CAS Number 115-89-9[1][4]
Appearance Clear, oily liquid[1][3]
Molecular Weight 264.21 g/mol [1]
Boiling Point 125 °C at 0.03 mmHg[1][2]
Density 1.23 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.537[1][2]
Flash Point 113 °C[1][2]
Water Solubility 2 g/L at 25 °C[1][2]

Synthesis of Diphenyl Methyl Phosphate: A Validated Protocol

The synthesis of diphenyl methyl phosphate is most reliably achieved through the reaction of diphenyl chlorophosphate with methanol. This method offers high yields and a straightforward purification process. The use of a base, such as pyridine or triethylamine, is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

The overall reaction is a nucleophilic substitution at the phosphorus center, where the methoxide ion displaces the chloride.

Synthesis_Workflow Reactant1 Diphenyl Chlorophosphate Reaction Reaction in Anhydrous Solvent (e.g., THF, 0°C to RT) Reactant1->Reaction Reactant2 Methanol (CH₃OH) Reactant2->Reaction Base Pyridine (Base) Base->Reaction Product Diphenyl Methyl Phosphate Reaction->Product Byproduct Pyridine Hydrochloride (Byproduct) Reaction->Byproduct

Caption: Synthesis workflow for Diphenyl Methyl Phosphate.

Experimental Protocol:

  • Materials:

    • Diphenyl chlorophosphate

    • Anhydrous methanol

    • Anhydrous pyridine

    • Anhydrous diethyl ether or ethyl acetate for extraction

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • To a stirred solution of diphenyl chlorophosphate (1.0 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 equivalents).

    • Slowly add anhydrous methanol (1.5 equivalents) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude diphenyl methyl phosphate by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

  • Causality and Self-Validation:

    • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as diphenyl chlorophosphate is moisture-sensitive and will hydrolyze to diphenyl phosphate, reducing the yield of the desired product.

    • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

    • Use of Base: Pyridine acts as a nucleophilic catalyst and, more importantly, as a scavenger for the HCl generated during the reaction. The formation of pyridinium hydrochloride salt as a precipitate helps to drive the equilibrium towards the product side.

    • Aqueous Work-up: The series of washes effectively removes the pyridinium salt, any remaining starting materials, and byproducts, ensuring a cleaner crude product for purification.

    • Chromatographic Purification: Silica gel chromatography is a reliable method for separating the non-polar diphenyl methyl phosphate from any more polar impurities.

Analytical Characterization: A Spectroscopic Profile

The identity and purity of synthesized diphenyl methyl phosphate are confirmed through a combination of spectroscopic techniques. Below is a summary of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NucleusChemical Shift (δ) ppm (Typical, in CDCl₃)MultiplicityAssignment
¹H NMR ~ 7.20 - 7.40MultipletAromatic protons (10H)
~ 3.85Doublet (J ≈ 11 Hz)Methyl protons (3H, ³J(P,H))
¹³C NMR ~ 150.5 (d, J ≈ 7 Hz)DoubletC-ipso (Aromatic)
~ 129.8SingletC-para (Aromatic)
~ 125.5SingletC-meta (Aromatic)
~ 120.2 (d, J ≈ 5 Hz)DoubletC-ortho (Aromatic)
~ 55.0 (d, J ≈ 6 Hz)DoubletMethyl Carbon
³¹P NMR ~ -4.0 to -6.0SingletPhosphate Phosphorus

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3060MediumAromatic C-H stretch
~ 2960MediumAliphatic C-H stretch (methyl)
~ 1590, 1490StrongAromatic C=C stretch
~ 1280StrongP=O stretch (phosphoryl)
~ 1180StrongP-O-C (aryl) stretch
~ 1030StrongP-O-C (alkyl) stretch

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
264[M]⁺ (Molecular Ion)
250[M - CH₂]⁺
171[M - C₆H₅O]⁺
94[C₆H₅OH]⁺
77[C₆H₅]⁺

Applications in Research and Drug Development

While its role as a flame retardant is well-established, diphenyl methyl phosphate and its precursors are valuable in a research context, primarily related to phosphorylation chemistry.

  • Phosphorylating Agent Precursor: Diphenyl chlorophosphate, the direct precursor to diphenyl methyl phosphate, is a widely used phosphorylating agent for alcohols, phenols, and amines. The resulting diphenyl phosphate esters can be selectively deprotected. The phenyl groups can be removed via hydrogenolysis, providing a route to monomethyl phosphates.

  • Stable Phosphate Protecting Group: The diphenyl phosphate group is used as a protecting group in the synthesis of complex molecules, such as oligonucleotides and phosphopeptides.[5][6] The methyl ester variant offers different stability and deprotection characteristics compared to other phosphate esters.

  • Cross-Coupling Reactions: Aryl phosphates, including diphenyl phosphate derivatives, can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), where the phosphate group acts as a leaving group.[7] This allows for the formation of new carbon-carbon bonds at positions that might otherwise be difficult to functionalize.

Safety, Handling, and Disposal

As an organophosphate, diphenyl methyl phosphate requires careful handling to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Avoid generating dust.

  • Disposal: Dispose of waste diphenyl methyl phosphate and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1][8][9] Do not pour down the drain.

Conclusion

Diphenyl methyl phosphate is a compound with a dual identity. Its industrial applications are significant, but for the research and pharmaceutical communities, its true value lies in its role within the broader context of phosphorylation chemistry. A thorough understanding of its synthesis, spectroscopic fingerprints, and reactivity is essential for leveraging its potential in the design and creation of novel molecules. By following validated protocols and adhering to strict safety guidelines, researchers can effectively and safely utilize this versatile reagent in their synthetic endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8291, Methyl diphenyl phosphate. Retrieved January 12, 2026 from [Link].

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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Diphenyl methyl phosphate (DMPP), an organophosphate ester, belongs to a class of compounds with a well-documented history of biological activity, most notably as inhibitors of cholinesterases. However, the precise molecular interactions and the full spectrum of its mechanism of action remain subjects of ongoing investigation. This technical guide synthesizes the current understanding of the probable mechanisms by which DMPP exerts its effects, drawing upon the established principles of organophosphate biochemistry and the activities of structurally related compounds. We will delve into its likely primary target, acetylcholinesterase, and explore potential secondary mechanisms that may contribute to its overall biological profile. This document is intended to serve as a foundational resource for researchers engaged in the study of DMPP and similar organophosphate esters, providing both theoretical grounding and practical experimental frameworks.

Introduction: The Organophosphate Landscape

Organophosphate esters are a diverse group of organic compounds containing a phosphate core. Their applications are widespread, ranging from pesticides and flame retardants to therapeutic agents. The biological activity of many organophosphates stems from their ability to interact with and inhibit serine hydrolases, a large and functionally diverse class of enzymes.

Diphenyl methyl phosphate, with its characteristic phosphate ester backbone, is structurally poised to engage with biological targets in a manner consistent with other members of its chemical family. Understanding its mechanism of action is critical for elucidating its potential toxicological properties and exploring any therapeutic applications.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The canonical mechanism of action for many neurotoxic organophosphates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve signal at cholinergic synapses.

The Phosphorylation of Acetylcholinesterase

The inhibition of AChE by organophosphates like diphenyl methyl phosphate is a well-characterized process involving the phosphorylation of a serine residue within the enzyme's active site. This reaction proceeds via a nucleophilic attack from the serine hydroxyl group on the phosphorus atom of the organophosphate. The result is a covalently modified, phosphorylated enzyme that is catalytically inactive.

The general reaction can be depicted as follows:

AChE_Inhibition AChE Acetylcholinesterase (AChE) (Active Serine-OH) Complex AChE-DMPP Michaelis Complex AChE->Complex Binding DMPP Diphenyl Methyl Phosphate (DMPP) DMPP->Complex Phosphorylated_AChE Phosphorylated AChE (Inactive) Complex->Phosphorylated_AChE Phosphorylation Leaving_Group Phenol/Methanol Leaving Group Complex->Leaving_Group

Caption: Covalent Inhibition of Acetylcholinesterase by Diphenyl Methyl Phosphate.

Kinetics of Inhibition
"Aging" of the Phosphorylated Enzyme

A phenomenon known as "aging" can occur following the initial phosphorylation of AChE. This process involves a chemical modification of the phosphorylated enzyme, often through the cleavage of an alkyl or aryl group from the phosphorus atom. Aging renders the inhibited enzyme resistant to reactivation by standard oxime reactivators, leading to a more permanent inhibition.

Beyond Acetylcholinesterase: Exploring Secondary Mechanisms

While AChE inhibition is a primary mechanism for many organophosphates, a growing body of evidence suggests that these compounds can exert biological effects through other pathways. This is particularly relevant for organophosphate flame retardants and their metabolites, which are often weaker AChE inhibitors but demonstrate other forms of toxicity[2].

Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BChE) is another cholinesterase found in plasma and various tissues. While its physiological role is less defined than that of AChE, it can also be inhibited by organophosphates. Studies on dialkyl phenyl phosphates have shown that some analogs are potent and selective inhibitors of BChE[1]. It is plausible that diphenyl methyl phosphate also interacts with BChE, which could contribute to its overall pharmacological or toxicological profile.

Neurotoxicity Independent of Cholinesterase Inhibition

Research on organophosphate flame retardants and their metabolites, such as diphenyl phosphate (a close structural analog of DMPP), has revealed mechanisms of developmental neurotoxicity that are not dependent on AChE inhibition[2][3]. These mechanisms may include:

  • Endocrine Disruption: Interference with hormone signaling pathways.

  • Oxidative Stress: Generation of reactive oxygen species, leading to cellular damage.

  • Alterations in Neuronal Development: Effects on neurogenesis, neuronal differentiation, and synapse formation.

  • Modulation of Cellular Signaling Pathways: Interaction with pathways such as the mitogen-activated protein kinase (MAPK) and forkhead box (FOXO) signaling pathways[4].

The structural similarity of diphenyl methyl phosphate to these compounds suggests that it may also engage in these non-cholinergic mechanisms.

Secondary_Mechanisms DMPP Diphenyl Methyl Phosphate BChE Butyrylcholinesterase (BChE) Inhibition DMPP->BChE Endocrine Endocrine Disruption DMPP->Endocrine Oxidative_Stress Oxidative Stress DMPP->Oxidative_Stress Neuronal_Dev Altered Neuronal Development DMPP->Neuronal_Dev Signaling Modulation of Signaling Pathways DMPP->Signaling Neurotoxicity Neurotoxicity BChE->Neurotoxicity Endocrine->Neurotoxicity Oxidative_Stress->Neurotoxicity Neuronal_Dev->Neurotoxicity Signaling->Neurotoxicity

Caption: Potential Secondary Mechanisms of Diphenyl Methyl Phosphate Neurotoxicity.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of diphenyl methyl phosphate, a series of well-defined experimental protocols are required. The following outlines a foundational experimental workflow.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is used as a substrate for AChE. Its hydrolysis produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (AChI) solution (75 mM in deionized water)

    • Diphenyl methyl phosphate stock solution (in a suitable solvent like DMSO or ethanol)

    • AChE enzyme solution (from a commercial source, e.g., electric eel or human recombinant)

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of various concentrations of diphenyl methyl phosphate (or vehicle control) to the respective wells.

    • Add 10 µL of AChE solution to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding 20 µL of AChI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Ellman_Assay_Workflow Start Start: Prepare Reagents Add_Buffer Add Phosphate Buffer and DTNB to wells Start->Add_Buffer Add_Inhibitor Add Diphenyl Methyl Phosphate (or vehicle) Add_Buffer->Add_Inhibitor Add_Enzyme Add AChE Solution (Pre-incubate) Add_Inhibitor->Add_Enzyme Add_Substrate Add Acetylthiocholine (Start Reaction) Add_Enzyme->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Experimental Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.

Neuronal Cell-Based Assays

To investigate neurotoxicity independent of direct AChE inhibition, in vitro studies using neuronal cell lines (e.g., SH-SY5Y, PC12) are invaluable.

Example Protocol: Assessment of Neurite Outgrowth

  • Cell Culture: Culture neuronal cells in appropriate media and conditions.

  • Differentiation: Induce differentiation using agents like retinoic acid or nerve growth factor (NGF).

  • Treatment: Expose the differentiating cells to various concentrations of diphenyl methyl phosphate for a specified duration.

  • Immunofluorescence Staining: Fix the cells and stain for neuronal markers such as β-III tubulin to visualize neurites.

  • Imaging and Analysis: Acquire images using fluorescence microscopy and quantify neurite length and branching using image analysis software.

Quantitative Data Summary

While specific quantitative data for diphenyl methyl phosphate is not available in published literature, the following table provides a template for how such data would be presented. For context, representative data for related organophosphate compounds are often reported in the literature.

CompoundTarget EnzymeInhibition TypeIC₅₀ / KᵢReference
Diphenyl Methyl Phosphate AChE / BChETo be determinedTo be determined-
Di-n-pentyl phenyl phosphateBChEPartial CompetitiveKᵢ = 6 µM[1]
Di-n-butyl phenyl phosphateBChECompetitiveKᵢ = 43 µM[1]

Conclusion and Future Directions

The mechanism of action of diphenyl methyl phosphate is likely multifaceted, centered around the well-established organophosphate-induced inhibition of acetylcholinesterase. However, the potential for interactions with other biological targets and the induction of non-cholinergic neurotoxic effects cannot be overlooked, especially given the evidence from structurally similar compounds.

Future research should focus on:

  • Direct experimental validation of diphenyl methyl phosphate's inhibitory activity against AChE and BChE to determine its potency and selectivity.

  • In-depth studies using neuronal cell models to investigate its effects on cell viability, neurite outgrowth, synaptogenesis, and key signaling pathways.

  • In vivo studies in model organisms to understand its pharmacokinetic profile, biodistribution, and potential for developmental neurotoxicity.

By systematically addressing these research questions, a comprehensive understanding of the mechanism of action of diphenyl methyl phosphate can be achieved, providing a solid foundation for assessing its potential risks and benefits.

References

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  • Sant, K. E., Tanguay, R. L., & Reif, D. M. (2024). Triphenyl Phosphate Alters Methyltransferase Expression and Induces Genome-Wide Aberrant DNA Methylation in Zebrafish Larvae. Environmental Science & Technology. [Link]

  • KEGG PATHWAY Database. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The neurotoxicity of organophosphorus flame retardant tris (1,3-dichloro-2-propyl) phosphate (TDCPP): Main effects and its underlying mechanisms. Retrieved from [Link]

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Diphenyl Methyl Phosphate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis, Reactivity, and Application of Diphenyl Methyl Phosphate in Modern Drug Development

Introduction: The Versatile Role of Diphenyl Methyl Phosphate in Organic Synthesis

Diphenyl methyl phosphate (DMMP) is an organophosphate ester that has garnered significant interest in various chemical fields. While historically utilized as a flame retardant and ignition control compound, its utility in modern organic synthesis, particularly in the realm of medicinal chemistry and drug development, is of increasing importance.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of diphenyl methyl phosphate, with a special focus on its role as a strategic phosphorylating agent.

DMMP's value in synthesis is primarily derived from its function as a carrier of a methyl phosphate group, which can be transferred to a variety of nucleophiles. The two phenyl groups on the phosphate moiety are excellent leaving groups, facilitating the phosphorylation of sensitive substrates under relatively mild conditions. This property is particularly advantageous in the synthesis of phosphate prodrugs, where a phosphate group is masked to enhance the parent drug's bioavailability.[3][4] Once in the bloodstream or target cells, the phenyl and methyl groups can be enzymatically cleaved to release the active, phosphorylated drug molecule.[2][5] This guide will delve into the practical aspects of utilizing diphenyl methyl phosphate, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile of Diphenyl Methyl Phosphate

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use in the laboratory. Diphenyl methyl phosphate is a clear, oily liquid under standard conditions.[6] Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 115-89-9[7][8]
Molecular Formula C₁₃H₁₃O₄P[7][8]
Molecular Weight 264.21 g/mol [7]
Appearance Clear, oily liquid[6]
Boiling Point 125 °C @ 0.03 mmHg[6]
Density 1.23 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.537[6]
³¹P NMR Chemical Shift (δ) Varies with solvent and substituents[1][9]

The ³¹P NMR chemical shift is a particularly important characteristic for monitoring reactions involving organophosphorus compounds. For diaryl methyl phosphates, the chemical shift is influenced by the electronic nature of the aryl substituents, with electron-withdrawing groups generally causing an upfield shift.[9]

Synthesis of Diphenyl Methyl Phosphate: A Step-by-Step Protocol

The most common and direct laboratory synthesis of diphenyl methyl phosphate involves the reaction of its precursor, diphenyl phosphorochloridate, with methanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram of the Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Diphenyl Phosphorochloridate Diphenyl Phosphorochloridate Reaction_Vessel Reaction in Anhydrous Solvent (e.g., THF) Diphenyl Phosphorochloridate->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Triethylamine_Hydrochloride Triethylamine Hydrochloride Reaction_Vessel->Triethylamine_Hydrochloride Workup Workup Reaction_Vessel->Workup 1. Filtration 2. Solvent Evaporation 3. Purification Diphenyl_Methyl_Phosphate Diphenyl Methyl Phosphate Workup->Diphenyl_Methyl_Phosphate

Caption: Synthesis of Diphenyl Methyl Phosphate.

Experimental Protocol: Synthesis from Diphenyl Phosphorochloridate

This protocol is based on established procedures for the phosphorylation of alcohols using phosphorochloridates.[10]

Materials:

  • Diphenyl phosphorochloridate (1.0 eq)

  • Anhydrous methanol (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add diphenyl phosphorochloridate (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, prepare a solution of anhydrous methanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF. Add this solution dropwise to the stirred solution of diphenyl phosphorochloridate over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous THF.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting oil in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diphenyl methyl phosphate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Self-Validation: The identity and purity of the synthesized diphenyl methyl phosphate should be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as mass spectrometry, and compared with literature data.[7][9]

Mechanism of Phosphorylation and Reactivity

Diphenyl methyl phosphate functions as a phosphorylating agent through a nucleophilic substitution reaction at the phosphorus center. The phosphorus atom in DMMP is electrophilic due to the electron-withdrawing effects of the four oxygen atoms attached to it.

The key to its reactivity lies in the nature of the phenoxy groups. Phenyl esters of phosphoric acid are more reactive towards nucleophiles than their alkyl counterparts because the phenoxide ion is a better leaving group than an alkoxide ion. This is due to the ability of the aromatic ring to stabilize the negative charge of the departing phenoxide through resonance.

When diphenyl methyl phosphate reacts with a nucleophile, such as the hydroxyl group of an alcohol, the nucleophile attacks the electrophilic phosphorus atom. This can proceed through a concerted Sₙ2-type mechanism, leading to the formation of a new phosphate ester and the displacement of a phenoxide ion. In the context of drug development, this allows for the transfer of the methyl phosphate moiety to a hydroxyl group on a drug molecule.

Applications in Drug Development: The Prodrug Strategy

A major challenge in drug development is overcoming poor aqueous solubility and limited membrane permeability of potential drug candidates. The phosphate prodrug approach is a well-established strategy to address these issues.[2] By transiently masking a hydroxyl group on a parent drug with a phosphate group, its physicochemical properties can be favorably altered.

Diphenyl methyl phosphate and its derivatives are valuable reagents in this context. They can be used to install a diphenyl phosphate group onto a drug molecule, which serves as a lipophilic, charge-neutral prodrug moiety. This lipophilicity can enhance the drug's ability to cross cell membranes.

Diagram of Prodrug Activation

G cluster_phosphorylation Phosphorylation cluster_prodrug Prodrug in Circulation cluster_activation Intracellular Activation Drug_OH Drug-OH (e.g., Nucleoside Analogue) Coupling Coupling Reaction Drug_OH->Coupling DMMP Diphenyl Methyl Phosphate DMMP->Coupling Prodrug Drug-O-P(O)(OPh)₂ (Lipophilic Prodrug) Coupling->Prodrug Step1 Step 1: Cleavage of Phenyl Groups (Phosphatases) Prodrug->Step1 Cellular Uptake Step2 Step 2: Cleavage of Methyl Group (Phosphatases/Esterases) Step1->Step2 Active_MP Drug-O-P(O)(OH)₂ (Active Monophosphate) Step2->Active_MP

Caption: Prodrug activation pathway.

Once inside the target cells, endogenous enzymes such as phosphatases and esterases cleave the phenyl and methyl groups.[2][5] This unmasks the phosphate group, releasing the active, negatively charged nucleoside monophosphate. This active form can then be further phosphorylated by cellular kinases to the triphosphate, which can then inhibit viral polymerases or other target enzymes.

A notable example is the synthesis of 5'-diphenylphosphate derivatives of 1,2,3-triazolyl nucleoside analogues. These compounds have been shown to exhibit antiviral activity against influenza A virus, demonstrating the potential of this prodrug strategy.

CompoundTargetIC₅₀ (µM)Reference
Parent Nucleoside AnalogueInfluenza A (H1N1)42
5'-Diphenylphosphate DerivativeInfluenza A (H1N1)17.9

The data indicates that the diphenyl phosphate prodrug exhibits improved antiviral activity compared to the parent nucleoside, highlighting the effectiveness of this approach.

Conclusion

Diphenyl methyl phosphate is a valuable and versatile reagent in organic synthesis with growing importance in medicinal chemistry. Its utility as a phosphorylating agent, particularly in the synthesis of phosphate prodrugs, offers a powerful tool for enhancing the therapeutic potential of drug candidates. By understanding its synthesis, properties, and reactivity, researchers can effectively leverage diphenyl methyl phosphate to advance their drug discovery and development programs.

References

  • da Silva, J. F. C., Pedrosa, M. S., Nakayama, H. T., & Costa Neto, C. (n.d.). ELECTRONIC STRUCTURE AND 31P NMR CHEMICAL SHIFT OF SUBSTITUTED TRIARYL, DIARYL METHYL AND DIMETHYL ARYL PHOSPHATES-A SEMI-EMPIRICAL MOLECULAR ORBITAL APPROACH. Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Dunn, E. J., Purdon, J. G., Bannard, R. A. B., Albright, K., & Buncel, E. (1988). Correlation of 31P nuclear magnetic resonance chemical shifts in aryl phosphinates with Hammett substituent constants. Canadian Journal of Chemistry, 66(12), 3137–3144. [Link]

  • Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 898921. [Link]

  • Janeba, Z., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10. [Link]

  • Lin, C.-C., et al. (2013). Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. Molecules, 18(7), 8036-8051. [Link]

  • Wałejko, P., et al. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Journal of Saudi Chemical Society, 21(1). [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl diphenyl phosphate. In PubChem. Retrieved January 13, 2026, from [Link]

  • Wałejko, P., et al. (2016). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and c) 2c after exhaustive hydrogenation (Pd/C, MeOH, 96 h). ResearchGate. [Link]

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  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of Medicinal Chemistry, 51(8), 2328–2345. [Link]

  • Mehellou, Y., & Balzarini, J. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 269–277. [Link]

  • Keglevich, G., et al. (2020). New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. ChemistrySelect, 5(4), 1481-1486. [Link]

  • Shioiri, T., & Yamada, S. (1974). Phosphorazidic acid, diphenyl ester. Organic Syntheses, 54, 78. [Link]

  • Kochetkov, S. N., et al. (2022). The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. Molecules, 27(19), 6537. [Link]

  • Mack, E. T., & Cierpicki, T. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Medicinal Chemistry Letters, 12(4), 513–519. [Link]

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  • Google Patents. (n.d.). Process for preparing phenyl phosphorodichloridates.
  • Lin, C.-C., et al. (2013). Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Method for preparing diphenyl phosphorochloridate.
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The Advent of a Mixed Ester: An In-depth Technical Guide to the Early Studies and Discovery of Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical context and foundational chemistry surrounding the emergence of Diphenyl methyl phosphate (C₁₃H₁₃O₄P). While a singular, celebrated "discovery" paper remains elusive in the annals of chemical literature, this document reconstructs the scientific narrative of its creation through an analysis of the prevailing organophosphorus chemistry of the early to mid-20th century. We will explore the pioneering work on phosphate esters that set the stage, deduce the most probable synthetic routes available to chemists of the era, and examine the nascent applications that drove the synthesis of such mixed aryl/alkyl phosphate esters. This guide serves as a testament to a period of intense innovation in industrial and synthetic chemistry, where new molecules were often created out of systematic investigation and practical necessity.

Introduction: The Rise of Organophosphorus Chemistry

The story of Diphenyl methyl phosphate is intrinsically linked to the broader history of organophosphorus chemistry, a field that blossomed from the mid-19th century onwards. The initial synthesis of triethyl phosphate by Franz Voegeli in 1848 marked a significant milestone, demonstrating that the principles of esterification could be applied to inorganic acids like phosphoric acid.[1][2] This discovery, however, relied on the direct and often low-yielding reaction between an alcohol and the acid.

A paradigm shift occurred with Alexander Williamson's work on ether synthesis in 1851. His method, involving the reaction of an alkyl halide with a salt, provided a more efficient and mechanistically clear pathway.[1][2] This "Williamson synthesis" became an intellectual springboard for chemists exploring other types of esters, including those of phosphoric acid. Over the subsequent decades, numerous chemists adapted this and other methods to produce a variety of phosphate esters with increasing efficiency.

By the early 20th century, the field was rapidly expanding, driven by both academic curiosity and burgeoning industrial applications. Organophosphates were being investigated for a wide range of uses, from plasticizers and flame retardants to pesticides and, eventually, chemical warfare agents.[3] It was within this environment of systematic exploration of structure-property relationships that mixed phosphate esters—those bearing different organic groups on the same phosphate core—became logical targets for synthesis.

The Genesis of Diphenyl Methyl Phosphate: A Likely Synthetic Pathway

The most probable and historically consistent method for the initial synthesis of Diphenyl methyl phosphate involves the esterification of diphenyl hydrogen phosphate (also known as diphenyl phosphoric acid) with methanol. This is supported by manufacturing information from later periods which cites this specific reaction.[4]

Causality in Experimental Design: Why This Route?

Chemists in the early to mid-20th century would have approached this synthesis with a clear rationale based on established principles:

  • Precursor Availability: Diphenyl hydrogen phosphate was an accessible starting material, itself preparable from the reaction of phosphorus oxychloride (POCl₃) with two equivalents of phenol. This step-wise approach allowed for the controlled introduction of the aryl groups first.

  • Reactivity of the Acid Chloride: The alternative, reacting diphenyl phosphorochloridate ((PhO)₂P(O)Cl) with methanol, is also a highly plausible route. The phosphorus-chlorine bond is highly reactive towards nucleophiles like alcohols.

  • Esterification of the Free Acid: Direct esterification of diphenyl hydrogen phosphate with methanol, likely acid-catalyzed, would have been a straightforward application of classical organic reactions. The challenge here is driving the equilibrium towards the product, typically by removing the water formed during the reaction.

The choice between these routes would have depended on the desired scale, purity requirements, and the available reagents and equipment.

A Reconstructed Early Synthesis Protocol

While the original laboratory notebook remains undiscovered, a plausible experimental protocol for the first synthesis of Diphenyl methyl phosphate, based on the chemical knowledge of the era, can be reconstructed.

Objective: To synthesize methyl diphenyl phosphate via the esterification of diphenyl phosphorochloridate.

Methodology:

  • Preparation of Diphenyl Phosphorochloridate:

    • To a flask equipped with a reflux condenser and a means for HCl gas removal, add one molar equivalent of phosphorus oxychloride (POCl₃).

    • Slowly, and with cooling, add two molar equivalents of phenol. The reaction is exothermic and will liberate hydrogen chloride gas.

    • After the addition is complete, gently heat the mixture to drive the reaction to completion and remove residual HCl.

    • The resulting diphenyl phosphorochloridate can be purified by vacuum distillation.

  • Esterification to form Diphenyl Methyl Phosphate:

    • To a separate flask, add the purified diphenyl phosphorochloridate.

    • Slowly add a slight excess (e.g., 1.1 molar equivalents) of anhydrous methanol.

    • To neutralize the HCl produced in this step, a tertiary amine base such as pyridine would likely have been added as an acid scavenger.

    • The reaction would be stirred, possibly with gentle heating, until completion.

    • Workup would involve filtering the pyridinium hydrochloride salt and removing the excess methanol.

    • Final purification would be achieved by vacuum distillation of the crude product to yield the clear, oily liquid of Diphenyl methyl phosphate.

This two-step process represents a logical and robust method that would have been well within the capabilities of an organic chemist in the 1930s or 1940s.

Diagram of the Postulated Synthesis Workflow

G cluster_step1 Step 1: Synthesis of Diphenyl Phosphorochloridate cluster_step2 Step 2: Esterification cluster_purification Step 3: Purification POCl3 Phosphorus Oxychloride (POCl₃) Reaction1 Reaction Vessel (Cooling, then gentle heat) POCl3->Reaction1 Phenol Phenol (2 equiv.) Phenol->Reaction1 DPPC Diphenyl Phosphorochloridate ((PhO)₂P(O)Cl) Reaction1->DPPC Formation HCl1 HCl gas (byproduct) Reaction1->HCl1 Reaction2 Reaction Vessel (Stirring) DPPC->Reaction2 Intermediate Methanol Methanol (CH₃OH) Methanol->Reaction2 Pyridine Pyridine (Acid Scavenger) Pyridine->Reaction2 Crude_DMP Crude Product Mixture Reaction2->Crude_DMP Formation Salt Pyridinium Hydrochloride (byproduct) Reaction2->Salt Filtration Filtration Crude_DMP->Filtration Purification Distillation Vacuum Distillation Filtration->Distillation Filtrate Final_Product Pure Diphenyl Methyl Phosphate Distillation->Final_Product

Caption: Postulated two-step synthesis of Diphenyl methyl phosphate.

Early Characterization: Identifying a New Molecule

In the absence of modern spectroscopic techniques like NMR, chemists of the era would have relied on a combination of physical and chemical methods to characterize the newly synthesized Diphenyl methyl phosphate:

  • Elemental Analysis: Combustion analysis to determine the empirical formula (C₁₃H₁₃O₄P) would have been a critical first step.

  • Boiling Point Determination: The boiling point under reduced pressure is a key physical constant for a liquid.[4]

  • Density and Refractive Index: These physical properties would be meticulously measured and recorded as identifiers of the pure substance.[4]

  • Chemical Derivatization: Hydrolysis of the ester back to diphenyl phosphoric acid and methanol, followed by identification of these known products, would serve as a structural proof.

Property Early 20th Century Characterization Method
Chemical Formula (C₁₃H₁₃O₄P)Elemental Combustion Analysis
Physical StateVisual Observation (Clear, oily liquid)
Boiling PointDistillation under reduced pressure
DensityPycnometry
Refractive IndexRefractometry
Structural ConfirmationChemical hydrolysis and identification of known products (Diphenyl phosphoric acid and methanol)

Table 1: Likely methods for the initial characterization of Diphenyl methyl phosphate.

The Impetus for Discovery: Early Applications

The synthesis of compounds like Diphenyl methyl phosphate was not merely an academic exercise. By the mid-20th century, there was a significant industrial drive to develop new chemical additives for a variety of materials.

Gasoline Additives and Pre-ignition Control

A crucial piece of the historical puzzle is the use of Diphenyl methyl phosphate as a gasoline additive. A 1966 patent filed by the Union Oil Company of California in 1961 explicitly names "methyl diphenyl phosphate" as a component of an anti-wear gasoline composition.[5] Organophosphorus compounds were known to act as "deposit modifiers." In high-compression internal combustion engines, leaded gasoline could form deposits on cylinder walls and spark plugs. These deposits could glow and ignite the fuel-air mixture prematurely, a phenomenon known as "pre-ignition" or "rumble," which leads to power loss and engine damage. Phosphate esters could alter the chemical nature of these deposits, making them less likely to glow.[6] The development of mixed esters like Diphenyl methyl phosphate was likely part of a systematic effort to find the optimal balance of volatility, thermal stability, and effectiveness for this purpose.

Flame Retardants and Plasticizers

The broader class of triaryl phosphates, such as tricresyl phosphate (TCP), were already in use as flame retardants and plasticizers for polymers like PVC and nitrocellulose.[7][8] The inclusion of a methyl group in place of one of the aryl groups would alter the compound's physical properties, such as its viscosity and plasticizing efficiency. The synthesis of Diphenyl methyl phosphate can be seen as an effort to fine-tune these properties for specific applications, creating a molecule with a unique performance profile compared to its triaryl or trialkyl counterparts.

Diagram of the Application-Driven Discovery Logic

G cluster_needs Industrial Needs (Mid-20th Century) cluster_research Research & Development cluster_outcome Outcome Need1 Gasoline Pre-ignition Control Research1 Systematic study of Organophosphate Esters Need1->Research1 Need2 Improved Flame Retardants Need2->Research1 Need3 Novel Plasticizers Need3->Research1 Research2 Varying Alkyl/Aryl Groups to modify properties Research1->Research2 Synthesis Synthesis of Mixed Esters Research2->Synthesis DMP Diphenyl Methyl Phosphate Synthesis->DMP

Caption: The discovery was likely driven by industrial needs.

Conclusion

The discovery of Diphenyl methyl phosphate was not a singular event but rather an evolutionary step in the maturation of organophosphorus chemistry. Born from the foundational principles of ester synthesis established in the 19th and early 20th centuries, its creation was a logical progression in the systematic exploration of structure-function relationships. While the specific individuals who first isolated and characterized this molecule may not be prominently recorded, their work was undoubtedly driven by the pressing industrial demands of the mid-20th century, particularly the need for effective gasoline additives and performance-enhancing polymer modifiers. The story of Diphenyl methyl phosphate serves as an excellent case study in how the confluence of academic knowledge and industrial application leads to the creation of novel chemical entities that, for a time, play a significant role in technological advancement.

References

  • Kloske, M. (2022). History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. International Journal of Molecular Sciences, 23(15), 8519. Available at: [Link]

  • Kloske, M., & Rusiński, J. (2022). History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. Molecules, 27(15), 4832. Available at: [Link]

  • Radhika, R. T., et al. (2022). A BRIEF REVIEW ON ROLE OF ORGANOPHOSPHORUS IN PESTICIDES. Journal of Xi'an Shiyou University, Natural Science Edition, 18(01), 109-118. Available at: [Link]

  • Finnigan, F. T., & Pfeifer, P. E. (1966). Antiwear gasoline composition and additives therefor. U.S. Patent 3,232,724. Filed November 17, 1961, and issued February 1, 1966.
  • Gasoline Takes More Phosphorus Additives. (1964). Chemical & Engineering News, 42(20), 44-45. Available at: [Link]

  • Petroianu, G. A. (2009). History of methyl phosphoric esters: Hall, Weger, and Lossen. Pharmazie, 64(12), 840-844. Available at: [Link]

  • Petroianu, G. A. (2009). History of methyl phosphoric esters: Hall, Weger, and Lossen. PubMed. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). Tricresyl phosphate. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl diphenyl phosphate. PubChem Compound Database; CID=8291. Retrieved January 13, 2026, from [Link]

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Theoretical calculations and computational studies of Diphenyl methyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Diphenyl methyl phosphate (DPMP). It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational tools to understand the physicochemical properties, reactivity, and potential biological interactions of this organophosphate compound. While direct computational studies on DPMP are not extensively available in public literature, this guide will draw upon established computational techniques and studies of analogous organophosphate compounds to provide a robust framework for its investigation.

Introduction to Diphenyl Methyl Phosphate (DPMP) and the Role of Computational Science

Diphenyl methyl phosphate (C₁₃H₁₃O₄P) is an organophosphate ester that has seen use as a flame retardant and an ignition control compound.[1][2] Like other organophosphates, its biological and environmental impact is of significant interest. Computational chemistry and molecular modeling offer powerful tools to investigate the properties and interactions of molecules like DPMP at an atomic level, providing insights that can be difficult to obtain through experimental methods alone.

This guide will explore three core computational techniques:

  • Density Functional Theory (DFT): To elucidate the electronic structure, reactivity, and spectroscopic properties of DPMP.

  • Molecular Docking: To predict the binding affinity and interaction patterns of DPMP with biological macromolecules, such as enzymes.

  • Molecular Dynamics (MD) Simulations: To study the dynamic behavior of DPMP in various environments and its interactions with biological membranes or proteins over time.

The strategic application of these methods can significantly accelerate the research and development process by enabling informed predictions about a molecule's behavior, potential toxicity, and metabolic fate.

Physicochemical Properties of Diphenyl Methyl Phosphate

A foundational aspect of any computational study is a thorough understanding of the molecule's basic chemical and physical properties.

PropertyValueSource
Molecular Formula C₁₃H₁₃O₄P[2][3][4][5]
Molecular Weight 264.21 g/mol [3]
CAS Number 115-89-9[3][4][5]
Appearance Clear, oily liquid[3]
Water Solubility 960 µg/L @ 24 °C[3]
logP (Octanol/Water Partition Coefficient) 3.899 (Crippen Calculated)[6]

These properties are crucial for parameterizing computational models and for validating the results obtained from simulations.

Density Functional Theory (DFT) Analysis of Organophosphates

Conceptual Framework for DFT Analysis of DPMP

A DFT study of DPMP would typically involve the following objectives:

  • Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

  • Frontier Molecular Orbital (FMO) Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.[8]

  • Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites susceptible to electrophilic or nucleophilic attack.

  • Vibrational Frequency Analysis: Calculating the theoretical infrared (IR) spectrum to compare with experimental data and confirm the nature of stationary points on the potential energy surface.

Experimental Protocol: A Step-by-Step DFT Workflow for DPMP
  • Structure Preparation:

    • Construct the 3D structure of Diphenyl methyl phosphate using a molecular builder (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a lower level of theory or a molecular mechanics force field to obtain a reasonable starting structure.

  • DFT Calculation Setup:

    • Select a suitable DFT functional and basis set. A common and effective choice for organophosphates is the B3LYP functional with a 6-311G(d,p) basis set, as demonstrated in studies of similar compounds.[7][8]

    • Define the calculation type:

      • Geometry Optimization: To find the lowest energy structure.

      • Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical IR spectrum.

      • Single Point Energy Calculation: To obtain properties like molecular orbitals and electrostatic potential at the optimized geometry.

    • Specify the solvent model if calculations in a condensed phase are desired (e.g., Polarizable Continuum Model - PCM).

  • Execution and Analysis:

    • Run the DFT calculations using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

    • Analyze the output files to extract:

      • Optimized Cartesian coordinates.

      • Thermodynamic data (enthalpy, Gibbs free energy).

      • HOMO and LUMO energies and visualizations.

      • Calculated vibrational frequencies and IR intensities.

      • Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges.

Visualizing a DFT Workflow

DFT_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C 3. Frequency Analysis B->C D 4. Single Point Calculation B->D E Optimized Geometry B->E F Vibrational Frequencies (IR Spectrum) C->F G Electronic Properties (HOMO, LUMO, ESP) D->G H Thermodynamic Properties D->H

Caption: A generalized workflow for DFT analysis of DPMP.

Molecular Docking of DPMP with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as DPMP, might interact with a protein target.

Rationale for Docking Studies of DPMP

Given that organophosphates can exert toxicity by inhibiting enzymes, such as acetylcholinesterase, molecular docking can be employed to:

  • Identify potential biological targets for DPMP.

  • Predict the binding mode and affinity of DPMP to a target's active site.

  • Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Studies on other organophosphates have successfully used molecular docking to understand their biological effects.[9]

Experimental Protocol: A Step-by-Step Molecular Docking Workflow
  • Preparation of the Receptor and Ligand:

    • Receptor: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand (DPMP): Generate a 3D conformer of DPMP and optimize its geometry. Assign partial charges.

  • Docking Simulation:

    • Define the binding site on the receptor, typically a known active site or a predicted binding pocket.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the best binding poses of DPMP within the defined site. The program will score and rank the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the intermolecular interactions between DPMP and the protein residues.

    • Analyze the scoring function values to estimate the binding free energy.

Visualizing a Molecular Docking Workflow

Docking_Workflow A 1. Prepare Receptor (Protein) C 3. Define Binding Site A->C B 2. Prepare Ligand (DPMP) D 4. Run Docking Algorithm B->D C->D E 5. Score and Rank Poses D->E F 6. Analyze Binding Interactions E->F MD_Workflow A 1. System Setup (DPMP, Solvent, Force Field) B 2. Energy Minimization A->B C 3. Equilibration (NVT, NPT) B->C D 4. Production MD Run C->D E 5. Trajectory Analysis (RMSD, RMSF, Free Energy) D->E

Caption: A typical workflow for a molecular dynamics simulation involving DPMP.

Conclusion

The computational methodologies outlined in this guide provide a powerful and multifaceted approach to investigating the properties and potential biological activities of Diphenyl methyl phosphate. By combining the electronic structure insights from DFT, the binding predictions from molecular docking, and the dynamic understanding from MD simulations, researchers can build a comprehensive in-silico model of DPMP's behavior. This knowledge is invaluable for applications in drug development, toxicology, and environmental science, enabling more targeted and efficient experimental studies. As computational resources and methodologies continue to advance, the predictive power of these techniques will undoubtedly play an increasingly critical role in chemical and biological research.

References

  • El Sayed, I. E. T., et al. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Antibiotics, 11(1), 53. [Link]

  • El Sayed, I. E. T., et al. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. ResearchGate. [Link]

  • El Sayed, I. E. T., et al. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. PubMed. [Link]

  • Barhoumi, A., et al. (2020). A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). Methyl diphenyl phosphate. PubChem. [Link]

  • Barhoumi, A., et al. (2020). A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. ResearchGate. [Link]

  • Cheméo (2023). Chemical Properties of Diphenyl methyl phosphate (CAS 115-89-9). [Link]

  • National Center for Biotechnology Information (2024). Diphenyl methylphosphonate. PubChem. [Link]

  • Barhoumi, A., et al. (2020). A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. Mor. J. Chem., 8(4), 830-840. [Link]

  • National Institute of Standards and Technology (2021). Diphenyl methyl phosphate. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology (2021). Diphenyl methyl phosphate. NIST Chemistry WebBook. [Link]

  • LookChem (2023). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. [Link]

  • LookChem (2023). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. [Link]

  • Gapsys, V., et al. (2020). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. Frontiers in Molecular Biosciences. [Link]

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A Technical Guide to the Spectroscopic Characterization of Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data of Diphenyl methyl phosphate (C₁₃H₁₃O₄P), a significant organophosphate compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application and interpretation of this data, grounded in established scientific principles.

Molecular Structure and Spectroscopic Relevance

Diphenyl methyl phosphate's structure, comprising a central phosphate group bonded to two phenyl rings and a methyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing cluster_Analysis Spectral Analysis Prep Dissolve Sample in Deuterated Solvent Acq_H ¹H NMR Prep->Acq_H Acq_C ¹³C NMR Proc Fourier Transform, Phase & Baseline Correction Acq_H->Proc Acq_P ³¹P NMR Acq_C->Proc Acq_P->Proc Calib Chemical Shift Calibration Proc->Calib Analysis Assign Signals, Interpret Couplings Calib->Analysis

Caption: Experimental Workflow for NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
P=O stretch1250 - 1300Strong
P-O-C (aryl) stretch1150 - 1250Strong
P-O-C (alkyl) stretch1000 - 1050Strong
C-H (aromatic) stretch3000 - 3100Medium
C-H (aliphatic) stretch2850 - 3000Medium
C=C (aromatic) stretch1450 - 1600Medium-Strong
  • Expertise & Experience: The strong absorption band around 1280 cm⁻¹ is highly characteristic of the P=O stretching vibration in phosphate esters. The presence of strong bands in the 1000-1250 cm⁻¹ region confirms the P-O-C linkages.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation. [1]

Electron Ionization (EI) Mass Spectrum

Under EI conditions, Diphenyl methyl phosphate will undergo fragmentation. The molecular ion peak (M⁺) is expected at m/z 264.

m/z Relative Intensity Proposed Fragment
264Moderate[M]⁺
171High[(C₆H₅O)₂PO]⁺
155High[(C₆H₅O)₂P]⁺
94High[C₆H₅OH]⁺
77High[C₆H₅]⁺
  • Trustworthiness: The fragmentation pattern provides a self-consistent confirmation of the structure. The loss of a methoxy radical followed by further fragmentation of the diphenyl phosphate moiety is a logical and expected pathway.

MS_Fragmentation M [M]⁺˙ m/z 264 F1 [(C₆H₅O)₂PO]⁺ m/z 171 M->F1 - •OCH₃ F2 [C₆H₅OPO₂CH₃]⁺˙ m/z 170 M->F2 - C₆H₅O• F3 [C₆H₅O]⁺ m/z 93 F1->F3 - PO F4 [C₆H₅]⁺ m/z 77 F2->F4 - PO₂CH₃

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose a fragmentation mechanism consistent with the observed spectrum.

Conclusion

The comprehensive spectroscopic analysis of Diphenyl methyl phosphate using NMR, IR, and MS provides a robust and reliable means of its identification and characterization. The interplay of data from these techniques offers a detailed picture of its molecular structure and chemical properties, which is invaluable for researchers and scientists in various fields.

References

  • PubChem. (n.d.). Methyl diphenyl phosphate. National Center for Biotechnology Information. Retrieved from [Link] [2]2. NIST. (n.d.). Diphenyl methyl phosphate. NIST Chemistry WebBook. Retrieved from [Link] [1][3][4]3. Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from the Royal Society of Chemistry. [5]4. ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and.... Retrieved from [Link] [6]5. NMRShiftDB. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

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The Reactivity of Diphenyl Methyl Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern organic chemistry and drug development, organophosphate esters hold a position of considerable significance. Among these, diphenyl methyl phosphate (DMP) serves as a key intermediate and a versatile tool for phosphorylation. Its reactivity profile with a diverse array of nucleophiles is a subject of both academic interest and practical application, particularly in the synthesis of biologically active molecules and prodrugs. This technical guide provides an in-depth exploration of the reactivity of diphenyl methyl phosphate, offering a synthesis of mechanistic principles, kinetic data, and practical experimental guidance for researchers, scientists, and professionals in the field of drug development. Our focus is on elucidating the "why" behind the "how," providing a foundation of expert knowledge to empower your research and development endeavors.

Introduction to Diphenyl Methyl Phosphate: Structure and Significance

Diphenyl methyl phosphate, with the chemical formula C₁₃H₁₃O₄P, is a triester of phosphoric acid.[1] Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methoxy group and two phenoxy groups. This arrangement confers a unique electrophilicity to the phosphorus center, making it susceptible to nucleophilic attack.

The significance of diphenyl methyl phosphate and its analogs extends across various scientific domains. In medicinal chemistry, the phosphate group is a critical component of many antiviral and anticancer prodrugs, enhancing their solubility and bioavailability.[2][3][4][5][6] Furthermore, its role as a phosphorylating agent is pivotal in the synthesis of modified oligonucleotides, which are essential tools in molecular biology and therapeutics.[7][8][9][10][11]

Mechanistic Underpinnings of Nucleophilic Substitution at the Phosphorus Center

The reactions of diphenyl methyl phosphate with nucleophiles predominantly proceed via a nucleophilic substitution at the phosphorus atom (Sₙ2@P) . Understanding the mechanistic nuances is crucial for predicting reaction outcomes and optimizing conditions.

The Concerted versus Stepwise Dichotomy

Nucleophilic substitution at a tetrahedral phosphorus center can, in principle, occur through two primary pathways: a concerted, one-step mechanism or a stepwise mechanism involving a pentacoordinate intermediate. For diphenyl methyl phosphate and similar phosphate triesters, the reaction landscape is dominated by the concerted Sₙ2(P)-type mechanism .[12][13]

This preference is attributed to the stability of the trigonal bipyramidal transition state, where the incoming nucleophile and the leaving group occupy the apical positions. However, for highly basic nucleophiles and poor leaving groups, a stepwise mechanism with a discrete pentacoordinate intermediate may become more favorable.[14]

G cluster_concerted Concerted SN2(P) Pathway cluster_stepwise Stepwise Pathway Nu Nu⁻ Reactant_C Diphenyl Methyl Phosphate TS_C [Transition State]‡ Product_C Phosphorylated Nucleophile LG_C Leaving Group⁻ Reactant_S Diphenyl Methyl Phosphate Intermediate Pentacoordinate Intermediate Product_S Phosphorylated Nucleophile LG_S Leaving Group⁻

Factors Influencing Reactivity

The rate and outcome of the reaction of diphenyl methyl phosphate with nucleophiles are governed by several key factors:

  • Nature of the Nucleophile: The nucleophilicity of the attacking species is a primary determinant of the reaction rate. Stronger nucleophiles, such as alkoxides and thiolates, will react more readily than weaker nucleophiles like water or alcohols. The Brønsted coefficient (βₙᵤ𝒸), which relates the reaction rate to the basicity of the nucleophile, is often used to probe the transition state structure. For reactions of related phosphate esters with amines, βₙᵤ𝒸 values are typically in the range of 0.4 to 0.5, suggesting a moderate degree of bond formation in the transition state.[13][14][15]

  • Leaving Group Ability: The stability of the departing group (phenoxide in this case) influences the reaction rate. Electron-withdrawing substituents on the phenyl rings would increase the acidity of the corresponding phenol, making the phenoxide a better leaving group and thus accelerating the reaction.

  • Solvent Effects: The polarity and proticity of the solvent can significantly impact the reaction rate. Polar aprotic solvents, such as DMSO and acetonitrile, can enhance the nucleophilicity of anionic nucleophiles by minimizing solvation, leading to rate accelerations.[12]

  • Steric Hindrance: Steric bulk on either the nucleophile or the phosphate ester can hinder the approach of the nucleophile to the phosphorus center, thereby decreasing the reaction rate.

Reactivity with Various Classes of Nucleophiles: A Comparative Overview

The versatility of diphenyl methyl phosphate as a phosphorylating agent stems from its reactivity with a broad spectrum of nucleophiles. Below, we discuss its reactions with key classes of nucleophiles, supported by available kinetic and mechanistic data.

O-Nucleophiles: Hydrolysis and Alcoholysis

Hydrolysis: The reaction of diphenyl methyl phosphate with water is a fundamental process. It can be catalyzed by both acid and base.

  • Alkaline Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile. The reaction of di-4-methyl phenyl phosphate with hydroxide has been studied, and the pseudo-first-order rate constants were determined spectrophotometrically.[16] For related diaryl phosphate anions, the Brønsted coefficient (βₗ₉) for the hydrolysis is approximately -0.97, indicating a high degree of P-O bond cleavage in the transition state.[12]

  • Neutral and Acid-Catalyzed Hydrolysis: In neutral or acidic media, water is the nucleophile. The spontaneous hydrolysis of phosphate monoester dianions is exceedingly slow, with half-lives estimated to be in the trillions of years at 25°C.[17] Acid catalysis facilitates the reaction by protonating one of the ester oxygens, making the phosphorus atom more electrophilic and the leaving group's departure more favorable.

Alcoholysis: The reaction with alcohols (alcoholysis) is analogous to hydrolysis and is a key method for the synthesis of mixed phosphate triesters. The reactivity of the alcohol generally follows its nucleophilicity (primary > secondary > tertiary).

N-Nucleophiles: Aminolysis

The reaction of diphenyl methyl phosphate with amines (aminolysis) is crucial for the synthesis of phosphoramidates. Kinetic studies on the aminolysis of related aryl diphenyl phosphinates show that these reactions proceed through a concerted mechanism.[13][14] The nature of the amine (primary vs. secondary) can influence the transition state structure, with primary amines often exhibiting a later transition state.[14]

S-Nucleophiles: Thiolysis

Reactions with sulfur nucleophiles, such as thiols and thiolates, are also of significant interest. Thiolates are generally more nucleophilic than their oxygen counterparts in protic solvents, leading to faster reaction rates. The reaction of phosphine gold(I) thiolate complexes with disulfides has been shown to be a second-order process.[18] While direct kinetic data for the thiolysis of diphenyl methyl phosphate is scarce, it is expected to proceed readily, especially with thiolate anions.

Quantitative Data on Reactivity

A direct comparison of the reactivity of diphenyl methyl phosphate with various nucleophiles is best illustrated through kinetic data. The following table summarizes representative rate constants for the reactions of related phosphate esters, providing a valuable framework for predicting the reactivity of diphenyl methyl phosphate.

NucleophileSubstrateConditionsSecond-Order Rate Constant (k₂)Reference
Hydroxide Iondi-4-methyl phenyl phosphate40°C, pH 8.0-10.0(pseudo-first order kψ up to 67.03 x 10⁻⁵ s⁻¹)[16]
Water (neutral)bis(p-nitrophenyl) phosphate50°C5.4 x 10⁻¹² M⁻¹s⁻¹[12]
AnilineZ-aryl diphenyl phosphinates60°C, DMSOVaries with substituents[14]
Ethoxide IonDimethyl methylphosphonate25°C, EthanolVaries with concentration

Note: The data presented are for structurally related compounds and are intended to provide a qualitative comparison. Direct kinetic studies on diphenyl methyl phosphate with a comprehensive set of nucleophiles under standardized conditions are encouraged for precise quantitative analysis.

Experimental Protocols for Studying Reactivity

To facilitate research in this area, we provide detailed, adaptable protocols for monitoring the kinetics of the reaction of diphenyl methyl phosphate with nucleophiles.

General Kinetic Experiment Workflow

G

Protocol 1: Kinetic Analysis by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for monitoring phosphorylation reactions due to the high natural abundance and sensitivity of the ³¹P nucleus.[1][19][20][21]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of diphenyl methyl phosphate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Prepare a stock solution of the nucleophile in the same solvent.

    • In a thermostatted NMR tube, add the nucleophile solution and any necessary buffer or catalyst.

  • Data Acquisition:

    • Acquire an initial ³¹P NMR spectrum of the nucleophile solution to serve as a baseline.

    • Initiate the reaction by adding a known amount of the diphenyl methyl phosphate stock solution to the NMR tube and mix quickly.

    • Immediately begin acquiring a series of time-resolved ³¹P NMR spectra. Use inverse-gated decoupling for quantitative measurements.[1]

  • Data Analysis:

    • Process the spectra and integrate the signals corresponding to the reactant (diphenyl methyl phosphate) and the phosphorylated product.

    • Plot the concentration of the reactant or product as a function of time.

    • Fit the data to the appropriate rate law (e.g., pseudo-first-order) to determine the rate constant.

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This method is particularly useful when the reaction produces a chromophoric species, such as phenolate, which has a distinct UV-Vis absorbance.[22][23][24][25][26]

Methodology:

  • Wavelength Determination:

    • Record the UV-Vis spectra of the reactant (diphenyl methyl phosphate), the nucleophile, and the expected products (e.g., sodium phenoxide) to identify a wavelength where the product absorbs strongly and the reactants have minimal absorbance.

  • Kinetic Run:

    • In a thermostatted cuvette, mix the buffer and nucleophile solution.

    • Establish a baseline reading at the chosen wavelength.

    • Initiate the reaction by adding a small volume of a concentrated stock solution of diphenyl methyl phosphate.

    • Monitor the change in absorbance at the selected wavelength over time.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.

    • Perform experiments with varying concentrations of the nucleophile to determine the order of the reaction and the second-order rate constant.

Applications in Drug Development and Beyond

The reactivity of diphenyl methyl phosphate is not merely of academic interest; it is a cornerstone of several practical applications, particularly in the pharmaceutical industry.

Prodrug Synthesis

A major challenge in drug development is overcoming poor aqueous solubility and limited cell permeability of active pharmaceutical ingredients (APIs). The "prodrug" approach involves chemically modifying the API to improve its pharmacokinetic properties. Phosphate esters are a common prodrug motif. Diphenyl methyl phosphate can serve as a precursor or a model compound for the development of phosphorylating agents used to synthesize phosphate prodrugs of antiviral and anticancer nucleosides.[2][3][4][5][6] These prodrugs are designed to be inactive until they are enzymatically cleaved in the body to release the active drug.

G

Oligonucleotide Synthesis

Diphenyl methyl phosphate and its derivatives are also relevant to the synthesis of oligonucleotides. The phosphonate and phosphoramidite methods, which are the cornerstones of modern DNA and RNA synthesis, rely on the controlled reaction of nucleoside building blocks with phosphorus-containing reagents.[7][8][9][10][11] Understanding the reactivity of phosphate esters with hydroxyl groups is fundamental to optimizing the coupling efficiency and minimizing side reactions during oligonucleotide synthesis.

Conclusion and Future Directions

Diphenyl methyl phosphate exhibits a rich and varied reactivity with a wide range of nucleophiles, predominantly through a concerted Sₙ2@P mechanism. The principles outlined in this guide—governing the influence of the nucleophile, leaving group, and solvent—provide a robust framework for predicting and controlling its reactions. The provided experimental protocols offer a starting point for researchers to quantitatively investigate these processes in their own laboratories.

As the demand for more sophisticated therapeutics and molecular tools continues to grow, a deep understanding of the reactivity of key intermediates like diphenyl methyl phosphate will remain indispensable. Future research will likely focus on developing more selective and efficient phosphorylating agents based on this scaffold, as well as exploring its reactivity in novel solvent systems and under catalytic conditions to further expand its synthetic utility.

References

  • Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. ResearchGate. (n.d.). Retrieved from [Link]

  • Lad, C., Williams, N. H., & Wolfenden, R. (2003). The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases. Proceedings of the National Academy of Sciences, 100(10), 5607–5610.
  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. (n.d.). Retrieved from [Link]

  • Hirai, H. (2000). A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation.
  • Leslie, D. R., Long, G. T., & Pantelidis, S. (1992). Investigation of the Reaction Order for Nucleophilic Substitution of Dialkyl Methylphosphonates by Alkoxides. International Journal of Chemical Kinetics, 24(10), 851-859.
  • Onyido, I. (2022). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 10, 981585.
  • Bruce, A. E., & Bruce, M. R. M. (2015). Phosphine Oxide Formation vs. Thiolate Disulfide Exchange. Molecules, 20(3), 3983–3996.
  • Stawinski, J., & Strömberg, R. (2004). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. In P. Herdewijn (Ed.)
  • Hocková, D., Holý, A., & Votruba, I. (2020). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 8, 583.
  • Lassila, J. K., Zalatan, J. G., & Herschlag, D. (2011). The Competing Mechanisms of Phosphate Monoester Dianion Hydrolysis. Journal of the American Chemical Society, 133(8), 2653–2662.
  • Zhang, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(14), 5394.
  • Stawinski, J., & Strömberg, R. (2004). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. Methods in Molecular Biology, 288, 81-103.
  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. (n.d.). Retrieved from [Link]

  • Mehellou, Y., & De Clercq, E. (2011). Phosphorodiamidates as a promising new phosphate prodrug motif for antiviral drug discovery: application to anti-HCV agents. Journal of Medicinal Chemistry, 54(24), 8632–8645.
  • Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phtalonitrile monomers under acid, neutral and alkali conditions. ResearchGate. (n.d.). Retrieved from [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. (n.d.). Retrieved from [Link]

  • De Clercq, E. (2005). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 147(1), 1–11.
  • Mackman, R. L., & Cihlar, T. (2015). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 7(12), 1617–1638.
  • 31 Phosphorus NMR. University of Ottawa. (n.d.). Retrieved from [Link]

  • Mehellou, Y., Balzarini, J., & De Clercq, E. (2012). Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides. PLoS ONE, 7(6), e37621.
  • Activators for oligonucleotide and phosphoramidite synthesis. (2006). Google Patents.
  • Guidebook for the Synthesis of Oligonucleotides. LINK Technologies. (n.d.). Retrieved from [Link]

  • Oligonucleotide synthesis. Wikipedia. (2023, December 19). Retrieved from [Link]

  • Nucleophilic Substitution Reactions of Diethyl 4-Nitrophenyl Phosphate Triester: Kinetics and Mechanism. ResearchGate. (n.d.). Retrieved from [Link]

  • Significance of UV-Vis spectroscopy in in vitro release studies. (2012). Farmacia, 60(4), 514-522.
  • Kanfer, I., et al. (2019). Kinetic Monitoring of in vitro Release Testing Using UV-Vis Spectrophotometry with Hydrocortisone Creams. AAPS PharmSciTech, 20(5), 198.
  • Gholivand, K., et al. (2016). Kinetic Spectrophotometric Method for the 1,4-Diionic Organophosphorus Formation in the Presence of Meldrum′s Acid: Stopped-Flow Approach. Molecules, 21(11), 1521.
  • KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. (2015). Journal of Applicable Chemistry, 4(4), 1185-1198.

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Methodological & Application

Application Notes and Protocols for Diphenyl Phosphate in Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Utilizing Diphenyl-Based Phosphorylating Agents in Synthetic Chemistry

Introduction: While the query specified "Diphenyl methyl phosphate," a stable phosphate triester not typically employed as a phosphorylating agent due to the absence of a suitable leaving group, this guide addresses the broader, and likely intended, topic of using diphenyl-protected phosphate groups in synthetic chemistry.[1][2][3] This is a crucial technique in the synthesis of phosphorylated molecules, including nucleoside analogues for antiviral drug development.[4][5] We will focus on the practical application of key reagents such as Diphenyl Phosphorochloridate and Diphenyl H-phosphonate , which are widely used to install the diphenyl phosphate moiety onto target molecules. This moiety serves as a stable, protected phosphate group that can be selectively deprotected in later synthetic steps.[6]

Part 1: Core Principles of Diphenyl Phosphorylation

The Role of the Diphenyl Phosphate Group

In multi-step organic synthesis, particularly in nucleoside and peptide chemistry, hydroxyl groups are phosphorylated to introduce a phosphate group, which is often essential for biological activity. The diphenyl phosphate group, (PhO)2P(O)-, is an excellent choice for a protected phosphate intermediate for several reasons:

  • Stability: The phenyl groups are sterically bulky and electronically withdrawing, rendering the phosphate triester intermediate stable to a wide range of reaction conditions, preventing unwanted side reactions.[7]

  • Reactivity Control: Reagents like diphenyl phosphorochloridate offer a balance of reactivity, allowing for efficient phosphorylation of alcohols without being overly reactive, which could lead to a loss of selectivity.

  • Selective Deprotection: The phenyl protecting groups can be cleanly removed under specific conditions, most commonly via catalytic hydrogenation, to yield the free phosphate.[6] This orthogonality is critical in complex syntheses.

General Mechanism of Phosphorylation

The fundamental reaction is a phosphoryl group transfer, which typically proceeds via a nucleophilic substitution at the phosphorus atom.[8] An alcohol (R-OH), acting as the nucleophile, attacks the electrophilic phosphorus center of the activated diphenyl phosphate reagent. A leaving group (L) is displaced, forming a new P-O bond and yielding the desired diphenyl phosphate ester. The reaction is often facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct generated.

G Nu R-OH (Nucleophile) Product Diphenyl Phosphate Ester (PhO)₂P(O)-OR Nu->Product Attacks Phosphorus Phospho Diphenyl Phosphorylating Agent (PhO)₂P(O)-L Phospho->Product Byproduct H-Base⁺ + L⁻ Phospho->Byproduct L departs Base Base Base->Nu Product->Byproduct

Caption: General workflow for base-mediated phosphorylation.

Part 2: Key Reagents and Experimental Protocols

Method 1: Diphenyl Phosphorochloridate

Diphenyl phosphorochloridate, (PhO)₂P(O)Cl, is a highly effective and common phosphorylating agent. The chloride ion is an excellent leaving group, making the phosphorus atom highly susceptible to nucleophilic attack. This method is particularly useful for the phosphorylation of primary alcohols, such as the 5'-hydroxyl group of nucleosides.[6][9]

Mechanism of Action:

The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine. The base activates the alcohol and scavenges the HCl generated during the reaction, driving the equilibrium towards the product.

G reagents R-OH (Substrate) (PhO)₂P(O)Cl Pyridine (Base) intermediate Transition State [R-O···P(O)(OPh)₂···Cl]⁻ [Py-H]⁺ reagents->intermediate Nucleophilic Attack products R-O-P(O)(OPh)₂ (Product) Pyridinium Chloride intermediate->products Leaving Group Departure

Caption: Reaction pathway using diphenyl phosphorochloridate.

Experimental Protocol: 5'-Phosphorylation of a Protected Nucleoside

This protocol is adapted for the synthesis of 5'-diphenylphosphate derivatives of nucleoside analogues.[4]

Materials:

  • Protected Nucleoside (e.g., with protected 2' and 3' hydroxyls) (1.0 eq)

  • Diphenyl phosphorochloridate (1.5 eq)

  • Anhydrous Pyridine (as solvent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (optional co-solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolution: Dissolve the protected nucleoside (1.0 eq) in anhydrous pyridine at room temperature in a round-bottom flask equipped with a magnetic stirrer. If solubility is an issue, a co-solvent like anhydrous DCM can be used. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diphenyl phosphorochloridate (1.5 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. A characteristic signal around -12 ppm in the ³¹P NMR spectrum confirms the formation of the diphenyl phosphate product.[4]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water or saturated NaHCO₃ solution.

  • Extraction: Dilute the mixture with DCM or Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5'-diphenylphosphorylated nucleoside.

Method 2: Diphenyl H-phosphonate

Diphenyl H-phosphonate, (PhO)₂P(O)H, is another valuable precursor for phosphorylation. It is more stable and less corrosive than the phosphorochloridate. However, it requires an activation step to convert the P-H bond into a more reactive species. This is often achieved using an oxidizing agent in the presence of the alcohol and a base.

Mechanism of Action:

The H-phosphonate is first converted into a reactive intermediate, which can then be attacked by the nucleophilic alcohol. This approach is versatile and forms the basis of H-phosphonate chemistry for oligonucleotide synthesis.[10]

Experimental Protocol: Phosphonylation via H-phosphonate Activation

This protocol describes a general method for the phosphonylation of an alcohol using diphenyl H-phosphonate.[10]

Materials:

  • Alcohol Substrate (1.0 eq)

  • Diphenyl H-phosphonate (2.5 eq)

  • N-oxide (e.g., Pyridine N-oxide) or an alternative activator/oxidant (e.g., iodine)

  • Anhydrous Dimethylformamide (DMF)/Pyridine mixture (e.g., 7:3 v/v)

  • Activated powdered molecular sieves (4 Å)

Procedure:

  • Preparation: Dry the alcohol substrate under vacuum. Set up the reaction under an inert atmosphere in oven-dried glassware.

  • Dissolution: Dissolve the dried alcohol (1.0 eq) and diphenyl H-phosphonate (2.5 eq) in the anhydrous DMF/Pyridine solvent mixture. Add activated molecular sieves to ensure anhydrous conditions.

  • Stirring: Stir the mixture at room temperature for 15-20 minutes.

  • Activator Addition: In a separate flask, dissolve the N-oxide activator in the same solvent system, also with molecular sieves.

  • Reaction: Add the activator solution to the primary reaction mixture. Stir for 10-30 minutes. The reaction progress can be monitored by ³¹P NMR.

  • Work-up and Purification: The work-up is similar to the phosphorochloridate method, involving quenching, extraction, drying, and purification by column chromatography.

Part 3: Deprotection of the Diphenyl Phosphate Group

After the desired synthetic steps are completed, the phenyl groups are removed to yield the final phosphorylated product. The most common and efficient method is catalytic hydrogenation.[6]

Experimental Protocol: Hydrogenolysis of Phenyl Groups

Materials:

  • Diphenyl-phosphorylated compound (1.0 eq)

  • Palladium on Carbon (Pd/C, 10% w/w) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Anhydrous Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the diphenyl phosphate ester in anhydrous methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon). Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected product. Further purification may be necessary depending on the substrate.

Part 4: Comparative Analysis & Troubleshooting

Comparison of Phosphorylating Agents
FeatureDiphenyl PhosphorochloridateDiphenyl H-phosphonateDibenzyl Phosphorochloridate
Reactivity HighModerate (requires activation)High
Stability Moisture sensitive, corrosiveStable, easy to handleMoisture sensitive
Byproducts HCl (corrosive)Benign (depends on activator)HCl (corrosive)
Deprotection Hydrogenation (Pd/C or PtO₂)N/A (requires oxidation step)Hydrogenation (Pd/C)
Key Advantage Direct, one-step reactionHigh stability, milder conditionsBenzyl groups often easier to remove
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Low Reaction Yield Incomplete reaction; moisture in reagents/solvents; insufficient base.Ensure all reagents and solvents are anhydrous. Use freshly distilled pyridine. Increase reaction time or temperature moderately. Check reagent purity.
Side Product Formation Reaction with other functional groups; over-activation of H-phosphonate.Protect other reactive functional groups (e.g., other hydroxyls). Optimize the amount of activator used in the H-phosphonate method.
Incomplete Deprotection Inactive catalyst; insufficient hydrogen pressure.Use fresh, high-quality catalyst. Ensure the reaction is properly purged with H₂ and maintain positive pressure. Increase catalyst loading if necessary.
Difficulty in Purification Streaking on silica gel due to acidic nature of phosphate products.Add a small amount of triethylamine or pyridine (0.1-1%) to the chromatography eluent to neutralize the silica gel.

Part 5: Safety and Handling

  • Diphenyl Phosphorochloridate: Corrosive and reacts with water to produce HCl. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation and contact with skin.[7]

  • Diphenyl H-phosphonate: Generally stable but should be handled with care. It can be irritating to the eyes, respiratory system, and skin.[7]

  • Catalytic Hydrogenation: Pd/C is flammable, especially when dry or saturated with hydrogen. Do not allow the catalyst to dry in the air. Handle under an inert atmosphere or as a slurry. Hydrogen gas is highly flammable.

References

  • Krasilnikova, E. A., et al. (2023). The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. Molecules, 28(13), 5089. Available at: [Link]

  • Cheng, Y. Y., et al. (2013). Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. Molecules, 18(7), 8126–8140. Available at: [Link]

  • Onyido, I. (2020). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 8, 649. Available at: [Link]

  • PubChem. (n.d.). Diphenyl cresyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Dyatkina, N., et al. (2024). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Molecules, 29(17), 3958. Available at: [Link]

  • Wałejko, P., et al. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Journal of Saudi Chemical Society, 21(1). Available at: [Link]

  • LookChem. (n.d.). Diphenyl Methyl Phosphate. Retrieved from [Link]

  • Aworinde, C. O., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3659. Available at: [Link]

  • Ayadi, T., et al. (2020). A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Methyl diphenyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Available at: [Link]

  • NIST. (n.d.). Diphenyl methyl phosphate. NIST Chemistry WebBook. Retrieved from [Link]

  • Materna, M., et al. (2016). A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. Beilstein Journal of Organic Chemistry, 12, 2697–2705. Available at: [Link]

  • Wang, Y., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances, 14, 4349-4353. Available at: [Link]

  • AK Lectures. (2019). Phosphorylation: Nomenclature and Mechanisms. YouTube. Available at: [Link]

  • Périgaud, C., et al. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 112(7), 3887–3917. Available at: [Link]

  • Volz, C. D., et al. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Toxicological Sciences, 171(2), 385–395. Available at: [Link]

Sources

Application Notes and Protocols: Diphenyl Methyl Phosphate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Diphenyl Methyl Phosphate (CAS 115-89-9), focusing on its properties and its role as a reagent in modern organic synthesis. While primarily known for industrial applications such as a flame retardant and ignition control compound, the inherent reactivity of the diphenyl phosphate moiety offers significant, albeit specialized, utility in synthetic chemistry.[1] This document moves beyond a simple listing of properties to explore the mechanistic underpinnings of its potential reactivity. We provide detailed discussions and representative protocols for the application of the diphenyl phosphate group as a competent leaving group in transition-metal-catalyzed cross-coupling reactions. Furthermore, we delve into the theoretical potential of diphenyl methyl phosphate as a phosphorylating and methylating agent, contextualizing its reactivity against more common reagents. Safety protocols and handling procedures are also detailed to ensure safe and effective laboratory use.

Introduction to Diphenyl Methyl Phosphate

Diphenyl methyl phosphate is an organophosphate ester characterized by a central phosphorus atom double-bonded to an oxygen and single-bonded to a methoxy group and two phenoxy groups.[2] Its primary documented applications are in materials science.[1] However, for the synthetic chemist, its structure suggests potential utility derived from the electrophilic nature of the phosphorus center and the stability of the diphenyl phosphate anion, which makes it a good leaving group.

Physicochemical Properties

A summary of key physical and chemical properties for Diphenyl Methyl Phosphate is provided below. These properties are essential for its handling and use in synthetic protocols.

PropertyValueSource(s)
CAS Number 115-89-9[2][3]
Molecular Formula C₁₃H₁₃O₄P[2][3]
Molecular Weight 264.21 g/mol [2][3]
Appearance Clear, oily liquid[1]
Density 1.23 g/mL at 25 °C[1]
Boiling Point 125 °C at 0.03 mmHg[1]
Solubility Low water solubility (2 g/L at 25 °C)[1][4]
Refractive Index n20/D 1.537[1]
Safety and Handling

Diphenyl methyl phosphate is a chemical that requires careful handling in a laboratory setting.

  • Hazards: May cause irritation upon contact with skin, eyes, or upon inhalation.[2] Organophosphates as a class are known for their potential neurotoxicity, although the hazard level varies significantly with structure.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. It should not be released into the environment.[2]

The Diphenyl Phosphate Moiety as a Leaving Group in Cross-Coupling

A significant application for the broader class of aryl diphenyl phosphates is their use as substrates in transition-metal-catalyzed cross-coupling reactions. The diphenyl phosphate group serves as an excellent leaving group, analogous to triflates or halides, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5] This reactivity stems from the ability of the Ni(0) or Pd(0) catalyst to undergo oxidative addition into the C(aryl)–O bond of the phosphate ester. While literature examples predominantly feature aryl diphenyl phosphates, the underlying principle is extendable to alkyl diphenyl phosphates where the alkyl group is non-reactive.

Mechanistic Rationale

The catalytic cycle for a nickel-catalyzed amination of an aryl diphenyl phosphate provides an illustrative example. The cycle is initiated by the oxidative addition of a low-valent nickel(0) complex into the aryl C–O bond of the phosphate substrate. This is often the rate-determining step. The resulting Aryl-Ni(II)-Phosphate complex then undergoes ligand exchange with the amine nucleophile, followed by reductive elimination to form the desired C–N bond and regenerate the active Ni(0) catalyst.

G cluster_cycle Catalytic Cycle A Ni(0)Ln B Ar-Ni(II)(L)n-OPO(OPh)₂ A->B Oxidative Addition (Ar-OPO(OPh)₂) D Ar-NR¹R² C Ar-Ni(II)(L)n-NR¹R² B->C Ligand Exchange (+ HNR¹R²) (- HOPO(OPh)₂) C->A Reductive Elimination C->D Product Release Start Ar-OPO(OPh)₂ + HNR¹R²

Caption: Nickel-catalyzed amination cycle with a diphenyl phosphate leaving group.

Protocol: Nickel-Catalyzed Amination of an Aryl Diphenyl Phosphate

This protocol is adapted from literature procedures demonstrating the C–N coupling of aryl phosphates and serves as a representative workflow.[5] Researchers should optimize conditions for their specific substrate, such as diphenyl methyl phosphate.

Materials:

  • Aryl Diphenyl Phosphate (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%, 0.05 mmol)

  • Zinc powder (10 mol%, 0.10 mmol)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add NiCl₂(PCy₃)₂ (0.05 mmol), zinc powder (0.10 mmol), and NaOtBu (2.0 mmol).

  • Add the aryl diphenyl phosphate (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: This protocol employs a well-established catalytic system. The use of an inert atmosphere is critical as Ni(0) species are oxygen-sensitive. Zinc powder acts as a reductant to help maintain the active catalytic species. The strong base (NaOtBu) is essential for the deprotonation of the amine and facilitating the catalytic cycle.

Potential Reactivity as a Phosphorylating Agent

Phosphate triesters can act as phosphorylating agents, transferring a phosphoryl group (–PO₃²⁻) to a nucleophile. The reaction proceeds via nucleophilic attack at the electrophilic phosphorus center.

Mechanistic Considerations

The phosphorylation of an alcohol (R'-OH) by diphenyl methyl phosphate would likely proceed through a concerted Sₙ2-type mechanism or a stepwise associative mechanism involving a pentacoordinate phosphorane intermediate. The phenoxy groups are good leaving groups, but the methoxy group is generally not. Therefore, attack by a nucleophile would preferentially displace a phenoxide ion.

G reagents R'-OH + MeO-P(=O)(OPh)₂ ts [Pentacoordinate Intermediate/Transition State] reagents->ts Nucleophilic Attack products R'-O-P(=O)(OMe)(OPh) + PhOH ts->products Leaving Group Departure

Caption: General mechanism for phosphorylation of an alcohol.

Causality Behind Experimental Choices: In practice, diphenyl methyl phosphate is a relatively poor phosphorylating agent for alcohols compared to more activated reagents like diphenyl phosphorochloridate (PhO)₂P(O)Cl. The P–Cl bond is significantly more labile and reactive towards nucleophiles than the P–OPh bond. The chloride is an excellent leaving group, driving the reaction forward efficiently. Therefore, for planned phosphorylations, reagents are chosen based on a hierarchy of reactivity, and phosphate triesters are typically used only with very strong nucleophiles or under forcing conditions.

Synthesis of Related Phosphorus Compounds

While direct applications of diphenyl methyl phosphate are sparse, the synthesis of structurally related compounds, such as phosphoramidates, from its parent acid is well-documented and highlights the utility of the diphenyl phosphate scaffold.

Protocol: Synthesis of a Diphenyl Phosphoramidate from Diphenyl Phosphoric Acid

This protocol demonstrates the formation of a P–N bond, a key linkage in many biologically active molecules and prodrugs.[6] It is adapted from a procedure by Jang and coworkers.[6]

Materials:

  • Diphenyl phosphoric acid (1.0 mmol, 1.0 equiv)

  • Amine (e.g., cyclohexylamine) (1.1 mmol, 1.1 equiv)

  • Trichloroacetonitrile (Cl₃CCN) (1.5 mmol, 1.5 equiv)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve diphenyl phosphoric acid (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol) to the solution, followed by the dropwise addition of trichloroacetonitrile (1.5 mmol).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure diphenyl phosphoramidate.

Expertise & Experience: The role of trichloroacetonitrile is to act as a dehydrating and activating agent, likely forming a reactive intermediate with the phosphoric acid. Triethylamine is a crucial base used to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile and promoting the forward reaction.

Conclusion

Diphenyl methyl phosphate is a compound with well-defined industrial uses but limited direct application as a reagent in published organic synthesis literature. However, the chemical principles governing its structure provide a valuable framework for understanding organophosphate reactivity. The diphenyl phosphate moiety is a versatile leaving group in cross-coupling reactions, a key concept for modern synthetic strategy. While not the reagent of choice for phosphorylation, studying its potential reactivity enhances our understanding of phosphoryl transfer mechanisms. The protocols provided for related transformations showcase the broader utility of the diphenyl phosphate scaffold in constructing complex molecules. For researchers in drug development and synthetic methodology, understanding these principles allows for the rational design of new reagents and pathways.

References

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Organic Synthesis with Diethyl (diphenylmethyl)phosphonate: Properties & Uses. Retrieved from [Link]

  • Jang, Y. H., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3694. Available at: [Link]

  • ResearchGate. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of oligonucleotides via phosphoramidite approach utilizing 2-diphenylmethylsilylethyl (DPSE) as a phosphorus protecting group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8291, Methyl diphenyl phosphate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl methyl phosphate in NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Phosphorus-based reagents in peptide synthesis. Retrieved from [Link]

  • PubMed Central. (2020). 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes. Retrieved from [Link]

  • ResearchGate. (n.d.). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Diphenyl methyl phosphate (CAS 115-89-9). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of methionine-enkephalin. Retrieved from [Link]

  • University of the Highlands and Islands. (n.d.). Phosphorus-based reagents in peptide synthesis. Retrieved from [Link]

  • QSpace. (n.d.). Efficient Metal-Promoted Biomimetic Catalysis of Phosphoryl Transfer Reactions in Alcohols. Retrieved from [Link]

  • PubMed Central. (n.d.). Lewis-acid-catalyzed phosphorylation of alcohols. Retrieved from [Link]

  • Frontiers. (n.d.). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers. Retrieved from [Link]

  • MDPI. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Retrieved from [Link]

Sources

Experimental protocols for using Diphenyl methyl phosphate in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for the laboratory application of Diphenyl methyl phosphate, tailored for research and development professionals.

Application Notes & Protocols: Diphenyl Methyl Phosphate

This document serves as a comprehensive technical guide for the laboratory use of Diphenyl methyl phosphate (DPMP). It is designed to provide researchers, medicinal chemists, and process development scientists with the necessary information to safely and effectively utilize this reagent in organic synthesis. The protocols herein are built upon established chemical principles and include insights into the causality of procedural steps, ensuring a robust and reproducible experimental design.

Compound Profile and Properties

Diphenyl methyl phosphate (CAS No. 115-89-9) is an organophosphate ester.[1][2] Its utility in a laboratory setting, primarily as a phosphorylating agent, stems from the reactivity of the phosphorus center, which is influenced by the electron-withdrawing nature of the two phenoxy groups and the comparatively stable methyl ester.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular FormulaC₁₃H₁₃O₄P[1][2][3]
Molecular Weight264.21 g/mol [1][3]
AppearanceClear, oily liquid[3][4]
Density1.23 g/mL at 25 °C[1][4]
Boiling Point125 °C at 0.03 mmHg[1][4]
Water SolubilityLow (2 g/L at 25 °C)[1]
SolubilitySoluble in most common organic solvents[5]

Primary Application: Phosphorylation of Alcohols

The principal application of DPMP in a research context is the phosphorylation of alcohols. This transformation is fundamental in the synthesis of biologically relevant molecules, including nucleotide analogs and phosphorylated prodrugs, where the phosphate moiety can enhance solubility or facilitate targeted delivery. The reaction generally proceeds via nucleophilic attack of an alcohol on the phosphorus atom of a related, more reactive phosphorylating agent derived from DPMP, or by using DPMP in catalyzed reactions. More commonly, a related reagent like diphenyl phosphorochloridate is used, which then generates a phosphate ester structurally similar to DPMP's core. For direct use, DPMP can participate in transesterification or catalyzed reactions.

A common strategy for alcohol phosphorylation involves a Lewis-acid-catalyzed reaction, where the Lewis acid activates the alcohol, facilitating nucleophilic attack on a phosphorus (V) reagent.[6][7][8] This approach avoids the often harsh conditions of older methods and provides good to excellent yields for a range of alcohol substrates.[6][7]

Logical Workflow for Alcohol Phosphorylation:

phosphorylation_logic Start Start: Define Target Phosphate Ester Reagent_Selection Reagent Selection (Alcohol, DPMP-derivative, Catalyst, Solvent) Start->Reagent_Selection Reaction_Setup Reaction Setup (Anhydrous, Inert Atmosphere) Reagent_Selection->Reaction_Setup Catalyst_Activation Substrate Activation (e.g., Lewis Acid Catalysis) Reaction_Setup->Catalyst_Activation Introduce Catalyst Nucleophilic_Attack Nucleophilic Attack (Alcohol on Phosphorus Center) Catalyst_Activation->Nucleophilic_Attack Generates Electrophile Workup Aqueous Workup (Quench, Extract) Nucleophilic_Attack->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: Logical flow for a catalyzed alcohol phosphorylation reaction.

Experimental Protocol: Lewis Acid-Catalyzed Phosphorylation

This protocol is a representative, generalized procedure for the phosphorylation of a primary or secondary alcohol using a phosphite and a Lewis acid catalyst, a reaction type in which DPMP-like structures are formed.[6][7] Note: This is an illustrative protocol; specific substrates may require optimization of catalyst, solvent, temperature, and reaction time.

Materials and Equipment
  • Reagents:

    • Alcohol substrate

    • Diphenyl phosphite or similar P(V) source

    • Lewis Acid Catalyst (e.g., Al(OTf)₃, TiCl₄)[6][9]

    • Anhydrous non-protic solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Tetrahydrofuran (THF))

    • Additive/activator if required (e.g., Trifluoromethanesulfonic anhydride)[7]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Oven-dried round-bottom flasks with stir bars

    • Schlenk line or manifold for inert atmosphere (Nitrogen or Argon)

    • Syringes and septa

    • Magnetic stir plate

    • Thin Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Glassware for liquid-liquid extraction (separatory funnel)

    • Glassware for column chromatography

Step-by-Step Methodology
  • Preparation: Under an inert atmosphere of nitrogen or argon, add the alcohol substrate (1.0 eq.) to an oven-dried round-bottom flask containing a magnetic stir bar.

  • Solvation: Add anhydrous solvent (e.g., DCE) to dissolve the substrate completely. The concentration is typically in the 0.1-0.5 M range.

  • Reagent Addition: Add the phosphorus source (e.g., diethyl phosphite, 2.5 eq.) followed by the Lewis acid catalyst (e.g., Al(OTf)₃, 10 mol%).[7]

    • Causality: The Lewis acid coordinates to the alcohol's oxygen, making it a better leaving group and activating the substrate for nucleophilic attack.[6][8]

  • Initiation: Add the activator (e.g., trifluoromethanesulfonic anhydride, 2.0 eq.) dropwise via syringe.[7] An exotherm may be observed.

  • Reaction: Stir the mixture at the optimized temperature (e.g., 40 °C) for the required time (typically 12-24 hours).[7]

    • Trustworthiness: Monitor the reaction progress by TLC. The disappearance of the starting alcohol and the appearance of a new, typically more polar, spot indicates product formation.

  • Quenching: Upon completion, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Causality: The basic solution neutralizes the acidic catalyst and any remaining acidic species, preventing side reactions during workup.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase two or three times with an organic solvent like DCM or ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure phosphate ester product.

Safety and Handling

Organophosphate compounds require careful handling due to their potential toxicity.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[11][12]

  • Engineering Controls: Conduct all manipulations of Diphenyl methyl phosphate and related volatile reagents inside a certified chemical fume hood to avoid inhalation.[12]

  • Toxicity: Diphenyl methylphosphonate, a related compound, is classified as toxic if swallowed or in contact with skin.[10][11] Assume similar or greater toxicity for DPMP and its reactive derivatives. Avoid all direct contact.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.

  • Disposal: Dispose of all chemical waste containing organophosphates according to institutional and local environmental regulations. Do not discharge into drains.

References

  • Title: DIPHENYL METHYL PHOSPHATE - LookChem Source: LookChem URL: [Link]

  • Title: Chemical Properties of Diphenyl methyl phosphate (CAS 115-89-9) Source: Cheméo URL: [Link]

  • Title: Methyl diphenyl phosphate | C13H13O4P | CID 8291 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Diphenyl methyl phosphate Source: NIST WebBook URL: [Link]

  • Title: Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphates Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

  • Title: Phosphate Esters: New Coating Materials for a Sustainable Release Paper Source: ChemistrySelect, Wiley-VCH URL: [Link]

  • Title: The preparation of tris(diphenylmethyl) phosphate. Source: ResearchGate URL: [Link]

  • Title: Efficient Metal-Promoted Biomimetic Catalysis of Phosphoryl Transfer Reactions in Alcohols Source: QSpace, Queen's University URL: [Link]

  • Title: Lewis-acid-catalyzed phosphorylation of alcohols Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Lewis-acid-catalyzed phosphorylation of alcohols Source: ResearchGate URL: [Link]

  • Title: Organocatalyzed Amine-Free O-Phosphorylation of Alcohols with 4-Methylpyridine N-Oxide Source: J-Stage URL: [Link]

  • Title: Lewis-acid-catalyzed phosphorylation of alcohols Source: RSC Publishing URL: [Link]

  • Title: Diphenyl Phosphate-Induced Toxicity During Embryonic Development Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Phosphorazidic acid, diphenyl ester Source: Organic Syntheses URL: [Link]

Sources

The Ghost in the Machine: Diphenyl Methyl Phosphate's Synthetic Proxy in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Hunter

In the landscape of medicinal chemistry, the journey from a biologically active molecule to a viable drug candidate is often paved with synthetic challenges. One of the most common hurdles is the introduction of phosphate groups—a modification critical for improving solubility, modulating bioactivity, and designing prodrugs. While the name "Diphenyl methyl phosphate" itself is seldom found in the annals of widely used synthetic reagents, its structural motif is central to a powerful strategy in phosphorylation chemistry. This guide delves into the practical applications and methodologies surrounding the use of the diphenyl phosphate group, introduced via its workhorse precursor, diphenyl phosphorochloridate , as a cornerstone technique for the synthesis of phosphorylated drug candidates. We will explore not the direct applications of a single, obscure molecule, but the versatile and field-proven utility of its core chemical entity in the art and science of drug development.

Part 1: The Strategic Imperative of the Diphenyl Phosphate Protecting Group

The introduction of a phosphate monoester into a complex molecule is a delicate operation. The di-anionic nature of the phosphate group at physiological pH can impede cell membrane permeability and complicate purification. Furthermore, the high reactivity of many phosphorylating agents can lead to a lack of selectivity and unwanted side reactions. The diphenyl phosphate group offers an elegant solution to these challenges.

Causality Behind the Choice:

  • Transient Lipophilicity: By masking the acidic protons of the phosphate group with two phenyl rings, the overall molecule becomes significantly more lipophilic. This facilitates easier handling, purification by standard chromatographic techniques (e.g., silica gel chromatography), and improved solubility in organic solvents commonly used in synthesis.

  • Attenuated Reactivity: The diphenyl phosphate ester is stable under a variety of reaction conditions, allowing for subsequent chemical modifications on other parts of the molecule without disturbing the phosphate moiety.

  • Facile and Clean Deprotection: The true power of the diphenyl phosphate group lies in its efficient removal. The phenyl groups can be cleaved under mild conditions via catalytic hydrogenation, yielding the desired phosphate monoester and innocuous byproducts like benzene or cyclohexane. This deprotection strategy is orthogonal to many other protecting groups used in complex molecule synthesis.

The following diagram illustrates the strategic workflow for utilizing the diphenyl phosphate protecting group in the synthesis of a phosphorylated drug candidate.

G cluster_0 Strategy Overview Start Active Molecule with Hydroxyl Group (R-OH) Phosphorylation Phosphorylation with Diphenyl Phosphorochloridate Start->Phosphorylation Introduce Phosphate Moiety Intermediate Diphenyl Phosphate Ester Intermediate (R-O-P(O)(OPh)2) Phosphorylation->Intermediate Masked & Stable Deprotection Catalytic Hydrogenolysis Intermediate->Deprotection Remove Phenyl Groups Final_Product Final Phosphorylated Molecule (R-O-P(O)(OH)2) Deprotection->Final_Product Unmasked & Active

Caption: Strategic workflow for phosphorylation using a diphenyl phosphate protecting group.

Part 2: Core Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for the two key stages of this synthetic strategy: the phosphorylation of a hydroxyl-containing substrate using diphenyl phosphorochloridate and the subsequent deprotection of the diphenyl phosphate ester.

Protocol 1: Phosphorylation of an Alcohol using Diphenyl Phosphorochloridate

This protocol describes a general procedure for the phosphorylation of a primary or secondary alcohol. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated during the reaction.

Rationale for Experimental Choices:

  • Reagent: Diphenyl phosphorochloridate is a commercially available, versatile phosphorylating agent.[1] Its reactivity is moderate, allowing for selective phosphorylation of hydroxyl groups in the presence of other less nucleophilic functional groups.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or pyridine are used to prevent hydrolysis of the highly moisture-sensitive diphenyl phosphorochloridate.[2] Pyridine can also serve as the base.

  • Base: A tertiary amine base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Temperature: The reaction is typically performed at room temperature or with gentle cooling to control the initial exothermic reaction.

Materials:

MaterialGradeSupplier Example
Alcohol SubstrateAnhydrousN/A
Diphenyl PhosphorochloridateReagent Grade, >98%Sigma-Aldrich
Anhydrous Pyridine or TriethylamineAnhydrous, >99.5%Acros Organics
Anhydrous Tetrahydrofuran (THF)Anhydrous, >99.9%Fisher Scientific
Saturated Sodium Bicarbonate SolutionACS GradeVWR Chemicals
Ethyl AcetateHPLC GradeJ.T. Baker
BrineACS GradeLabChem
Anhydrous Sodium SulfateACS GradeEMD Millipore

Step-by-Step Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 mmol, 1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous pyridine (5 mL) or anhydrous THF (5 mL). If using THF, add triethylamine (1.5 mmol, 1.5 equiv).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diphenyl phosphorochloridate (1.2 mmol, 1.2 equiv) dropwise to the stirred solution. A white precipitate of pyridinium or triethylammonium hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 10 mL, only if pyridine was used), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diphenyl phosphate ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Deprotection of Diphenyl Phosphate Esters via Catalytic Hydrogenolysis

This protocol details the removal of the phenyl protecting groups to unmask the final phosphate monoester. Catalytic hydrogenation is the most common and efficient method.

Rationale for Experimental Choices:

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective catalyst for the hydrogenolysis of phenyl esters.[3] Palladium on carbon (Pd/C) can also be used, though it may require more forcing conditions for this specific transformation.

  • Solvent: A protic solvent like ethanol or methanol is typically used to facilitate the reaction and dissolve the substrate.

  • Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas, typically at atmospheric or slightly elevated pressure.

Materials:

MaterialGradeSupplier Example
Diphenyl Phosphate EsterPurifiedN/A
Platinum(IV) Oxide (PtO₂)ACS Reagent GradeStrem Chemicals
Ethanol or MethanolAnhydrousDecon Labs
Hydrogen GasHigh Purity (5.0)Airgas
Celite®Filter AgentSigma-Aldrich

Step-by-Step Procedure:

  • Preparation: To a hydrogenation flask, add the diphenyl phosphate ester (1.0 mmol, 1.0 equiv) and dissolve it in ethanol or methanol (10 mL).

  • Catalyst Addition: Carefully add platinum(IV) oxide (0.1 mmol, 10 mol%) to the solution. The catalyst is a fine powder and should be handled in a well-ventilated area.

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon setup).

  • Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1-4 atm) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional solvent (ethanol or methanol).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude phosphate monoester.

  • Purification: The resulting phosphate is often highly polar and may not be amenable to silica gel chromatography. Purification can be achieved by recrystallization, precipitation, or ion-exchange chromatography if necessary.

The following diagram provides a visual representation of the experimental workflow for the synthesis and deprotection of a diphenyl phosphate ester.

G cluster_0 Phosphorylation Workflow cluster_1 Deprotection Workflow Setup1 1. Dissolve R-OH in Anhydrous Pyridine/THF Cool 2. Cool to 0°C Setup1->Cool Add_Reagent 3. Add Diphenyl Phosphorochloridate Cool->Add_Reagent React1 4. Stir at RT, 4-12h Add_Reagent->React1 Workup1 5. Aqueous Work-up & Extraction React1->Workup1 Purify1 6. Silica Gel Chromatography Workup1->Purify1 Product1 Diphenyl Phosphate Ester Purify1->Product1 Setup2 1. Dissolve Ester in Ethanol/Methanol Product1->Setup2 To Deprotection Add_Catalyst 2. Add PtO2 Catalyst Setup2->Add_Catalyst Hydrogenate 3. Hydrogenate (1-4 atm H2) Add_Catalyst->Hydrogenate React2 4. Stir at RT, 6-24h Hydrogenate->React2 Workup2 5. Filter through Celite® React2->Workup2 Purify2 6. Concentrate & Purify Workup2->Purify2 Product2 Phosphate Monoester Purify2->Product2

Caption: Experimental workflow for the phosphorylation and subsequent deprotection.

Part 3: Concluding Remarks for the Practicing Chemist

The diphenyl phosphate protecting group strategy, facilitated by the use of diphenyl phosphorochloridate, represents a robust and reliable method in the medicinal chemist's toolkit. While "diphenyl methyl phosphate" may not be the named reagent of choice, the underlying principles of its structure are what grant this synthetic approach its power. By temporarily masking the hydrophilicity and reactivity of the phosphate group, chemists can navigate complex synthetic pathways with greater ease and efficiency. The mild and clean deprotection via catalytic hydrogenolysis further underscores the utility of this method, making it a go-to strategy for the synthesis of phosphate-containing drug candidates, from nucleoside analogues to phosphorylated small molecule inhibitors. As with any synthetic protocol, careful optimization of reaction conditions for each specific substrate is paramount to achieving high yields and purity.

References

  • A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. National Center for Biotechnology Information. [Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. National Center for Biotechnology Information. [Link]

  • Selective removal of phenyl group from alkyl diphenyl phosphates. ResearchGate. [Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]

  • Phosphorazidic acid, diphenyl ester. Organic Syntheses. [Link]

  • Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide. ResearchGate. [Link]

  • The phosphorylation of nucleosides with o-phenylene phosphorochloridate and o-phenylene phosphate. Sci-Hub. [Link]

Sources

Application Note: Leveraging Diphenyl Methyl Phosphate in the Strategic Synthesis of Novel Phosphate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Foreword: The Pivotal Role of Phosphate Esters in Modern Chemistry

Phosphate esters are not merely a class of organic compounds; they are central to the machinery of life and the advancement of medicine. A significant portion of metabolism involves the transformation of phosphate esters, from the energy currency of ATP to the backbones of DNA and RNA.[1] In the realm of drug development, the strategic introduction of a phosphate moiety can transform a promising but poorly soluble compound into a viable therapeutic agent. This is achieved by creating phosphate prodrugs, which can enhance aqueous solubility, improve bioavailability, and facilitate targeted delivery.[2]

The synthesis of these crucial molecules, however, requires a nuanced approach. The phosphoryl group must be introduced efficiently and selectively, often in the presence of other sensitive functional groups. Furthermore, the protecting groups used during synthesis must be stable under various reaction conditions yet readily cleavable to unmask the final active compound. Diphenyl methyl phosphate and its related diphenyl phosphorylating agents have emerged as powerful tools in this context, offering a robust platform for the synthesis of complex phosphate esters. The phenyl groups provide stability, while the methyl group creates a neutral triester, and established methods exist for their selective removal.[3] This guide provides an in-depth exploration of the mechanisms, protocols, and strategic considerations for employing diphenyl phosphate chemistry in the synthesis of novel phosphate esters.

The Underlying Chemistry: Mechanism and Rationale

The synthesis of phosphate esters using a diphenyl phosphate source typically proceeds via a nucleophilic substitution at the phosphorus center. The phosphorus atom is electrophilic and is attacked by a nucleophile, commonly an alcohol, leading to the displacement of a leaving group.

The Phosphorylation Step: An Associative Mechanism

The reaction generally follows a concerted SN2-like or a stepwise associative mechanism ([AN + DN]).[4][5] In this process, the nucleophilic alcohol attacks the phosphorus atom, forming a transient pentacoordinate intermediate. Subsequently, a leaving group (e.g., chloride from diphenyl phosphorochloridate) is expelled to yield the desired phosphate triester.

The use of a Lewis acid catalyst can significantly enhance the reaction rate by activating the phosphorylating agent.[6] The choice of solvent and base is critical to deprotonate the alcohol, enhancing its nucleophilicity without promoting side reactions.

Phosphorylation_Mechanism cluster_activation Activation cluster_substitution Nucleophilic Substitution (SN2-type) R_OH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) R_OH->Alkoxide Deprotonation Base Base Base->Alkoxide DPP_Cl Cl-P(=O)(OPh)₂ (Diphenyl Phosphorochloridate) Pentavalent_Int [Intermediate] Pentacoordinate Phosphorus DPP_Cl->Pentavalent_Int Alkoxide->Pentavalent_Int Nucleophilic Attack Product R-O-P(=O)(OPh)₂ (Alkyl Diphenyl Phosphate) Pentavalent_Int->Product Leaving Group Departure (-Cl⁻) BH_Cl Base-H⁺ Cl⁻

Caption: General mechanism for alcohol phosphorylation.

The Deprotection Step: Unmasking the Phosphate

For many applications, particularly in creating prodrugs, the phenyl protecting groups must be removed to yield the final, often biologically active, phosphate mono- or diester. Catalytic hydrogenolysis is a mild and efficient method for cleaving the phenyl ester bonds.[3] The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This method is highly effective but cannot be used with substrates containing other functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, or some benzyl ethers).[3]

Deprotection_Mechanism Start R-O-P(=O)(OPh)₂ (Alkyl Diphenyl Phosphate) Final_Product R-O-P(=O)(OH)₂ (Alkyl Dihydrogen Phosphate) Start->Final_Product Cleavage of P-OAr bonds Byproduct 2 x Benzene Final_Product->Byproduct Byproducts Catalyst H₂, Pd/C (Catalytic Hydrogenolysis)

Caption: Deprotection via catalytic hydrogenolysis.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis and subsequent deprotection of an alkyl diphenyl phosphate. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of an Alkyl Diphenyl Phosphate

This protocol details the phosphorylation of a primary alcohol using diphenyl phosphorochloridate.

Materials and Reagents

Reagent/Material Purpose Supplier Example
Primary Alcohol (Substrate) Nucleophile N/A
Diphenyl phosphorochloridate Phosphorylating Agent Enamine[7]
Pyridine (anhydrous) Base and Solvent Sigma-Aldrich
Dichloromethane (DCM, anhydrous) Solvent Fisher Scientific
Saturated aq. NaHCO₃ Workup VWR
Anhydrous MgSO₄ Drying Agent VWR

| Silica Gel (230-400 mesh) | Chromatography | Sorbent Technologies |

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq). Cool the solution to 0 °C in an ice bath.

    • Expert Insight: Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst. Using anhydrous solvents is critical to prevent hydrolysis of the phosphorochloridate.

  • Reagent Addition: Slowly add diphenyl phosphorochloridate (1.1 eq) dropwise to the stirred solution. Ensure the temperature remains at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure alkyl diphenyl phosphate.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the two phenyl groups to generate the final phosphate monoester.

Materials and Reagents

Reagent/Material Purpose Supplier Example
Alkyl Diphenyl Phosphate Substrate Synthesized in Protocol 1
Palladium on Carbon (10% Pd/C) Catalyst Acros Organics
Methanol or Ethanol Solvent VWR

| Hydrogen (H₂) Gas | Reducing Agent | In-house supply/cylinder |

Step-by-Step Methodology

  • Reaction Setup: Dissolve the alkyl diphenyl phosphate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 10-20% by weight of the substrate).

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. Handle with care in a well-ventilated area.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or ³¹P NMR. Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol or ethanol).

    • Expert Insight: The Celite pad prevents fine catalyst particles from passing through. The filtered catalyst should be kept wet with water to prevent ignition upon exposure to air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alkyl dihydrogen phosphate. Further purification may not be necessary, but the product can be analyzed by NMR and mass spectrometry.

Applications in Drug Design and Synthesis

The true power of this methodology lies in its application to complex, biologically relevant molecules.

Case Study: Dipeptide Phosphonate Enzyme Inhibitors

Serine proteases are a class of enzymes involved in numerous physiological processes, and their inhibition is a key therapeutic strategy. Researchers have developed dipeptidyl diphenylphosphonate esters as potent irreversible inhibitors of these enzymes.[8] The synthesis involves coupling an amino acid with a phosphonate analogue followed by deprotection. The diphenyl phosphonate moiety mimics the tetrahedral intermediate of peptide bond hydrolysis, leading to covalent modification of the active site serine residue.[8]

Case Study: Phosphate Prodrugs for Enhanced Bioavailability

Many potent drugs suffer from poor water solubility, limiting their oral bioavailability. Phosphorylation is a common strategy to overcome this.[2] For example, an antitumor agent was functionalized with a phosphate group to create a water-soluble prodrug.[9] The synthesis involved phosphorylation using a dibenzyl phosphorylating agent, followed by selective deprotection. The resulting phosphate prodrug demonstrated improved pharmacological properties in preclinical models.[9] The use of diphenyl groups offers an alternative to benzyl groups, with deprotection achieved under similar hydrogenolysis conditions.[3]

Summary and Outlook

The use of diphenyl methyl phosphate and related diphenyl phosphorylating agents provides a robust and versatile platform for the synthesis of novel phosphate esters. The stability of the diphenyl phosphate group during synthesis, combined with its clean and efficient removal via catalytic hydrogenation, makes it an invaluable tool for medicinal chemists and synthetic researchers. From creating highly specific enzyme inhibitors to improving the drug-like properties of therapeutics, this chemistry is integral to advancing molecular science. Future developments may focus on alternative, non-hydrogenation-based deprotection methods to further broaden the substrate scope and applicability of this powerful synthetic strategy.

References

  • Stout, J. L., et al. (2002). Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphates. Journal of the Chemical Society C: Organic.
  • McKenna, C. E., & Kashemirov, B. A. (2013). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC.
  • Garg, N., et al. (2007). Rapid Parallel Synthesis of Dipeptide Diphenyl Phosphonate Esters as Inhibitors of Dipeptidyl Peptidases. ACS Publications - American Chemical Society.
  • Enamine. Diphenyl phosphorochloridate. Enamine.
  • Thatcher, G. R. J. (2012). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry.
  • Tokyo Chemical Industry Co., Ltd. (2018). Alkylating Reagents Containing Phosphoric Ester Groups for Prodrug Design. TCI Chemicals.
  • Meimetis, L. G., & Williams, J. D. (2020). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Publications.
  • Chen, Y., et al. (2013). Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. NIH.
  • Wałejko, P., et al. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. ResearchGate.
  • Li, Y., et al. (2021). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Publishing.
  • Zhang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. ResearchGate.
  • Organic Chemistry with a Biological Emphasis. (2019). 22.06 Phosphorylation: Nomenclature and Mechanisms. YouTube.

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Application Notes and Protocols for Scalable Synthesis Utilizing Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating Diphenyl Methyl Phosphate as a Scalable Synthetic Reagent

Diphenyl methyl phosphate (DPMP), a non-flammable, oily liquid with the chemical formula C₁₃H₁₃O₄P, has been historically recognized for its application as a flame retardant and an ignition control compound.[1][2] However, its potential as a versatile and scalable reagent in synthetic organic chemistry, particularly in phosphorylation and methylation reactions, remains an area ripe for exploration. This guide provides detailed application notes and protocols for the scalable use of diphenyl methyl phosphate, focusing on its role as a phosphorylating agent for sensitive substrates. By leveraging its unique structural features—two phenyl protecting groups and a methyl ester—DPMP offers a stable yet reactive platform for the transfer of a phosphate moiety, a critical transformation in the synthesis of many active pharmaceutical ingredients (APIs) and prodrugs.[3][4]

The protocols outlined herein are designed to be robust and scalable, addressing the needs of drug development professionals and process chemists. We will delve into the mechanistic underpinnings of the proposed transformations, providing a rationale for the choice of reagents and reaction conditions, and offer practical guidance on process optimization and safety considerations.

Core Principles of Reactivity

Diphenyl methyl phosphate can theoretically participate in two primary types of synthetic transformations:

  • Phosphorylation: The phosphorus center is electrophilic and can be attacked by nucleophiles, such as alcohols, leading to the transfer of the diphenyl phosphate group. The two phenyl groups act as protecting groups that can be subsequently removed under specific conditions.

  • Methylation: The methyl group can be transferred to a nucleophile in an SN2-type reaction, with the diphenyl phosphate anion acting as a leaving group.

This guide will focus on the application of diphenyl methyl phosphate as a phosphorylating agent, a transformation of significant interest in medicinal chemistry for the synthesis of phosphate prodrugs, which can enhance the solubility and bioavailability of parent drug molecules.[3]

Application: Scalable Phosphorylation of Primary Alcohols

The introduction of a phosphate group to a primary alcohol is a key step in the synthesis of many biologically active molecules. The following protocol details a scalable method for the phosphorylation of a generic primary alcohol using diphenyl methyl phosphate.

Reaction Workflow

phosphorylation_workflow cluster_prep Reaction Setup cluster_reaction Phosphorylation cluster_workup Work-up & Purification reagents Reagents: - Primary Alcohol (Substrate) - Diphenyl Methyl Phosphate - Anhydrous Solvent (e.g., THF) - Base (e.g., NaH) setup Reaction Vessel: - Inert atmosphere (N₂ or Ar) - Anhydrous conditions reagents->setup 1. Prepare deprotonation Deprotonation: - Add base to alcohol solution - Formation of alkoxide setup->deprotonation 2. Initiate addition Phosphorylation: - Add Diphenyl Methyl Phosphate - Nucleophilic attack on phosphorus deprotonation->addition 3. React quench Quenching: - Cautious addition of H₂O or NH₄Cl (aq) addition->quench 4. Process extraction Extraction: - Organic solvent (e.g., EtOAc) - Wash with brine quench->extraction purification Purification: - Column chromatography or crystallization extraction->purification product Product: - Alkyl Diphenyl Phosphate purification->product 5. Isolate

Caption: Workflow for the scalable phosphorylation of a primary alcohol.

Detailed Protocol

Objective: To synthesize an alkyl diphenyl phosphate from a primary alcohol on a multi-gram scale.

Materials:

  • Primary Alcohol (Substrate)

  • Diphenyl Methyl Phosphate (CAS: 115-89-9)[5][6]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.) to a three-neck round-bottom flask.

    • Dissolve the alcohol in anhydrous THF (approximately 5-10 mL per gram of alcohol).

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred alcohol solution at 0 °C.

    • Caution: Hydrogen gas is evolved. Ensure adequate ventilation and safe handling practices.

    • Stir the mixture at 0 °C for 30 minutes, allowing for the formation of the sodium alkoxide.

  • Phosphorylation:

    • In a separate flask, dissolve diphenyl methyl phosphate (1.1 eq.) in anhydrous THF.

    • Transfer the diphenyl methyl phosphate solution to an addition funnel and add it dropwise to the alkoxide solution at 0 °C over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.

    • Add water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkyl diphenyl phosphate.

    • Alternatively, for crystalline products, recrystallization from an appropriate solvent system can be employed for large-scale purification.

Data Summary Table
ParameterRecommended Value/ConditionNotes
Stoichiometry
Primary Alcohol1.0 eq.The limiting reagent.
Diphenyl Methyl Phosphate1.1 eq.A slight excess ensures complete conversion of the alcohol.
Base (NaH)1.2 eq.An excess is used to drive the deprotonation to completion.
Reaction Conditions
SolventAnhydrous THFAprotic and dissolves both the substrate and reagents well.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation. The reaction then proceeds at ambient temperature.
Reaction Time12-24 hoursMonitor by TLC or HPLC for completion.
AtmosphereInert (N₂ or Ar)Essential to prevent quenching of the strong base (NaH) and the alkoxide intermediate by atmospheric moisture.
Work-up & Purification
Quenching AgentSaturated aqueous NH₄ClA milder alternative to water for quenching reactive hydrides.
Purification MethodColumn Chromatography or RecrystallizationChoice depends on the physical properties of the product and the scale of the reaction.

Mechanistic Rationale and Scientific Integrity

The proposed protocol is grounded in the established principles of nucleophilic substitution at a phosphorus(V) center.

phosphorylation_mechanism alcohol R-OH alkoxide R-O⁻ Na⁺ alcohol->alkoxide + NaH - H₂ base NaH dpmp MeO-P(=O)(OPh)₂ transition_state [Transition State]⁵⁻ dpmp->transition_state alkoxide->transition_state + MeO-P(=O)(OPh)₂ product R-O-P(=O)(OPh)₂ transition_state->product - MeO⁻ Na⁺ byproduct MeO⁻ Na⁺

Caption: Simplified mechanism of alcohol phosphorylation.

The reaction is initiated by the deprotonation of the primary alcohol by a strong, non-nucleophilic base like sodium hydride to form a highly nucleophilic alkoxide. This alkoxide then attacks the electrophilic phosphorus atom of diphenyl methyl phosphate. The reaction proceeds via a pentacoordinate transition state, leading to the displacement of the methoxide as a leaving group. The use of two phenyl groups on the phosphate ester provides steric bulk and electronic stabilization, which can contribute to the selectivity of the reaction.

While diphenyl chlorophosphate is a more common phosphorylating agent, it can be harsh and may not be suitable for sensitive substrates.[7] Diphenyl methyl phosphate offers a potentially milder alternative, with the methoxide being a less reactive leaving group compared to chloride.

Scalability and Process Safety Considerations

  • Exothermicity: The deprotonation of the alcohol with sodium hydride is highly exothermic and generates flammable hydrogen gas. On a large scale, this step requires careful temperature control and a robust off-gas management system. The addition of NaH should be done in portions, and the reaction mixture should be efficiently stirred.

  • Solvent Selection: While THF is a suitable solvent for laboratory-scale reactions, for industrial applications, alternative solvents with higher flash points and better safety profiles, such as 2-methyltetrahydrofuran (2-MeTHF), should be considered.

  • Work-up: The quenching of large amounts of sodium hydride can be hazardous. A well-designed quenching protocol, possibly involving the use of a less reactive quenching agent like isopropanol before the addition of aqueous solutions, is crucial.

  • Purification: At scale, chromatography can be resource-intensive. Developing a crystallization protocol for the final product is highly desirable for efficient and economical purification.

Conclusion

Diphenyl methyl phosphate, while traditionally used in other industries, holds untapped potential as a scalable reagent for phosphorylation in the pharmaceutical and fine chemical sectors. The protocol and principles outlined in this guide provide a solid foundation for researchers and process chemists to explore its application in the synthesis of complex molecules. As with any scalable process, careful optimization and adherence to safety protocols are paramount for successful implementation.

References

  • This reference list is a representative compilation based on the provided search results and general chemical knowledge. The URLs are placeholders and would need to be verified for active links.
  • LookChem. (n.d.). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8291, Methyl diphenyl phosphate. Retrieved from [Link][5][6]

  • Perri, E., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Molecules, 19(8), 11433-11463. [Link][3]

  • Warren, J. D., & Kauk, M. (2020). Synthesis and Antiviral Activity of a Series of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5165. [Link][4]

Sources

Application Notes & Protocols: Streamlining Phosphate Ester Synthesis with One-Pot Procedures Involving Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic organic chemistry, particularly within drug development and medicinal chemistry, the formation of phosphate esters is a critical transformation. These moieties are integral to a vast array of biologically active molecules, including nucleotides, phospholipids, and phosphorylated prodrugs. This application note provides an in-depth guide to one-pot synthesis procedures utilizing diphenyl methyl phosphate, a versatile and efficient phosphorylating agent. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, high-purity synthesis, thereby streamlining a traditionally challenging multi-step process.

Introduction: The Strategic Advantage of One-Pot Phosphorylation

The synthesis of phosphate esters has historically been a multi-step endeavor, often requiring the isolation of sensitive and unstable intermediates like phosphorodichloridates or phosphoramidites. This classical approach is not only time-consuming but also frequently suffers from reduced overall yields and purification challenges. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers a paradigm shift in efficiency. By eliminating the need for intermediate work-ups and purifications, this strategy minimizes solvent waste, saves time, and can significantly improve process mass intensity (PMI).

Diphenyl methyl phosphate has emerged as a valuable reagent in this context. While not a direct phosphorylating agent itself, it serves as a stable, crystalline, and easily handled precursor for the in-situ generation of more reactive phosphorylating species. Its application is particularly noted in the synthesis of other key reagents, which can then be used in subsequent one-pot reactions. This guide focuses on a robust, one-pot procedure for the synthesis of phosphate esters from alcohols, proceeding through a key intermediate, diphenyl chlorophosphate.

Mechanistic Rationale: In-Situ Generation of the Active Phosphorylating Agent

The core principle of this one-pot strategy revolves around the controlled, in-situ generation of the highly reactive phosphorylating agent, diphenyl chlorophosphate, from diphenyl methyl phosphate. This transformation is typically achieved by reacting diphenyl methyl phosphate with a chlorinating agent, such as oxalyl chloride or sulfuryl chloride (SO₂Cl₂), directly in the reaction vessel.

The generated diphenyl chlorophosphate is not isolated but is immediately trapped by a nucleophile, typically an alcohol, in the presence of a suitable base. The base plays a dual role: it facilitates the deprotonation of the alcohol to form a more reactive alkoxide and neutralizes the HCl byproduct generated during the reaction.

G DPCP DPCP DPCP_react DPCP_react DPCP->DPCP_react Immediate use in the same pot

Diagram 1: Workflow for the one-pot synthesis of phosphate esters.

This sequential, one-pot approach is highly efficient as it leverages the high reactivity of an intermediate that would otherwise be difficult to handle and store. The choice of solvent, base, and reaction temperature are critical parameters that must be carefully optimized to ensure the reaction proceeds cleanly to the desired product.

Application Protocol: One-Pot Synthesis of Alkyl Diphenyl Phosphates

This protocol details a general and robust method for the phosphorylation of primary and secondary alcohols using diphenyl methyl phosphate as the precursor to the active phosphorylating agent.

Materials and Reagents
ReagentFormulaPuritySupplierNotes
Diphenyl methyl phosphateC₁₃H₁₃O₄P≥98%Sigma-Aldrich, etc.Stable, crystalline solid. Store in a cool, dry place.
Sulfuryl chlorideSO₂Cl₂≥99%Acros Organics, etc.Highly corrosive and moisture-sensitive. Handle in a fume hood.
Alcohol (Substrate)R-OHAnhydrousVariousEnsure the alcohol is dry, as water will quench the active intermediate.
PyridineC₅H₅NAnhydrousVariousActs as both a base and a nucleophilic catalyst. Use in a fume hood.
Dichloromethane (DCM)CH₂Cl₂AnhydrousVariousReaction solvent. Ensure it is dry.
Diethyl ether(C₂H₅)₂OReagent GradeVariousFor work-up and extraction.
Saturated NaHCO₃ solutionaq.-Lab PreparedFor aqueous work-up.
Brineaq.-Lab PreparedFor aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄--VariousFor drying the organic phase.
Step-by-Step Experimental Procedure

Warning: This procedure involves corrosive and toxic reagents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add diphenyl methyl phosphate (1.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 0.2 M relative to the starting phosphate) via syringe. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: While stirring vigorously, add sulfuryl chloride (1.1 eq.) dropwise via syringe over 5-10 minutes. A slight exotherm may be observed. The formation of the active diphenyl chlorophosphate intermediate occurs during this step. Stir the mixture at 0 °C for an additional 30 minutes.

  • Nucleophile & Base Addition: In a separate, dry vial, prepare a solution of the desired alcohol (1.2 eq.) and anhydrous pyridine (1.5 eq.) in a small amount of anhydrous DCM.

  • Phosphorylation: Add the alcohol/pyridine solution dropwise to the reaction flask at 0 °C over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form upon addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 2-4 hours).

  • Quenching & Work-up:

    • Cool the mixture back to 0 °C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining reactive species.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and finally, brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure alkyl diphenyl phosphate product.

Troubleshooting and Key Considerations
  • Low Yield: This is often due to moisture in the reagents or solvent. Ensure all glassware is flame-dried and all reagents are anhydrous. Water will react preferentially with the diphenyl chlorophosphate intermediate.

  • Side Reactions: Adding the sulfuryl chloride or the alcohol/pyridine solution too quickly can lead to localized heating and potential side reactions. Slow, dropwise addition at 0 °C is critical for a clean reaction profile.

  • Incomplete Reaction: If the reaction stalls, ensure that sufficient equivalents of the activating agent and base were used. A slight excess of the alcohol can also help drive the reaction to completion.

Conclusion

The one-pot phosphorylation of alcohols using diphenyl methyl phosphate as a stable precursor offers a highly efficient and practical alternative to traditional multi-step methods. By generating the reactive diphenyl chlorophosphate species in-situ, this methodology circumvents the challenges associated with handling unstable intermediates. The protocol described herein is robust and broadly applicable, making it a valuable tool for researchers and scientists in the field of drug discovery and organic synthesis, enabling the streamlined production of essential phosphate ester building blocks.

References

There are no specific references to list as the protocol provided is a generalized representation of a common chemical transformation, synthesized from established chemical principles rather than a direct replication of a single published paper. The mechanism and procedure are based on fundamental organic chemistry knowledge regarding the conversion of phosphate esters to phosphate chlorides and their subsequent reaction with nucleophiles.

Diphenyl Methyl Phosphate: A Comprehensive Technical Guide on its Chemical Roles and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of diphenyl methyl phosphate, focusing on its established applications and clarifying its role in chemical reactions. While the primary inquiry concerns its function as a catalyst or ligand, a thorough review of the scientific literature indicates that its predominant applications lie elsewhere. This document will first address the limited evidence for its catalytic or ligating activity and then delve into its well-documented industrial uses. Furthermore, to provide a comprehensive perspective on catalysis by related organophosphate compounds, a detailed section on the catalytic applications of the structurally similar diphenyl phosphate is included.

Introduction to Diphenyl Methyl Phosphate

Diphenyl methyl phosphate (DMMP) is an organophosphate ester with the chemical formula C₁₃H₁₃O₄P.[1] It is a clear, oily liquid at room temperature and is recognized for its non-flammable properties.[2] While organophosphorus compounds are a broad class of molecules with diverse applications in catalysis and as ligands for transition metals, the specific role of diphenyl methyl phosphate is more specialized.

Assessing the Catalytic and Ligating Potential of Diphenyl Methyl Phosphate

A comprehensive survey of peer-reviewed scientific literature and chemical databases reveals a notable scarcity of evidence for the application of diphenyl methyl phosphate as a catalyst or a ligand in chemical reactions. While transition metal complexes with various phosphate and phosphine ligands are common, diphenyl methyl phosphate itself has not been established as a significant ligand in coordination chemistry.[3][4] Similarly, its role as a catalyst is not a prominent feature in the literature.

The primary reason for this is likely its structure. The phosphoryl oxygen in diphenyl methyl phosphate is a relatively poor Lewis base, making it a weak ligand for metal coordination compared to phosphines or other more electron-rich organophosphorus compounds. As a potential catalyst, it lacks the acidic proton of its parent compound, diphenyl phosphate, which is known to act as a Brønsted acid catalyst in certain reactions.

Established Applications of Diphenyl Methyl Phosphate

The well-documented applications of diphenyl methyl phosphate are primarily in the materials science and industrial chemistry sectors.

Flame Retardant

Diphenyl methyl phosphate is widely used as a phosphorus-based flame retardant.[2] Its mechanism of action in polymers involves both gas-phase and condensed-phase effects. Upon heating, it can decompose to form phosphoric acid, which promotes char formation on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thus inhibiting combustion. In the gas phase, phosphorus-containing radicals can scavenge flammable H• and HO• radicals, interrupting the combustion cycle.

Ignition Control Compound

Another significant application of diphenyl methyl phosphate is as an ignition control compound, particularly in the automotive and aerospace industries.[2] Its non-flammable nature and high thermal stability help to prevent unwanted ignition in combustible materials. It was also formerly used as a gasoline additive for this purpose.[1]

The Catalytic Role of the Related Compound: Diphenyl Phosphate

To provide context on the catalytic potential within this class of compounds, it is highly relevant to discuss the well-established catalytic activity of diphenyl phosphate (DPP) , the parent acid of diphenyl methyl phosphate. DPP has emerged as a highly efficient acidic organocatalyst, particularly in polymerization reactions.

Diphenyl Phosphate as a Brønsted Acid Catalyst in Ring-Opening Polymerization

Diphenyl phosphate is a versatile and effective catalyst for the controlled/living ring-opening polymerization (ROP) of various cyclic esters and carbonates, such as trimethylene carbonate, δ-valerolactone, and ε-caprolactone.[5][6][7]

Mechanism of Action:

The catalytic activity of diphenyl phosphate stems from its ability to act as a Brønsted acid. The acidic proton of the phosphate group activates the monomer by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by an initiator (e.g., an alcohol). This initiation step is followed by a series of propagation steps, leading to the formation of a polymer chain. The "living" nature of this polymerization allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices, as well as the creation of block copolymers and end-functionalized polymers.[5][6]

Experimental Protocol: Diphenyl Phosphate-Catalyzed Ring-Opening Polymerization of Trimethylene Carbonate (TMC)

This protocol describes a typical procedure for the synthesis of poly(trimethylene carbonate) using diphenyl phosphate as an organocatalyst.

Materials:

  • Trimethylene carbonate (TMC)

  • Diphenyl phosphate (DPP)

  • 3-Phenyl-1-propanol (PPA) (initiator)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Nitrogen or Argon gas supply

  • Schlenk flask and standard glassware

Procedure:

  • Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, add trimethylene carbonate (e.g., 1.0 g, 9.8 mmol).

  • Initiator Addition: Add the initiator, 3-phenyl-1-propanol (e.g., 0.072 g, 0.53 mmol), to the flask.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer and initiator.

  • Catalyst Solution Preparation: In a separate vial, prepare a stock solution of diphenyl phosphate in anhydrous toluene (e.g., 10 mg/mL).

  • Initiation of Polymerization: Add the required amount of the diphenyl phosphate solution (e.g., to achieve a monomer-to-catalyst ratio of 200:1) to the reaction mixture with vigorous stirring.

  • Polymerization: Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). Monitor the progress of the polymerization by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Precipitation: Once the desired conversion is reached, quench the reaction by adding a small amount of a basic solution (e.g., triethylamine in toluene). Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: Filter the precipitated polymer, wash it with methanol, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting poly(trimethylene carbonate) by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm its structure.

Table 1: Representative Data for DPP-Catalyzed ROP of TMC

Monomer/Initiator/Catalyst RatioTime (h)Conversion (%)Mn (GPC, g/mol )PDI
200:1:124>9920,5001.15
400:1:148>9941,2001.18

Note: The data in this table is illustrative and may vary depending on the specific reaction conditions.

Visualization of the Catalytic Cycle

Catalytic_Cycle cluster_0 Catalytic Cycle of DPP in ROP Monomer TMC Monomer Activated_Monomer Protonated Monomer Monomer->Activated_Monomer DPP_H Diphenyl Phosphate (DPP-H) DPP_H->Activated_Monomer Protonation Propagating_Chain Growing Polymer Chain Activated_Monomer->Propagating_Chain Ring-Opening Initiator R-OH (Initiator) Initiator->Activated_Monomer Nucleophilic Attack Propagating_Chain->DPP_H Proton Transfer Polymer Polymer Product Propagating_Chain->Polymer

Caption: Catalytic cycle of diphenyl phosphate (DPP) in the ring-opening polymerization of trimethylene carbonate (TMC).

Summary and Future Outlook

For researchers and professionals in drug development and organic synthesis, it is crucial to distinguish between these two compounds and their respective chemical properties. While diphenyl methyl phosphate may not be a direct tool for catalysis, the broader family of organophosphates, including diphenyl phosphate, offers significant opportunities for the development of novel and efficient catalytic systems. Future research may explore the potential of other substituted phosphate esters as catalysts or ligands, but as of now, the catalytic applications of diphenyl methyl phosphate remain an underexplored, and likely unfruitful, area of research.

References

  • Ueda, M., et al. (2013). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Leading to Block, End-Functionalized, and Macrocyclic Polycarbonates. Macromolecules, 46(5), 1772–1782. [Link]

  • LookChem. (n.d.). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. Retrieved from [Link]

  • Ueda, M., et al. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules, 44(8), 2686–2695. [Link]

  • Krossing, I., et al. (2020). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C═P Bond Systems. Organometallics, 39(8), 1235–1262. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl diphenyl phosphate. PubChem Compound Database. Retrieved from [Link]

  • Onyido, I. (2016). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 4, 23. [Link]

  • Herschlag, D., et al. (2011). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Annual Review of Biochemistry, 80, 669–705. [Link]

  • Ueda, M., et al. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules, 44(8), 2686–2695. [Link]

  • Zhang, X., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances, 14, 2839-2843. [Link]

  • Chen, C. H., et al. (2013). Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. Molecules, 18(7), 7849–7863. [Link]

  • Wikipedia. (2023). Transition metal phosphate complex. [Link]

  • Vertex AI Search. (n.d.). Organic Synthesis with Diethyl (diphenylmethyl)
  • National Center for Biotechnology Information. (n.d.). Diphenyl methylphosphonate. PubChem Compound Database. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Diphenyl methyl phosphate, 97%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl diphenyl phosphate. PubChem Compound Database. Retrieved from [Link]

Sources

Application Notes and Protocols: Diphenylmethyl (DPM) Phosphate Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex, multi-step preparation of biologically significant molecules such as oligonucleotides and phosphorylated therapeutics. Among the diverse arsenal of protecting groups for phosphates, the diphenylmethyl (DPM), or benzhydryl, group presents a unique combination of stability and selective lability. This comprehensive guide provides an in-depth exploration of protecting group strategies employing diphenylmethyl phosphate esters. We will delve into the mechanistic underpinnings of DPM protection, provide detailed, field-proven protocols for the introduction and cleavage of the DPM group from phosphate moieties, and present a critical analysis of its stability profile. This document is intended to serve as a practical resource for researchers in drug development and nucleic acid chemistry, enabling the rational design and efficient execution of synthetic routes involving phosphorylated intermediates.

Introduction: The Rationale for Diphenylmethyl Phosphate Protection

The protection of the phosphate functional group is a critical consideration in the synthesis of modified nucleotides, phosphopeptides, and other organophosphate compounds. The ideal phosphate protecting group should be robust enough to withstand a variety of reaction conditions, yet be removable under specific and mild conditions that do not compromise the integrity of the target molecule.

The diphenylmethyl (DPM) group, a benzyl-type protecting group, offers several advantages in this context. Its two phenyl rings provide significant steric bulk, shielding the phosphate from unwanted nucleophilic attack. Furthermore, the DPM group's stability can be finely tuned. While generally stable to basic conditions commonly employed in oligonucleotide synthesis, it is susceptible to cleavage under specific acidic or reductive conditions. This orthogonality provides chemists with a valuable tool for selective deprotection in the presence of other protecting groups.[1]

The lability of the DPM group is attributed to the stability of the diphenylmethyl cation, a resonance-stabilized carbocation that readily forms upon protonation of the ester oxygen. This inherent electronic property allows for its removal under conditions that are often milder than those required for other common phosphate protecting groups.[2]

Core Principles and Strategic Considerations

The successful implementation of a DPM phosphate protecting group strategy hinges on a thorough understanding of its chemical behavior. Key considerations include:

  • Orthogonality: The DPM group is stable to the basic conditions used for the deprotection of base-labile protecting groups on nucleobases in oligonucleotide synthesis. This allows for a sequential deprotection strategy, a critical element in the synthesis of complex molecules.

  • Stability: Diphenylmethyl phosphate esters exhibit significant stability across a range of pH values, particularly in neutral and basic media. However, their stability is compromised under strongly acidic conditions, which facilitates their selective removal.[3]

  • Cleavage: The removal of the DPM group can be achieved through two primary pathways: acid-catalyzed hydrolysis and hydrogenolysis. The choice of deprotection method depends on the overall synthetic strategy and the sensitivity of the substrate to the required reaction conditions.

Visualization of the DPM Protection/Deprotection Workflow

The following diagram illustrates the general workflow for the application of the diphenylmethyl protecting group in the context of phosphate chemistry.

DPM_Workflow cluster_protection Protection cluster_deprotection Deprotection Phosphate_Source Phosphate Source (e.g., Phosphoric Acid Derivative) Protected_Phosphate DPM-Protected Phosphate Phosphate_Source->Protected_Phosphate DPM_Phosphoramidite DPM-Phosphoramidite Reagent Deprotected_Phosphate Free Phosphate Protected_Phosphate->Deprotected_Phosphate Deprotection_Reagent Deprotection Reagent (Acid or H2/Catalyst)

Caption: General workflow for DPM protection and deprotection of phosphates.

Protection Strategies: Introduction of the Diphenylmethyl Group

The introduction of the DPM group onto a phosphate moiety is most effectively achieved using a phosphoramidite-based approach. This method offers high efficiency and is compatible with automated oligonucleotide synthesis platforms. The key reagent for this transformation is a DPM-containing phosphoramidite, such as O,O-bis(diphenylmethyl) N,N-diisopropylphosphoramidite.

Protocol 1: Synthesis of a Diphenylmethyl-Protected Phosphate Triester

This protocol describes the coupling of a DPM phosphoramidite to a hydroxyl-bearing substrate, followed by oxidation to the stable phosphate triester.

Materials:

  • Substrate with a free hydroxyl group (e.g., a protected nucleoside)

  • O,O-bis(diphenylmethyl) N,N-diisopropylphosphoramidite

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT))

  • Anhydrous Acetonitrile (MeCN)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.

  • Dissolution: Dissolve the hydroxyl-containing substrate (1.0 eq) and the DPM phosphoramidite (1.5 eq) in anhydrous acetonitrile.

  • Activation and Coupling: Add the activator (0.45 M solution in acetonitrile, 2.0 eq) to the reaction mixture and stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 15-30 minutes).

  • Oxidation: Add the oxidizing solution (2.0 eq) and continue stirring for 5 minutes.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Phosphoramidites are sensitive to moisture and oxygen, which can lead to hydrolysis and unwanted side reactions.

  • Excess Phosphoramidite and Activator: Using a slight excess of the phosphoramidite and activator drives the coupling reaction to completion, maximizing the yield of the desired product.

  • Oxidation: The initially formed phosphite triester is unstable. Oxidation to the corresponding phosphate triester provides a stable, isolable product.

Deprotection Strategies: Cleavage of the Diphenylmethyl Group

The removal of the DPM group is typically achieved under acidic conditions or via catalytic hydrogenolysis. The choice of method is dictated by the presence of other protecting groups and the overall stability of the molecule.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed cleavage of the DPM-phosphate ester proceeds through an SN1-type mechanism, which is facilitated by the formation of the resonance-stabilized diphenylmethyl carbocation.

Acid_Deprotection_Mechanism DPM_Phosphate DPM-Phosphate Ester Protonation Protonation of Phosphate Oxygen DPM_Phosphate->Protonation H+ Carbocation_Formation Formation of Diphenylmethyl Carbocation & Phosphate Protonation->Carbocation_Formation Loss of Phosphate Deprotonation Deprotonation Carbocation_Formation->Deprotonation -H+ Final_Product Free Phosphate Deprotonation->Final_Product

Caption: Mechanism of acid-catalyzed DPM phosphate deprotection.

Protocol 2: Acid-Catalyzed Deprotection of a Diphenylmethyl Phosphate Ester

This protocol outlines a general procedure for the removal of the DPM group using a mild acidic solution.

Materials:

  • DPM-protected phosphate substrate

  • Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) solution in Dichloromethane (DCM) (e.g., 3% TCA in DCM)

  • Scavenger (e.g., triethylsilane)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolution: Dissolve the DPM-protected substrate in anhydrous DCM.

  • Scavenger Addition: Add a scavenger such as triethylsilane (5-10 eq) to the solution. This will trap the liberated diphenylmethyl cation and prevent side reactions.

  • Acid Treatment: Add the acidic solution (e.g., 3% TCA in DCM) dropwise at 0 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Quenching: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the deprotected product by an appropriate method (e.g., chromatography or precipitation).

Protocol 3: Deprotection of a Diphenylmethyl Phosphate Ester via Hydrogenolysis

This method is suitable for substrates that are sensitive to acidic conditions but stable to reductive cleavage.

Materials:

  • DPM-protected phosphate substrate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the DPM-protected substrate in a suitable solvent.

  • Catalyst Addition: Add 10% Pd/C (typically 10-20 mol% of palladium) to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • Purification: Purify as necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the protection and deprotection of phosphates using the diphenylmethyl group.

Transformation Reagents and Conditions Typical Yield Key Considerations
Protection DPM-phosphoramidite, ETT, MeCN, rt, 15-30 min; then I₂/THF/Pyridine/H₂O85-95%Requires strictly anhydrous conditions.
Acid-Catalyzed Deprotection 3% TCA in DCM, triethylsilane, 0 °C to rt, 30-60 min80-90%Scavenger is crucial to prevent side reactions.
Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH or EtOAc, rt, 2-16 h90-99%Incompatible with other reducible functional groups.

Conclusion and Future Perspectives

The diphenylmethyl protecting group offers a valuable strategic option for the synthesis of complex organophosphate molecules. Its robustness under basic conditions, coupled with its lability to both acid and hydrogenolysis, provides a high degree of synthetic flexibility. The protocols detailed in this guide are designed to be broadly applicable and serve as a solid foundation for the implementation of DPM phosphate protection in a variety of research and development settings.

Future work in this area may focus on the development of novel DPM-based phosphoramidite reagents with enhanced stability or reactivity profiles. Additionally, the exploration of alternative, milder deprotection conditions will further expand the utility of this versatile protecting group. As the demand for sophisticated phosphorylated molecules in medicine and biotechnology continues to grow, the strategic application of protecting groups like diphenylmethyl will undoubtedly play an increasingly important role.

References

  • Saudi, M.; Van Aerschot, A. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules2013 , 18, 8524-8538. [Link]

  • Salomon, C. J. Recent developments in chemical deprotection of ester functional group. Tetrahedron2008, 64, 10113-10141.
  • Ravikumar, V. T.; Krotz, A. H.; Cole, D. L. Synthesis of oligonucleotides via phosphoramidite approach utilizing 2-diphenylmethylsilylethyl (DPSE) as a phosphorus protecting group. Tetrahedron Lett.1995, 36, 6587-6590.
  • Givens, R. S.; Weber, J. F. W.; Jung, A. H.; Park, C.-H. Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein J. Org. Chem.2014 , 10, 212-241. [Link]

  • Keglevich, G. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules2020 , 25, 323. [Link]

  • Al-Rawashdeh, N. A. F.; Williams, A. Mechanismic investigation on the cleavage of phosphate monoester catalyzed by unsymmetrical macrocyclic dinuclear complexes: the selection of metal centers and the intrinsic flexibility of the ligand. Dalton Trans.2014, 43, 6728-6740.
  • Ramazani, A.; Rezaei, A.; Souldozi, A. Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. J. Solution Chem.2007, 36, 947-955.
  • He, W.; et al. Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Med. Chem. Commun.2012 , 3, 1239-1253. [Link]

  • Wikipedia. Oligonucleotide synthesis. [Link]

  • Brunschwig Chemie. Guidebook for the Synthesis of Oligonucleotides. [Link]

  • Stepanova, I. A.; et al. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. RSC Adv.2021 , 11, 10398-10403. [Link]

  • Adebayo, A.; et al. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Front. Chem.2022 , 10, 963578. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ester cleavage. [Link]

  • Reddit. Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. [Link]

  • ResearchGate. Phosphate esters mixed anhydrides suffer from stabilization against... [Link]

  • ResearchGate. Synthesis of bis(diphenylmethyl) N,N-diethylphosphoramidite. [Link]

  • ChemRxiv. A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. [Link]

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Application Notes & Protocols: Diphenyl Methyl Phosphate in Flame Retardant Systems

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Diphenyl Methyl Phosphate in Modern Fire Safety

Diphenyl methyl phosphate (DMPP), an organophosphorus ester, has emerged as a significant halogen-free flame retardant additive.[1] Its chemical structure, featuring aromatic (phenyl) and aliphatic (methyl) groups attached to a phosphate core, provides a unique combination of thermal stability and reactivity during combustion. This makes it a versatile and effective solution for imparting fire resistance to a wide range of polymeric materials, including engineering plastics, thermosetting resins, and textiles.[1][2] As industries move away from halogenated flame retardants due to environmental and health concerns, phosphorus-based compounds like DMPP offer a promising alternative, functioning through sophisticated mechanisms that suppress fire in both the gas and solid phases.[3][4]

This guide provides a detailed overview of the mechanisms, applications, and experimental protocols associated with the use of Diphenyl methyl phosphate. It is intended for researchers and material scientists engaged in the development of advanced flame-retardant materials.

Chemical Properties of Diphenyl Methyl Phosphate (DMPP)

PropertyValueReference
CAS Number 115-89-9[5][6]
Molecular Formula C₁₃H₁₃O₄P[5][6]
Molecular Weight 264.21 g/mol [5][6]
Appearance Clear, oily liquid[1]
Type Additive Flame Retardant[1]

Core Mechanism of Flame Retardancy

Organophosphorus flame retardants like DMPP operate through a dual-action mechanism, intervening in the combustion cycle in both the condensed (solid) phase and the gas phase.[2][4] This multifaceted approach is key to their high efficiency.

Condensed-Phase Action: Char Formation

During the initial heating of the polymer, DMPP undergoes thermal decomposition.[7] This decomposition releases phosphoric acid and polyphosphoric acid species.[2][8] These acidic compounds act as powerful catalysts for the dehydration of the polymer backbone. This process extracts water molecules from the polymer chains, promoting cross-linking and cyclization reactions that form a stable, insulating layer of carbonaceous char on the material's surface.[8][9]

This char layer serves two critical functions:

  • Thermal Shield: It insulates the underlying virgin polymer from the heat of the flame, slowing down further pyrolysis and the generation of flammable gases.[10][11]

  • Mass Transfer Barrier: It physically obstructs the flow of flammable volatile decomposition products to the flame and prevents oxygen from reaching the polymer surface.[9][10]

Gas-Phase Action: Flame Inhibition

Simultaneously, some phosphorus-containing compounds from the decomposition of DMPP are volatile enough to enter the gas phase (the flame).[4] In this high-energy environment, they generate phosphorus-containing radicals, such as PO• and HPO•.[8] These radicals are highly effective at scavenging the key chain-propagating free radicals of combustion, primarily hydrogen (H•) and hydroxyl (HO•) radicals.[8][10]

By terminating these radical chain reactions, the phosphorus compounds effectively "poison" the flame, reducing its heat and intensity, which ultimately leads to flame extinction.[4]

flame_retardancy_mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + DMPP Decomposition DMPP Decomposition (→ Phosphoric Acid) Polymer->Decomposition Thermal Degradation Heat Heat Input (from flame) Heat->Polymer Char Protective Char Layer (Insulation & Barrier) Pyrolysis Reduced Polymer Pyrolysis Char->Pyrolysis Blocks Heat & Oxygen Decomposition->Char Catalyzes Dehydration Volatiles Volatile P-Compounds (e.g., PO•) Decomposition->Volatiles Release Flame Combustion (H•, HO• radicals) Pyrolysis->Flame Quenching Radical Quenching (Flame Inhibition) Flame->Quenching Reacts with Volatiles->Flame Enters Quenching->Heat Reduces Heat

Figure 2: Workflow for preparing flame-retardant thermoplastic specimens.

Application in Epoxy Resins

DMPP can be used as an additive flame retardant in epoxy resin systems for applications in electronics (e.g., printed circuit boards) and composites. [9] Protocol 3.2.1: Formulation of a Flame-Retardant Epoxy Thermoset

Materials & Equipment:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • Amine-based curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM)

  • Diphenyl methyl phosphate (DMPP)

  • Mechanical stirrer or planetary mixer

  • Vacuum oven

  • Molds for test specimens

Procedure:

  • Resin Preheating: Gently heat the DGEBA epoxy resin to 60-70°C to reduce its viscosity for easier mixing.

  • DMPP Incorporation: Add the desired amount of DMPP (e.g., 10-20 wt% of the resin weight) to the preheated epoxy resin. Mix thoroughly with a mechanical stirrer for 15-20 minutes until a clear, homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 70°C for 30 minutes to remove any entrapped air bubbles.

  • Addition of Curing Agent: Cool the mixture to approximately 60°C. Add the stoichiometric amount of the curing agent (DDM) and mix thoroughly for another 5-10 minutes until the curing agent is fully dissolved and dispersed.

  • Casting & Curing:

    • Pour the final mixture into preheated molds treated with a release agent.

    • Perform a staged curing process. A typical cycle is: 2 hours at 120°C followed by 2 hours at 150°C. This ensures a complete and uniform cure.

  • Post-Curing & Demolding: After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature before demolding. This minimizes internal stresses.

  • Conditioning: Condition the cured specimens for 48 hours before testing.

Performance Evaluation & Data

The effectiveness of a flame retardant is quantified using standardized fire tests. The primary methods are the Limiting Oxygen Index (LOI), UL-94 vertical burn test, and Cone Calorimetry.

  • Limiting Oxygen Index (LOI, ASTM D2863): Measures the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample. Higher LOI values indicate better flame retardancy.

  • UL-94 Vertical Burn Test: Classifies a material's self-extinguishing characteristics after ignition. The highest ratings are V-0, followed by V-1 and V-2. A V-0 rating indicates that burning stops within 10 seconds on a vertical specimen, with no flaming drips allowed. [9]* Cone Calorimetry (ASTM E1354): Measures key fire behavior parameters under forced-flaming conditions, including Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), and Total Heat Released (THR). Lower values are desirable. [9] Table 2: Representative Flame Retardancy Performance Data

Material SystemFR Loading (wt%)LOI (%)UL-94 RatingpHRR (kW/m²) ReductionReference
Neat Epoxy Resin0~22Fails-12
Epoxy + Phosphonate FR1433.8V-0Significant[9]
Neat PC/ABS0~21Fails-11
PC/ABS + Polyphosphate FR2025.4V-0Not specified[11]

Note: Data for related organophosphorus compounds is presented to illustrate typical performance improvements. Actual results with DMPP may vary based on the specific polymer grade and formulation.

Safety and Handling

Diphenyl methyl phosphate should be handled in accordance with standard laboratory safety procedures.

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed toxicological and handling information before use. [1]

Conclusion

Diphenyl methyl phosphate is an effective, halogen-free flame retardant that enhances the fire safety of polymers through a combination of condensed-phase charring and gas-phase flame inhibition. Its utility in high-performance materials like PC/ABS and epoxy resins makes it a critical component in meeting stringent fire safety regulations in the electronics, automotive, and construction industries. The protocols outlined in this guide provide a framework for the successful incorporation and evaluation of DMPP in various polymer systems.

References

  • LookChem. (n.d.). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE.
  • Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. (2015, September 8). SpecialChem.
  • ResearchGate. (n.d.).
  • Frontiers in Materials. (n.d.). The development and application of contemporary phosphorus flame retardants: a review.
  • SpecialChem. (n.d.).
  • ResearchGate. (n.d.). Synthesis of (bis(4‐hydroxy‐phenyl)methyl)diphenylphosphine oxide (81) and DOPO‐PHE (83).
  • Wang, L., et al. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Polymers, 16(23), 3326.
  • Google Patents. (n.d.).
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  • Gonedes, M. G., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7904.
  • ACS Omega. (n.d.).
  • ResearchGate. (n.d.).
  • Wang, X., et al. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Polymers, 14(15), 3045.
  • Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?.
  • NIST. (n.d.).
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diphenyl methyl phosphate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve your reaction yields and product purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Diphenyl methyl phosphate?

A1: The most prevalent methods include the reaction of diphenyl chlorophosphate with methanol and the Atherton-Todd reaction. The choice of method often depends on the availability of starting materials, desired scale, and sensitivity of other functional groups in the starting materials.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in Diphenyl methyl phosphate synthesis can often be attributed to several factors:

  • Purity of Reactants and Solvents: Moisture and other impurities in your starting materials or solvent can lead to unwanted side reactions.

  • Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts.

  • Stoichiometry of Reagents: Incorrect molar ratios of reactants can result in incomplete conversion or the formation of side products.

  • Choice of Base (if applicable): In reactions like the Atherton-Todd synthesis, the nature and amount of the base are critical for success.

Q3: I am observing significant amounts of an unknown impurity in my final product. What could it be?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, or decomposition products. For instance, in the synthesis from diphenyl chlorophosphate, hydrolysis of the starting material can lead to the formation of diphenyl phosphate. In the Atherton-Todd reaction, side reactions involving the chlorinating agent can generate various phosphorus-containing byproducts.

Q4: How can I effectively purify Diphenyl methyl phosphate?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. In some cases, distillation under reduced pressure can also be an effective purification method.[1]

Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the synthesis of Diphenyl methyl phosphate.

Issue 1: Low or No Product Yield

Low or no yield is a frustrating but common problem. The following troubleshooting workflow can help you systematically identify and resolve the root cause.

troubleshooting_low_yield start Low/No Yield check_reactants 1. Verify Reactant & Solvent Purity - Anhydrous conditions critical - Check for degradation of starting materials start->check_reactants check_conditions 2. Review Reaction Conditions - Temperature control - Reaction time - Inert atmosphere check_reactants->check_conditions check_reagents 3. Assess Reagent Stoichiometry & Addition - Correct molar ratios - Slow, controlled addition of reactive species check_conditions->check_reagents check_workup 4. Evaluate Work-up & Isolation - Incomplete extraction - Product decomposition during purification check_reagents->check_workup solution Systematically address each point to identify and rectify the issue. check_workup->solution

Caption: Troubleshooting workflow for low or no product yield.

Potential Causes and Solutions:

  • Moisture Contamination:

    • Cause: Phosphate esters are susceptible to hydrolysis. The starting material, diphenyl chlorophosphate, is particularly sensitive to moisture.[2][3][4] Water in the solvent or on the glassware will lead to the formation of diphenyl phosphate, reducing the yield of the desired product.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature:

    • Cause: The reaction between diphenyl chlorophosphate and methanol is often performed at low temperatures to control its exothermicity and minimize side reactions. Conversely, the Atherton-Todd reaction may require specific temperature profiles to proceed efficiently.

    • Solution: Carefully control the reaction temperature using an ice bath or a temperature-controlled oil bath. For new procedures, consider running small-scale trials at different temperatures to find the optimal condition.

  • Incorrect Stoichiometry or Reagent Addition:

    • Cause: An incorrect molar ratio of reactants can lead to incomplete consumption of the limiting reagent. The order and rate of addition of reagents can also be critical. For example, adding the alcohol too quickly to diphenyl chlorophosphate can lead to localized heating and side reactions.

    • Solution: Double-check all calculations for molar equivalents. When adding a highly reactive reagent, use a syringe pump or a dropping funnel for slow, controlled addition.

Issue 2: Formation of Impurities and Side Products

The formation of impurities can complicate purification and reduce the overall yield.

Common Impurities and Their Origins:

ImpurityPotential OriginSuggested Mitigation Strategy
Diphenyl phosphateHydrolysis of diphenyl chlorophosphate.[2][3][4]Use anhydrous solvents and an inert atmosphere.
Triphenyl phosphatePresent as an impurity in the starting diphenyl chlorophosphate or formed via side reactions.Purify the starting material if necessary. Optimize reaction conditions to favor the desired product.
PyrophosphatesFormed from the reaction of diphenyl chlorophosphate with diphenyl phosphate.Maintain anhydrous conditions and control the reaction temperature.

Mechanistic Insight into Side Reactions:

The synthesis of phosphate esters can be complex, with several competing reaction pathways. The Atherton-Todd reaction, for example, proceeds through the in-situ formation of a chlorinating agent, which then reacts with the phosphite.[5][6][7][8] Side reactions can occur if the intermediate species react with other components in the reaction mixture.

atherton_todd_mechanism cluster_activation Activation of Dialkyl Phosphite cluster_chlorination Chlorination cluster_nucleophilic_attack Nucleophilic Attack dialkyl_phosphite Dialkyl Phosphite ((RO)2P(O)H) phosphonate_anion Dialkyl Phosphonate Anion ([(RO)2P(O)]-) dialkyl_phosphite->phosphonate_anion Deprotonation base Base (e.g., Et3N) base->phosphonate_anion chlorophosphate Dialkyl Chlorophosphate ((RO)2P(O)Cl) phosphonate_anion->chlorophosphate Reaction with CCl4 ccl4 Carbon Tetrachloride (CCl4) ccl4->chlorophosphate final_product Phosphate Ester ((RO)2P(O)OR') chlorophosphate->final_product Nucleophilic Substitution alcohol Alcohol/Phenol (R'OH) alcohol->final_product

Caption: Simplified mechanism of the Atherton-Todd reaction.

Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Co-eluting Impurities in Column Chromatography:

    • Cause: Impurities with similar polarity to the desired product can be difficult to separate by column chromatography.

    • Solution:

      • Optimize the Eluent System: Perform small-scale TLC experiments with different solvent mixtures to find a system that provides better separation.

      • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase stationary phase.

      • Alternative Purification Methods: Consider recrystallization or distillation under high vacuum if the product is thermally stable.

  • Product Decomposition on Silica Gel:

    • Cause: Some phosphate esters can be sensitive to the acidic nature of silica gel and may decompose during chromatography.

    • Solution:

      • Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, by adding a small percentage to the eluent.

      • Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

Key Experimental Protocols

The following are generalized protocols. You may need to adapt them based on your specific starting materials and equipment.

Protocol 1: Synthesis of Diphenyl Methyl Phosphate from Diphenyl Chlorophosphate

This method involves the direct reaction of diphenyl chlorophosphate with methanol in the presence of a base to neutralize the HCl byproduct.[9]

Materials:

  • Diphenyl chlorophosphate

  • Anhydrous methanol

  • Anhydrous triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable solvent)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diphenyl chlorophosphate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous methanol (1.1 eq) and anhydrous triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Add the methanol/triethylamine solution dropwise to the stirred diphenyl chlorophosphate solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Diphenyl Methyl Phosphate via the Atherton-Todd Reaction

This protocol is an adaptation of the Atherton-Todd reaction for the synthesis of phosphate esters.[5][6][7]

Materials:

  • Diphenyl phosphite

  • Anhydrous methanol

  • Carbon tetrachloride

  • Anhydrous triethylamine

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve diphenyl phosphite (1.0 eq) and anhydrous methanol (1.2 eq) in an anhydrous solvent such as acetonitrile.

  • Cool the solution to 0 °C.

  • Slowly add a solution of triethylamine (1.2 eq) in carbon tetrachloride (1.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

References

  • Vertex AI Search. (2024).
  • BenchChem. (2025).
  • Le Corre, S. S., Berchel, M., Couthon-Gourvès, H., Haelters, J.-P., & Jaffrès, P.-A. (2014). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry, 10, 1166–1196.
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  • ResearchGate. (n.d.).
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  • Google Patents. (n.d.). US2984680A - Method for preparing diphenyl phosphites.
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Technical Support Center: Purification of Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diphenyl methyl phosphate (DPMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important organophosphate compound. Here, we provide in-depth, field-proven insights and practical troubleshooting solutions to help you achieve high purity for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Diphenyl methyl phosphate?

A1: Crude DPMP, typically synthesized from diphenyl phosphoryl chloride and methanol, often contains a few key impurities. These include unreacted starting materials such as residual diphenyl phosphoryl chloride and methanol. You may also find byproducts like triphenyl phosphate, which can arise from impurities in the starting chloride, and diphenyl phosphate, which is a common degradation product resulting from hydrolysis.[1]

Q2: My crude DPMP is an oil. Can it be crystallized?

A2: While DPMP is often described as a clear, oily liquid, purification by recrystallization is a potential method, though it can be challenging.[2] Oiling out instead of crystallizing is a common issue, often due to the presence of impurities that depress the melting point or if the cooling rate is too rapid.[2] Experimenting with different solvent systems is key.

Q3: How can I quickly check the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification progress. A common eluent system for organophosphates is a mixture of hexanes and ethyl acetate.[2] By spotting your crude material, the fractions, and a pure standard (if available), you can visualize the separation of DPMP from less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf).

Q4: What causes the formation of acidic impurities in my DPMP sample?

A4: The most common acidic impurity is diphenyl phosphate, which is formed through the hydrolysis of Diphenyl methyl phosphate.[3] This can occur if the reaction or purification is exposed to moisture, especially under acidic or basic conditions. The P-O-CH3 bond is susceptible to cleavage, yielding the diphenyl phosphate anion.

Q5: Are there any specific safety precautions I should take when purifying DPMP?

A5: Yes, organophosphates as a class can have varying levels of toxicity. It is crucial to handle Diphenyl methyl phosphate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and skin contact.[4]

Troubleshooting Guide: From Crude Product to Pure Compound

This section provides a systematic approach to overcoming common hurdles in DPMP purification.

Problem 1: Persistent Oily Product - Failure to Crystallize

Causality: The presence of even small amounts of impurities can significantly lower the melting point of a compound, causing it to "oil out" rather than form a crystalline solid. Rapid cooling of a saturated solution can also lead to supersaturation and phase separation into a liquid instead of orderly crystal lattice formation.[2]

Solutions:

  • Solvent System Optimization:

    • Single Solvent: While challenging for oils, try dissolving the crude DPMP in a minimal amount of a hot solvent like ethanol or a hexane/acetone mixture and allowing it to cool very slowly.[5]

    • Solvent/Anti-Solvent System: This is often more effective for oils. Dissolve the crude DPMP in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a miscible "anti-solvent" in which DPMP is poorly soluble (e.g., hexanes or pentane) until the solution becomes faintly cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[6]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure DPMP, add a single, tiny crystal to the supersaturated solution to act as a template for crystallization.[2]

  • Workflow for Crystallization Troubleshooting:

    Caption: Decision workflow for troubleshooting DPMP crystallization.

Problem 2: Ineffective Purification by Column Chromatography

Causality: Poor separation on a silica gel column is typically due to an inappropriate solvent system (eluent) or overloading the column. If the eluent is too polar, all compounds, including impurities, will travel down the column quickly with the solvent front. If it's not polar enough, the desired compound may not move off the baseline.

Solutions:

  • TLC-Guided Eluent Selection:

    • Before running a column, always optimize your solvent system using TLC. A good starting point for organophosphates is a mixture of hexanes and ethyl acetate.[2]

    • Aim for an Rf value for DPMP of approximately 0.25-0.35. This generally provides good resolution on a column.

    • If DPMP and a key impurity have very similar Rf values, try a different solvent system, for example, replacing ethyl acetate with acetone or using a ternary mixture like hexane/ethyl acetate/dichloromethane.

  • Gradient Elution Protocol:

    • For complex mixtures, a gradient elution is often more effective than an isocratic (single solvent mixture) elution.

    • Step 1: Loading: Dissolve the crude DPMP in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

    • Step 2: Eluting Non-Polar Impurities: Start with a non-polar solvent system, such as 100% hexanes or 95:5 hexane:ethyl acetate. This will elute non-polar byproducts like triphenyl phosphate first.

    • Step 3: Eluting DPMP: Gradually increase the polarity of the eluent. For example, move from 95:5 to 90:10, then 80:20 hexane:ethyl acetate. Collect fractions and monitor them by TLC.

    • Step 4: Eluting Polar Impurities: Finally, use a more polar solvent mixture, like 50:50 hexane:ethyl acetate, to wash any highly polar impurities, such as diphenyl phosphate, off the column.

  • Column Chromatography Workflow:

    Caption: Step-by-step workflow for column chromatography purification.

Problem 3: Presence of Acidic Impurities (Diphenyl Phosphate)

Causality: Diphenyl phosphate is an acidic byproduct of DPMP hydrolysis.[3] Its presence can be problematic for subsequent reactions that are base-sensitive. Simple distillation or non-polar solvent recrystallization may not effectively remove it.

Solutions:

  • Aqueous Base Wash:

    • Dissolve the crude DPMP in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a mild basic solution, such as a 1-5% aqueous solution of sodium bicarbonate (NaHCO₃). The acidic diphenyl phosphate will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer and will be removed.

    • Caution: Avoid using strong bases like sodium hydroxide (NaOH), as this can promote the hydrolysis of your desired product, DPMP.

    • After the base wash, wash the organic layer with water and then with brine to remove any residual base and water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Solid Phase Extraction (SPE):

    • For smaller scales, a basic alumina or a weak anion exchange SPE cartridge can be used to selectively retain the acidic diphenyl phosphate while allowing the neutral DPMP to pass through.

Problem 4: Purity Assessment - What am I looking at?

Causality: Confirming the purity of the final product and identifying any remaining impurities requires appropriate analytical techniques. Without clear analytical data, it's difficult to know if the purification was successful.

Solutions:

  • Purity Analysis Methods:

    Analytical TechniqueTypical Conditions & Interpretation
    TLC Stationary Phase: Silica gel 60 F254. Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v).[7] Visualization: UV light (254 nm) for aromatic compounds. Staining with phosphomolybdic acid or potassium permanganate can also be used.[8]
    HPLC (Reverse Phase) Column: C18. Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape.[9] Detection: UV at ~254 nm. Purity is assessed by the area percentage of the main peak.
    GC-MS Column: DB-5MS or similar non-polar capillary column. Temperature Program: Start at a lower temperature (e.g., 80-100 °C) and ramp up to a higher temperature (e.g., 300 °C) to separate compounds based on boiling point and polarity.[2] Detection: Mass spectrometry (MS) in electron ionization (EI) mode to confirm the molecular weight (m/z 264 for DPMP) and fragmentation pattern.
    NMR Spectroscopy (¹H, ³¹P) ¹H NMR: Look for the characteristic methyl singlet and the aromatic protons. Integration should match the expected proton ratios. Impurities will show extra peaks. ³¹P NMR: This is a very clean technique for phosphorus compounds. Pure DPMP should show a single peak. Impurities like diphenyl phosphate will have a distinct chemical shift.
  • Experimental Protocol: GC-MS Analysis of DPMP

    • Sample Preparation: Prepare a dilute solution of the purified DPMP (approx. 1 mg/mL) in a suitable solvent like acetone or ethyl acetate.

    • Injection: Inject 1 µL of the sample into the GC-MS system.

    • GC Conditions:

      • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 280 °C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.[2]

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

    • Data Analysis: Identify the peak for DPMP (expected molecular ion at m/z 264) and integrate all peaks to determine the purity. Search the mass spectra of any impurity peaks against a library to aid in their identification.

References

  • Tiwari, B. K., Chand, S., Thakur, D., Singh, R., & Kumar, P. (2007). Reaction, Mechanism and Kinetic Study for the Hydrolysis of Di-2,6-Di-Methylphenyl Phosphate in Acid Medium. Oriental Journal of Chemistry, 23(3). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Diphenyl phosphate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl diphenyl phosphate. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • European Patent Office. (2010). PROCESS TO PREPARE ALKYL PHENYL PHOSPHATES - EP 1685141 B1. Retrieved from [Link]

  • Al-Rawashdeh, N. A. F., et al. (2022). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PubMed Central. Retrieved from [Link]

  • Wałejko, P., et al. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]

  • J-Stage. (n.d.). Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chromatography. Retrieved from [Link]

  • The Pharma Innovation. (2017). chloro, 3-methyl phenyl phosphate (In acidic medium) is applicable for. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2013). Recrystallization Solvent Pair. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diphenyl methylphenyl phosphate. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. Retrieved from [Link]

  • European Patent Office. (2010). PROCESS TO PREPARE ALKYL PHENYL PHOSPHATES - EP 1685141 B1. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2013). Recrystallization Solvent Pair. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl diphenyl phosphate. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. Retrieved from [Link]

  • Haz-Map. (n.d.). Methyl diphenyl phosphate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl diphenyl phosphate. PubChem Compound Database. Retrieved from [Link]

  • YouTube. (2013). Recrystallization Solvent Pair. Retrieved from [Link]

  • YouTube. (2013). Recrystallization Solvent Pair. Retrieved from [Link]

Sources

Technical Support Center: Navigating Reactions with Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diphenyl Methyl Phosphate (DPMP). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and minimizing side reactions during its use. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and reactivity of Diphenyl Methyl Phosphate.

Q1: What is Diphenyl Methyl Phosphate and what are its primary applications in a research setting?

Diphenyl Methyl Phosphate (DPMP), with the chemical formula C₁₃H₁₃O₄P, is an organophosphate compound.[1][2] While it has industrial applications as a flame retardant and an ignition control compound, in a laboratory setting, it can be explored as a phosphorylating agent.[1] It serves as a less reactive alternative to more aggressive phosphorylating agents like diphenyl chlorophosphate, offering a different profile of reactivity and selectivity.

Q2: What are the main stability concerns and proper storage conditions for Diphenyl Methyl Phosphate?

Diphenyl Methyl Phosphate is a clear, oily liquid.[1] It is sensitive to moisture and can undergo hydrolysis. Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as nitrogen or argon to prevent degradation.

Q3: Is Diphenyl Methyl Phosphate compatible with all common organic solvents?

Diphenyl Methyl Phosphate is generally soluble in common organic solvents. However, it is crucial to use anhydrous solvents for reactions to minimize the risk of hydrolysis, a primary side reaction. Protic solvents, especially in the presence of acid or base, can facilitate its decomposition.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

This section provides a detailed, question-and-answer-formatted troubleshooting guide to address specific issues you may encounter during your experiments with Diphenyl Methyl Phosphate.

Issue 1: Low Yield of the Desired Phosphorylated Product

Q: My reaction with an alcohol substrate is showing a low yield of the expected phosphate ester, and I observe the formation of diphenyl phosphate and phenol in my crude NMR. What is happening and how can I fix it?

A: This is a classic case of hydrolysis and/or transesterification side reactions.

  • Causality: Diphenyl Methyl Phosphate can react with residual water in your reaction medium (hydrolysis) or with the alcohol product itself (transesterification), leading to the formation of diphenyl phosphate and phenol. These side reactions are often catalyzed by acidic or basic conditions. The presence of diphenyl phosphate and phenol as byproducts strongly suggests these pathways are competing with your desired phosphorylation.

  • Troubleshooting Workflow:

    G start Low Yield & Byproducts (Diphenyl Phosphate, Phenol) issue1 Probable Cause: Hydrolysis/Transesterification start->issue1 sol1 Ensure Anhydrous Conditions: - Dry solvents - Inert atmosphere (N₂/Ar) - Flame-dry glassware issue1->sol1 sol2 Control Reaction Temperature: - Lower temperature to favor desired reaction issue1->sol2 sol3 Optimize Stoichiometry: - Use a slight excess of DPMP issue1->sol3 sol4 Monitor Reaction Progress: - Use TLC or ³¹P NMR to stop at optimal time issue1->sol4 end Improved Yield of Desired Product sol1->end sol2->end sol3->end sol4->end

    Caption: Troubleshooting workflow for low phosphorylation yield.

  • Detailed Protocol for Minimizing Hydrolysis and Transesterification:

    • Preparation: Rigorously dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

    • Solvent: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas.

    • Reagents: Add the alcohol substrate to the reaction vessel, followed by the anhydrous solvent.

    • Temperature Control: Cool the reaction mixture to a lower temperature (e.g., 0°C or -20°C) before the addition of Diphenyl Methyl Phosphate. This can help to control the reaction rate and favor the desired pathway.

    • Addition of DPMP: Add Diphenyl Methyl Phosphate dropwise to the cooled, stirred solution.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ³¹P NMR analysis. Over-running the reaction can lead to increased side products.

    • Work-up: Once the reaction is complete, quench appropriately (e.g., with a saturated aqueous solution of a mild buffer) and proceed with extraction and purification.

Issue 2: Formation of an Unexpected Phosphorus-Containing Impurity

Q: I am reacting Diphenyl Methyl Phosphate with a primary or secondary amine to synthesize a phosphoramidate, but I am observing an additional peak in my ³¹P NMR spectrum. What could this be?

A: You are likely observing the formation of a pyrophosphate species.

  • Causality: In the presence of a base and a nucleophile (like an amine), Diphenyl Methyl Phosphate can react with another molecule of itself or with a diphenyl phosphate byproduct to form a pyrophosphate. This P-O-P bond formation is a common side reaction in phosphorylation chemistry.[3] The reactivity of related compounds like diphenyl chlorophosphate with amines to form phosphoramidates is well-documented, and similar side reactions can be anticipated with DPMP.[4]

  • Troubleshooting and Identification:

Side Reaction Probable Cause Mitigation Strategy Analytical Signature (³¹P NMR)
Pyrophosphate FormationReaction of DPMP with itself or diphenyl phosphate byproduct, often base-catalyzed.Use a non-nucleophilic base, control stoichiometry carefully, and maintain low temperatures.A new peak in the pyrophosphate region of the ³¹P NMR spectrum.
Unreacted Starting MaterialIncomplete reaction due to insufficient activation or reaction time.Increase reaction time, consider a mild catalyst, or slightly increase the temperature.A persistent peak corresponding to Diphenyl Methyl Phosphate.
HydrolysisPresence of water in the reaction.Ensure strictly anhydrous conditions.A peak corresponding to diphenyl phosphate.
  • Experimental Protocol to Minimize Pyrophosphate Formation:

    • Base Selection: Utilize a non-nucleophilic, sterically hindered base (e.g., proton sponge or DBU) instead of a primary or secondary amine base if possible.

    • Order of Addition: Add the amine substrate to the reaction mixture before the addition of the base.

    • Controlled Stoichiometry: Use a precise stoichiometry of reagents. An excess of the phosphorylating agent can increase the likelihood of self-condensation.

    • Temperature Management: Maintain a low reaction temperature throughout the addition and reaction time to disfavor the formation of the pyrophosphate.

Issue 3: Difficulty in Monitoring the Reaction and Identifying Products

Q: I am struggling to interpret the results of my phosphorylation reaction. How can I effectively monitor the reaction and identify the products and byproducts?

A: ³¹P NMR spectroscopy is an invaluable tool for monitoring phosphorylation reactions.

  • Expertise & Experience: The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. This allows for the clear distinction between the starting material (Diphenyl Methyl Phosphate), the desired product (phosphate ester or phosphoramidate), and common byproducts like diphenyl phosphate and pyrophosphates.[5][6]

  • ³¹P NMR Chemical Shift Reference Table (Approximate Values):

Compound Structure Approximate ³¹P Chemical Shift (ppm)
Diphenyl Methyl Phosphate(PhO)₂(MeO)P=O~ -5 to -10 ppm
Diphenyl Phosphate(PhO)₂P(O)OH~ -10 to -15 ppm
Alkyl Diphenyl Phosphate(PhO)₂(RO)P=O~ -5 to -15 ppm
Diphenyl Phosphoramidate(PhO)₂P(O)NR₂~ +5 to +15 ppm
Pyrophosphate Species(PhO)₂P(O)O-P(O)(OPh)₂~ -20 to -30 ppm
  • Workflow for Reaction Monitoring using ³¹P NMR:

    Caption: Workflow for monitoring phosphorylation reactions using ³¹P NMR.

References

  • Synthesis of new aromatic phosphoramidates under a three-component reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. (2022). [Link]

  • DIPHENYL METHYL PHOSPHATE. LookChem. [Link]

  • Pyrophosphate. Wikipedia. [Link]

  • Methyl diphenyl phosphate. PubChem. [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. (2020). [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. [Link]

  • 31P - NMR Facility, UCSB Chem and Biochem. UCSB Chemistry and Biochemistry. [Link]

  • Diphenyl (p-tolylamido)phosphate. Acta Crystallographica Section E. (2008). [Link]

  • Synthesis of new phosphoramidates. ResearchGate. [Link]

  • 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry. (2018). [Link]

  • 31 Phosphorus NMR. NMR-Service. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • Pyrophosphate metabolism and calcification. Kidney International. (2013). [Link]

  • 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and... ResearchGate. [Link]

  • The of the reaction between diphenyl methyl phosphinite and... ResearchGate. [Link]

  • Diphenyl-methylphosphine - Optional[31P NMR]. SpectraBase. [Link]

  • Organically Modified Aluminum Phosphates: Synthesis and Characterization of Model Compounds Containing Diphenyl Phosphate Ligands. ResearchGate. [Link]

  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Polymers. (2022). [Link]

  • Chapter 2: Inorganic Phosphate, Pyrophosphate, and Polyphosphate. Royal Society of Chemistry. (2021). [Link]

  • Why nature chose phosphates. Science. (1987). [Link]

  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]

  • Diphenyl chlorophosphate. PubChem. [Link]

  • Diphenyl methyl phosphate. NIST WebBook. [Link]

  • Diphenyl methyl phosphate (C13H13O4P). PubChemLite. [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Accounts of Chemical Research. (2022). [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Advansta. [Link]

  • 7 Ways to Study Protein Phosphorylation. RayBiotech. [Link]

  • Diphenyl Chlorophosphate: A Deep Dive into its Chemical Properties and Synthesis Methods. Autech Industry. [Link]

  • Diphenyl methylphosphonate. PubChem. [Link]

  • Synthesis of polyurethane from 4,4′-methylenediphenyl diisocyanate... ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Diphenyl Methyl Phosphate (DPMP). This guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing this important organophosphate compound. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This document moves beyond simple step-by-step instructions to offer a self-validating system of protocols, grounded in established chemical mechanisms and field-proven insights.

Overview of Synthetic Pathways

Diphenyl methyl phosphate (C₁₃H₁₃O₄P, CAS No: 115-89-9) is typically synthesized through the phosphorylation of methanol.[1][2] While several methods exist, the most common and direct approach involves the reaction of diphenyl phosphoryl chloride (also known as diphenyl chlorophosphate) with methanol in the presence of a base. This guide will focus primarily on optimizing this pathway, while also addressing alternative strategies.

The fundamental reaction is a nucleophilic substitution where the hydroxyl group of methanol attacks the electrophilic phosphorus atom of diphenyl phosphoryl chloride, displacing the chloride ion. A base is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[3]

Core Reaction Scheme:
  • Reactants: Diphenyl Phosphoryl Chloride, Methanol

  • Base (HCl Scavenger): Triethylamine (Et₃N), Pyridine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

  • Byproduct: Base Hydrochloride Salt (e.g., Triethylammonium chloride)

Below is a general workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents (Methanol, Solvent, Base) setup Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) reagents->setup dissolve Dissolve Diphenyl Phosphoryl Chloride & Methanol in Anhydrous Solvent setup->dissolve cool Cool Reaction Mixture (e.g., 0 °C) dissolve->cool add_base Add Base Dropwise cool->add_base stir Stir at RT until Completion (Monitor by TLC/GC/³¹P NMR) add_base->stir quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography or Distillation) concentrate->purify final_product Final Product: Diphenyl Methyl Phosphate purify->final_product Yields Pure DPMP G cluster_yield Low Yield cluster_purity Impurity Issues start Reaction Issue? check_sm Check for Unreacted Starting Material (SM) (TLC/GC/NMR) start->check_sm Low Yield analyze Analyze Product (NMR, GC-MS) start->analyze Impure Product sm_present SM Present? check_sm->sm_present hydrolysis Check for Hydrolysis (Diphenyl Hydrogen Phosphate) sm_present->hydrolysis No solve_incomplete Increase Reaction Time/Temp Or Re-evaluate Stoichiometry sm_present->solve_incomplete Yes solve_hydrolysis Use Anhydrous Conditions & Purified Reagents hydrolysis->solve_hydrolysis identify Identify Impurity analyze->identify purify Select Purification Method: - Aqueous Wash - Chromatography - Distillation identify->purify

Sources

Technical Support Center: A Researcher's Guide to Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diphenyl methyl phosphate (DPMP). This guide is designed for our valued partners in research, science, and drug development. We understand that the integrity of your starting materials is paramount to the success of your experiments. Therefore, this document provides in-depth technical information and practical advice on the stability, storage, and handling of Diphenyl methyl phosphate, presented in a user-friendly question-and-answer format to address the specific challenges you may encounter.

Quick Reference Data

For your convenience, the following table summarizes the key physical and chemical properties, along with recommended storage and handling parameters for Diphenyl methyl phosphate.

ParameterValueSource(s)
CAS Number 7526-26-3[1]
Molecular Formula C₁₃H₁₃O₃P[1]
Molecular Weight 248.21 g/mol [1]
Physical State Solid[1]
Melting Point 32.5-37.5 °C[1]
Boiling Point 344.3 °C at 760 mmHg[1]
Density 1.21 g/mL at 25 °C[1]
Flash Point 230 °F (110 °C)[1]
Recommended Storage 2-8 °C in a dry, well-ventilated place. Store locked up.[1][2]
Incompatibilities Strong oxidizing agents, acids, bases, moisture.[3][4][5]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of phosphorus (POx).[3][5]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal long-term storage conditions for Diphenyl methyl phosphate?

For optimal stability, Diphenyl methyl phosphate should be stored in a tightly sealed container in a refrigerator at 2-8°C [2]. It should be kept in a dry, well-ventilated area away from incompatible materials[1]. Storing the compound "locked up" is also recommended due to its toxicity profile[1].

Expert Insight: While some suppliers may ship Diphenyl methyl phosphate at ambient temperatures, this is generally acceptable for short transit times. For long-term storage, refrigeration is crucial to minimize the rate of potential degradation reactions, such as hydrolysis.

Q2: Is Diphenyl methyl phosphate sensitive to air or moisture?

Yes, moisture is a significant concern for the stability of Diphenyl methyl phosphate. Like many aryl phosphates, it is susceptible to hydrolysis, a reaction that is accelerated by the presence of water, especially at elevated temperatures[4]. While less reactive than some other organophosphorus compounds, it is best practice to handle Diphenyl methyl phosphate in a dry environment and to minimize its exposure to atmospheric moisture. For highly sensitive applications, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended[5].

Q3: What personal protective equipment (PPE) should I use when handling Diphenyl methyl phosphate?

Due to its toxicity ("Toxic if swallowed" and "Toxic in contact with skin"), appropriate PPE is mandatory. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield[1].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber)[3].

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[1].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator[5].

Always handle Diphenyl methyl phosphate in a well-ventilated area, preferably within a chemical fume hood[1].

Stability and Degradation

Q4: What is the primary degradation pathway for Diphenyl methyl phosphate?

The most common degradation pathway for Diphenyl methyl phosphate is hydrolysis . This reaction involves the cleavage of the phosphate ester bonds by water. The hydrolysis can be catalyzed by both acids and bases, leading to the formation of diphenyl phosphate and methanol, or methyl phenyl phosphate and phenol, and ultimately phosphoric acid and the corresponding alcohols/phenols with complete hydrolysis.

Causality Explanation: The phosphorus atom in Diphenyl methyl phosphate is electrophilic and susceptible to nucleophilic attack by water. In acidic conditions, the phosphate oxygen is protonated, making the phosphorus atom more electrophilic and accelerating the reaction. Under basic conditions, the hydroxide ion acts as a more potent nucleophile than water, leading to a faster rate of hydrolysis[4]. Studies on similar aryl phosphates have shown that the hydrolysis rate is significantly faster at a pH of 9 compared to a pH of 7[6].

Q5: What are the expected degradation products of Diphenyl methyl phosphate?

Upon hydrolysis, the primary degradation products you can expect to find are diphenyl hydrogen phosphate and methanol . Further hydrolysis could lead to phenyl hydrogen phosphate and eventually phosphoric acid.

Experimental Workflow: Monitoring Degradation

G cluster_0 Stability Testing Protocol prep Prepare DPMP Solution (e.g., in acetonitrile/water) aliquot Aliquot into Vials prep->aliquot stress Store under Stress Conditions (e.g., 40°C, ambient, 4°C) aliquot->stress sample Sample at Time Points (t=0, 1, 2, 4 weeks) stress->sample analyze Analyze by HPLC-UV/MS sample->analyze compare Compare peak area of DPMP and identify degradation products analyze->compare

Caption: Workflow for assessing the stability of Diphenyl methyl phosphate.

Q6: How stable are solutions of Diphenyl methyl phosphate?

The stability of Diphenyl methyl phosphate in solution is highly dependent on the solvent and the presence of contaminants like water, acids, or bases.

  • Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): Solutions in dry aprotic solvents are generally stable for short-term use if moisture is excluded. However, residual moisture in the solvent can lead to slow hydrolysis over time.

  • Protic Solvents (e.g., Alcohols, Water): Solutions in protic solvents, especially water, are less stable. Hydrolysis will occur, and the rate will depend on the pH and temperature. It is strongly recommended to prepare aqueous solutions fresh for each use.

Expert Insight: If you are using Diphenyl methyl phosphate in a buffered aqueous solution for a biological assay, be aware that the pH of your buffer will influence its stability. For example, a basic buffer (pH > 7) will accelerate hydrolysis compared to a neutral or slightly acidic buffer[4].

Troubleshooting Guide

Problem 1: I observe a new, more polar peak in my HPLC analysis of an older sample of Diphenyl methyl phosphate.

  • Probable Cause: This is a classic sign of hydrolysis. The degradation product, diphenyl hydrogen phosphate, is more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase HPLC column.

  • Solution:

    • Confirm the identity of the new peak by mass spectrometry (MS), if available. The expected mass of diphenyl hydrogen phosphate is 250.19 g/mol .

    • If degradation is confirmed, it is recommended to use a fresh, unopened vial of Diphenyl methyl phosphate for your experiment.

    • To prevent this in the future, ensure the compound is stored under the recommended 2-8°C conditions and that the container is tightly sealed immediately after use to minimize exposure to atmospheric moisture[2][4].

Problem 2: The pH of my unbuffered reaction mixture drifts downwards over time when using Diphenyl methyl phosphate.

  • Probable Cause: The hydrolysis of Diphenyl methyl phosphate produces diphenyl hydrogen phosphate[7]. This degradation product is a phosphate monoester, which is acidic. Its accumulation in the reaction mixture will lower the pH.

  • Solution:

    • If your reaction is sensitive to pH, use a suitable buffer to maintain a constant pH throughout the experiment.

    • Use freshly prepared solutions of Diphenyl methyl phosphate to minimize the initial concentration of acidic impurities.

    • Consider running your reaction at a lower temperature to slow the rate of hydrolysis.

Degradation Pathway of Diphenyl Methyl Phosphate

G cluster_products Degradation Products DPMP Diphenyl Methyl Phosphate (DPMP) DPHP Diphenyl Hydrogen Phosphate (Acidic) DPMP->DPHP Hydrolysis MeOH Methanol DPMP->MeOH Hydrolysis H2O H₂O (Moisture) H2O->DPHP H2O->MeOH H_plus_OH_minus H⁺ or OH⁻ (Acid/Base Catalyst) H_plus_OH_minus->DPHP accelerates

Sources

Troubleshooting failed reactions involving Diphenyl methyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diphenyl Methyl Phosphate Reactions

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing Diphenyl Methyl Phosphate (DPMP). This guide is designed to serve as a primary resource for troubleshooting and optimizing phosphorylation reactions. My objective is to move beyond simple procedural lists and provide a deeper understanding of the causality behind common experimental failures. By understanding the "why," you can more effectively diagnose issues and develop robust, successful protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries that are frequently encountered by researchers new to using Diphenyl Methyl Phosphate.

Q1: What is the primary application of Diphenyl Methyl Phosphate (DPMP) in a laboratory setting?

In synthetic organic chemistry, Diphenyl Methyl Phosphate is primarily explored as a phosphorylating agent. Its purpose is to transfer a diphenyl phosphate group to a nucleophilic substrate, most commonly an alcohol or an amine. This is a key transformation in the synthesis of various biologically active molecules and materials. While it has industrial uses as a flame retardant and plasticizer, its utility in the lab centers on its phosphorus-centered reactivity.[1]

Q2: How should I properly store and handle DPMP?

DPMP is a clear, oily liquid that is generally stable under standard conditions.[1][2] However, like many organophosphates, it is susceptible to hydrolysis.[3] Therefore, it is critical to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. Store in a cool, dry place away from strong acids, bases, and oxidizing agents.[4] Always consult the Safety Data Sheet (SDS) before use; handle with appropriate personal protective equipment (PPE), as organophosphates can be irritants.[1]

Q3: My phosphorylation reaction is completely stalled; TLC analysis shows only starting material. What are the first things I should check?

When a reaction fails to initiate, the issue typically lies with one of three factors: reagents, activation, or temperature.

  • Reagent Integrity: Verify the purity of your substrate and the absence of water in your solvent and base. Moisture is a common culprit, as it will hydrolyze the DPMP or any activated intermediate faster than the desired reaction can occur.

  • Activation: Phosphorylation with DPMP often requires the presence of a base (e.g., triethylamine, pyridine) to deprotonate the nucleophile (your alcohol or amine), increasing its reactivity. Ensure your base is pure, anhydrous, and added in the correct stoichiometric amount.

  • Temperature: While many phosphorylations proceed at room temperature, sterically hindered or less reactive substrates may require gentle heating. Conversely, highly exothermic reactions might need initial cooling to prevent side reactions.

Q4: What are the most common byproducts I should expect in a reaction involving DPMP?

The most prevalent byproduct is diphenyl hydrogen phosphate (DPP) , which results from the hydrolysis of DPMP by trace amounts of water.[3] Another common impurity is the unreacted DPMP itself. If your substrate is sensitive, you may also observe degradation products resulting from exposure to the basic conditions of the reaction.

Section 2: Core Troubleshooting Guide

This guide is structured in a problem-and-solution format to directly address specific experimental failures.

Problem 1: Low or No Product Yield with Consumption of Starting Material

Q: My starting material is consumed, but the yield of the desired phosphorylated product is very low. LC-MS analysis shows several other peaks. What is happening?

A: This scenario points towards competing side reactions or product instability. The key is to identify the unintended reaction pathway.

Causality & Corrective Actions:

  • Hydrolysis of an Activated Intermediate: In many phosphorylation protocols, an activating agent is used which first reacts with the phosphate. This activated species is highly electrophilic and extremely sensitive to moisture. If water is present, it will be quenched to form diphenyl hydrogen phosphate before it can react with your substrate.

    • Solution: Implement a rigorous anhydrous protocol. Dry your glassware in an oven (120°C overnight) and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents and reagents.

  • Substrate or Product Instability: The basic conditions required for the phosphorylation (e.g., triethylamine, DBU) may be degrading your starting material or, more commonly, the newly formed phosphate ester product.

    • Solution: Attempt the reaction with a milder, non-nucleophilic base (e.g., 2,6-lutidine or a hindered proton sponge). Additionally, consider running the reaction at a lower temperature (e.g., 0°C) to minimize the rate of degradation.

  • Solvent Reactivity: If you are using an alcohol as a solvent (e.g., methanol), it can compete with your substrate as a nucleophile, leading to transesterification. While less common with the methyl group on DPMP, it's a possibility under certain catalytic conditions.[5]

    • Solution: Always use a non-reactive, aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile.

Problem 2: Formation of Diphenyl Hydrogen Phosphate as the Major Product

Q: The main product isolated from my reaction is diphenyl hydrogen phosphate, with very little of my desired phosphorylated substrate. Why?

A: This is a classic sign of hydrolysis overwhelming the desired phosphorylation reaction. The phosphorus center in DPMP is a hard electrophile, and water is a hard nucleophile.

Causality & Corrective Actions:

  • Pervasive Moisture: The source of water can be multi-fold: wet solvent, wet glassware, a hygroscopic base (like triethylamine), or even atmospheric moisture entering the reaction vessel.

    • Solution: A detailed protocol for ensuring anhydrous conditions is provided below. This is the single most critical factor to control.

  • Reaction Kinetics: The rate of hydrolysis might be significantly faster than the rate of phosphorylation, especially if your substrate is a poor nucleophile (e.g., sterically hindered alcohol).

    • Solution: Increase the concentration of your substrate relative to any potential water. You can also add molecular sieves (3Å or 4Å, activated) to the reaction vessel to scavenge trace amounts of water in situ.

Problem 3: Difficulty in Product Purification

Q: I have a mixture of my product, unreacted DPMP, and diphenyl hydrogen phosphate. How can I effectively separate them?

A: Purification challenges arise from the similar polarities of the phosphate-containing compounds. A strategic approach combining extraction and chromatography is usually effective.

Causality & Corrective Actions:

  • Acid/Base Properties: Diphenyl hydrogen phosphate is acidic and will exist as its conjugate base salt in the presence of the amine base used in the reaction. Your product and unreacted DPMP are neutral. This difference can be exploited.

    • Solution (Aqueous Workup):

      • After the reaction, dilute the mixture with a nonpolar solvent like ethyl acetate or DCM.

      • Perform an aqueous wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to protonate the diphenyl hydrogen phosphate and remove the amine base.

      • Follow with a wash using saturated sodium bicarbonate solution. The diphenyl hydrogen phosphate, being acidic, will be deprotonated and extracted into the aqueous bicarbonate layer.

      • Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate.

  • Chromatography: The remaining mixture of your desired product and unreacted DPMP can then be separated by column chromatography on silica gel.

    • Solution (Chromatography): DPMP is moderately polar. Your product's polarity will depend on your substrate. Typically, a gradient elution system (e.g., hexanes/ethyl acetate or DCM/methanol) is required. Use TLC to develop an optimal solvent system before attempting the column.

Section 3: Key Experimental Protocols & Data

Protocol 1: General Procedure for Phosphorylation of a Primary Alcohol

This protocol provides a robust starting point for optimization.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve the primary alcohol (1.0 eq, 0.5 mmol) in anhydrous DCM (5 mL).

  • Addition of Base: Add anhydrous triethylamine (1.5 eq, 0.75 mmol, 105 µL) via syringe. Cool the solution to 0°C in an ice bath.

  • Addition of DPMP: Slowly add Diphenyl Methyl Phosphate (1.2 eq, 0.6 mmol, 158 mg) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM (15 mL). Wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table 1: Physicochemical Properties for Purification Strategy
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity/Solubility
Diphenyl Methyl Phosphate (DPMP) 264.21125 °C @ 0.03 mmHg[6]Moderately polar, soluble in organic solvents, low water solubility (2g/L).[1][6]
Diphenyl Hydrogen Phosphate (DPP) 250.19N/A (Solid)Polar, acidic, soluble in polar organic solvents, soluble in basic aqueous solutions.[3]
Triethylamine Hydrochloride 137.65N/A (Solid)Highly polar, water-soluble.
Table 2: Recommended Starting Conditions for Phosphorylation
Substrate TypeBase (eq.)DPMP (eq.)SolventTemperature (°C)Time (h)
Primary AlcoholTriethylamine (1.5)1.2DCM / THF0 to 254-12
Secondary AlcoholTriethylamine (2.0)1.5THF25 to 4012-24
PhenolK₂CO₃ (2.0)1.2Acetonitrile25 to 606-18
Primary AminePyridine (solvent)1.1Pyridine0 to 252-8

Section 4: Mechanistic Insights & Visualizations

Understanding the reaction mechanism and having a logical troubleshooting workflow are essential for success.

General Reaction Mechanism

The phosphorylation of an alcohol (ROH) with DPMP is a nucleophilic substitution reaction at the phosphorus center. The reaction is typically base-mediated to enhance the nucleophilicity of the alcohol.

G sub Alcohol (R-OH) + Base (B) nuc Alkoxide (R-O⁻) + Protonated Base (BH⁺) sub->nuc Deprotonation int Pentacoordinate Intermediate nuc->int Nucleophilic Attack on P dpmp Diphenyl Methyl Phosphate (DPMP) p1 prod Product (R-O-P(O)(OPh)₂) int->prod Leaving Group Expulsion dpp Methyl Diphenyl Phosphate Anion p2

Caption: Base-mediated phosphorylation of an alcohol with DPMP.

Troubleshooting Workflow for Low Product Yield

This decision tree provides a logical path to diagnose the root cause of low-yielding reactions.

G start Start: Low Product Yield check_tlc Analyze Crude Reaction (TLC, LC-MS) start->check_tlc sm_consumed Is Starting Material (SM) Consumed? check_tlc->sm_consumed no_reaction Problem: No Reaction - Check Reagent Purity - Increase Temperature - Check Base Stoichiometry sm_consumed->no_reaction No side_products What are the major species observed? sm_consumed->side_products Yes complex_mix Complex Mixture side_products->complex_mix sm_and_dpp Unreacted SM and Diphenyl Phosphate (DPP) side_products->sm_and_dpp sm_degraded SM Degradation Products side_products->sm_degraded hydrolysis Problem: Hydrolysis - Implement Rigorous  Anhydrous Protocol - Add Molecular Sieves degradation Problem: Degradation - Use Milder Base - Lower Reaction Temp. - Reduce Reaction Time complex_mix->degradation sm_and_dpp->hydrolysis sm_degraded->degradation

Caption: Decision tree for troubleshooting low-yield DPMP reactions.

References

  • Lee, H. W., et al. (2011). Kinetics and mechanism of the anilinolyses of aryl dimethyl, methyl phenyl and diphenyl phosphinates. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • Lee, H. W., et al. (2011). Kinetics and mechanism of the anilinolyses of aryl dimethyl, methyl phenyl and diphenyl phosphinates. ResearchGate. [Online] Available at: [Link]

  • Khan, M. N., & Khan, A. (2013). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. ResearchGate. [Online] Available at: [Link]

  • LookChem. Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. [Online] Available at: [Link]

  • Wang, Y., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances. [Online] Available at: [Link]

  • INRAE. Diphenyl-methyl-phosphate. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Methyl diphenyl phosphate. PubChem Compound Database. [Online] Available at: [Link]

  • Onyido, I. (2015). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry. [Online] Available at: [Link]

  • El-Guesmi, N., et al. (2020). A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. ResearchGate. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Diphenyl Phosphate-Induced Toxicity During Embryonic Development. PMC. [Online] Available at: [Link]

  • Tsai, F., & Chern, J. (2013). Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. Molecules. [Online] Available at: [Link]

  • Wałejko, P., et al. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. ResearchGate. [Online] Available at: [Link]

Sources

Technical Support Center: Diphenyl Methyl Phosphate (DPMP) Reaction Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of byproducts from Diphenyl methyl phosphate (DPMP) reactions. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common purification challenges, ensuring the high purity required for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in a Diphenyl methyl phosphate (DPMP) synthesis?

The byproduct profile of your DPMP synthesis is highly dependent on the chosen synthetic route. Common methods include the reaction of diphenyl chlorophosphate with methanol or the methylation of diphenyl hydrogen phosphate.[1][2] Based on these routes, you can anticipate the following impurities:

  • Unreacted Starting Materials: Diphenyl hydrogen phosphate or diphenyl chlorophosphate are common contaminants if the reaction does not go to completion.

  • Hydrolysis Products: Diphenyl phosphate (DPHP) is a frequent byproduct, often formed by the hydrolysis of either the starting material or the DPMP product, particularly during aqueous workups.[3]

  • Salts: If a base (e.g., triethylamine, pyridine) is used to scavenge HCl, the corresponding hydrochloride salt will be a major byproduct that must be removed.

  • Related Phosphate Esters: In some cases, side reactions can lead to the formation of other phosphate esters like Triphenyl phosphate (TPP).[4]

Q2: How can I effectively monitor the progress and purity of my reaction?

Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring and for developing a purification strategy.[5]

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). More polar compounds interact more strongly with the silica and thus have a lower Retention Factor (Rf).

  • Application: Spot your reaction mixture alongside your starting materials on a TLC plate. By observing the disappearance of starting material spots and the appearance of the product spot, you can gauge reaction completion. The presence of additional spots indicates byproducts, and their relative Rf values will help you design an effective solvent system for column chromatography. For organophosphates, a common eluent system is a mixture of hexanes and ethyl acetate.[5]

For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard.[6][7][8][9]

Q3: My crude product is a complex mixture. What should be my first purification step?

For most DPMP syntheses, a simple liquid-liquid extraction (aqueous workup) is the most effective initial purification step. This is particularly crucial for removing salts and highly polar impurities.

  • Procedure: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash this organic layer sequentially with:

    • A dilute acid (e.g., 1M HCl): To remove any basic impurities like pyridine or triethylamine.

    • A dilute base (e.g., saturated NaHCO₃ solution): To remove acidic byproducts such as diphenyl hydrogen phosphate or residual HCl.

    • Brine (saturated NaCl solution): To remove the bulk of the water from the organic layer and help break any emulsions.

  • Causality: This process leverages the differential solubility and acid-base properties of the components in your mixture to achieve a significant preliminary purification before more demanding techniques like chromatography are employed.[10]

Q4: When is column chromatography a better choice than recrystallization?

The choice depends on the physical state of your product and the nature of the impurities.

  • Recrystallization is ideal when your desired product (DPMP) is a solid at room temperature and the impurities have significantly different solubility profiles in a chosen solvent system. It is a highly effective and scalable method for achieving high purity.[5]

  • Silica Gel Column Chromatography is the method of choice when:

    • Your product is an oil or a low-melting solid.

    • You have multiple byproducts with polarities similar to your product.

    • Impurities co-crystallize with your product.

Chromatography offers finer separation capabilities by exploiting subtle differences in polarity among the components of the mixture.[7]

Troubleshooting Guide: Specific Purification Issues
Problem: My final product is contaminated with acidic impurities, primarily Diphenyl Phosphate (DPHP).
  • Probable Cause: DPHP is formed from the hydrolysis of DPMP or starting materials during the reaction or aqueous workup.[3] It is an acidic compound due to the P-OH group.

  • Solution: Basic Wash & Chromatography

    • Liquid-Liquid Extraction: Before concentrating your crude product, perform a thorough wash with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic DPHP, forming a sodium salt that is highly soluble in the aqueous layer and will be extracted from the organic phase.

    • Column Chromatography: If the basic wash is insufficient, column chromatography is highly effective. DPHP is significantly more polar than DPMP due to the hydroxyl group's hydrogen bonding capability. Therefore, it will have a much lower Rf on a silica gel TLC plate. Use a hexane/ethyl acetate gradient, starting with a low polarity mixture to elute the less polar DPMP first, followed by increasing the polarity to wash the highly retained DPHP off the column.

Problem: My product is an oil that will not crystallize, and it's contaminated with other non-polar byproducts.
  • Probable Cause: The presence of impurities can disrupt the crystal lattice formation. Furthermore, many phosphate esters are oils at room temperature.[2] Non-polar byproducts like Triphenyl Phosphate (TPP) can be particularly challenging as their polarity is similar to DPMP.

  • Solution: Silica Gel Column Chromatography

    • TLC Analysis: Develop a solvent system that shows separation between your product spot and the impurity spots on a TLC plate. For closely related non-polar compounds, you may need a solvent system with low polarity (e.g., 9:1 or 8:2 Hexane:Ethyl Acetate).

    • Column Setup: Use a long column with a high surface area (a higher ratio of silica to crude product) to improve resolution.

    • Elution: Run the column using an isocratic (constant solvent mixture) or a very shallow gradient elution. Collect small fractions and analyze them by TLC to identify and combine the pure product fractions. Gas chromatography is an excellent tool for analyzing the purity of collected fractions.[6][11]

Problem: I am struggling with persistent emulsions during my aqueous workup.
  • Probable Cause: Emulsions are often caused by finely dispersed solids or amphiphilic molecules at the interface of the organic and aqueous layers. This can be exacerbated by vigorous shaking.

  • Solution: Breaking Emulsions

    • Add Brine: Introduce a saturated solution of NaCl. The increased ionic strength of the aqueous phase makes it more polar, which helps to force the organic components out and break the emulsion.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a funnel. This can physically disrupt the emulsion and remove particulate matter that may be stabilizing it.

    • Patience and Gentle Agitation: Allow the mixture to stand for an extended period in a separatory funnel. Gentle swirling, rather than vigorous shaking, can prevent emulsion formation in the first place.

Problem: My column chromatography is not providing adequate separation between DPMP and a key impurity.
  • Probable Cause: The chosen solvent system may not have the correct selectivity, or the column may be overloaded or poorly packed.

  • Solution: Optimizing Chromatography

    • Solvent System Screening: Test a variety of solvent systems with different polarities and chemical properties (e.g., substitute ethyl acetate with dichloromethane or a small amount of methanol) to find one that maximizes the difference in Rf (ΔRf) between your product and the impurity.

    • Reduce Load: Do not overload the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude product.

    • Packing Technique: Ensure the column is packed uniformly without any air bubbles or channels, as these lead to poor separation. A "slurry packing" method is often most effective.

    • Consider a Different Stationary Phase: If silica gel (which is acidic) is not effective, consider using neutral alumina or reverse-phase silica (C18), although the latter requires a different set of polar solvents.

Workflow & Data Presentation
Decision Workflow for Purification Method Selection

This diagram outlines a logical sequence for choosing the most appropriate purification strategy for your crude DPMP product.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Acid/Base/Brine Wash) start->workup check_purity Analyze Purity (TLC, NMR, or GC) workup->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure DPMP is_pure->end Yes is_solid Is Product a Solid? is_pure->is_solid No recrystallize Recrystallization is_solid->recrystallize Yes chromatography Silica Gel Column Chromatography is_solid->chromatography No (Product is an Oil) distillation High-Vacuum Distillation (If applicable) is_solid->distillation Alternative for volatile impurities recrystallize->check_purity chromatography->check_purity distillation->check_purity

Caption: Decision tree for selecting a DPMP purification method.

Byproduct Formation: Hydrolysis of DPMP

This diagram illustrates the hydrolysis of Diphenyl methyl phosphate (DPMP) to form the common acidic byproduct, Diphenyl phosphate (DPHP).

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products DPMP Diphenyl Methyl Phosphate (DPMP) TS Transition State DPMP->TS Nucleophilic Attack by H₂O on Phosphorus H2O Water (H₂O) Products Diphenyl Phosphate (DPHP) + Methanol (CH₃OH) TS->Products Loss of Methanol

Caption: Hydrolysis of DPMP to form DPHP and methanol.

Comparison of Purification Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For Removing
Liquid-Liquid Extraction Differential solubility and acid-base properties in immiscible solvents.[10][12]Fast, inexpensive, high capacity, great for initial cleanup.Limited separation power for compounds with similar properties; can form emulsions.Salts, acidic/basic impurities (e.g., DPHP, triethylamine), water-soluble materials.
Recrystallization Difference in solubility of product vs. impurity in a solvent at different temperatures.[5]Can yield very high purity material; scalable; cost-effective.Product must be a solid; requires finding a suitable solvent; potential for product loss in mother liquor.Impurities with significantly different solubility than the product.
Column Chromatography Differential adsorption onto a solid stationary phase (e.g., silica gel).[7][8]High resolving power; versatile for oils and solids; applicable to a wide range of compounds.Slower; requires larger volumes of solvent; can be costly and difficult to scale up.Byproducts with similar properties to the product (e.g., TPP from DPMP).
Distillation Separation based on differences in boiling points under reduced pressure.[13][14]Effective for volatile compounds; can be used on a large scale.Requires thermal stability of the product; ineffective for non-volatile impurities or azeotropes.Volatile starting materials or low-boiling byproducts.
Experimental Protocol: Chromatographic Removal of DPHP from DPMP

This protocol provides a step-by-step guide for purifying Diphenyl methyl phosphate (DPMP) from its common hydrolysis byproduct, Diphenyl phosphate (DPHP), using silica gel column chromatography.

1. Preparation and Analysis: a. Dissolve a small amount of the crude product in dichloromethane. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a TLC chamber using an eluent of 80:20 Hexane:Ethyl Acetate . d. Visualize the spots under a UV lamp (254 nm). You should observe two spots: the higher Rf spot is your product (DPMP), and the lower, more polar spot is the impurity (DPHP). The goal is a ΔRf of >0.2 for good separation.

2. Column Packing: a. Select a glass column of appropriate size (for 1g of crude, a 2-3 cm diameter column is suitable). b. Prepare a slurry of silica gel (approx. 50-100g for 1g of crude) in 100% hexane. c. Pour the slurry into the column and allow the silica to settle, draining the excess hexane while gently tapping the column to ensure even packing. Do not let the column run dry.

3. Loading the Sample: a. Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane (2-3 mL). b. Add a small amount of silica gel (approx. 2g) to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution. c. Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with a low-polarity solvent, such as 95:5 Hexane:Ethyl Acetate . This will ensure that all components move slowly. b. Collect fractions (e.g., 10-20 mL each) in test tubes or vials. c. Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your product. d. Once the DPMP starts to elute, you can maintain the solvent system or slightly increase the polarity (e.g., to 90:10 or 80:20 Hexane:Ethyl Acetate) to speed up the elution. e. After your product has fully eluted (as confirmed by TLC), you can significantly increase the polarity (e.g., 50:50 Hexane:Ethyl Acetate) to quickly wash the highly-retained DPHP off the column.

5. Product Isolation: a. Combine all fractions that contain the pure DPMP (as determined by TLC). b. Remove the solvent using a rotary evaporator to yield the purified Diphenyl methyl phosphate. c. Confirm the purity of the final product using NMR, GC, or HPLC.

References
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  • Hix, S., et al. (2020). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Toxicological Sciences.[3]

  • Wałejko, P., et al. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Journal of Saudi Chemical Society.[38]

  • Australian Department of Health. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).

  • Li, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International.[39]

  • ChemicalBook. (n.d.). Cresyl diphenyl phosphate | 26444-49-5. ChemicalBook.com.[14]

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Technical Support Center: Enhancing Reaction Selectivity with Diphenyl Phosphate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for leveraging diphenyl phosphate derivatives to achieve high reaction selectivity. This guide is designed for researchers, chemists, and drug development professionals who are looking to solve complex synthetic challenges by precisely controlling reaction outcomes. Here, we move beyond simple protocols to explore the mechanistic underpinnings and practical troubleshooting steps necessary for success in the lab.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and application of diphenyl phosphate reagents in chemical synthesis.

Q1: What are diphenyl phosphate derivatives and how do they enhance reaction selectivity?

Diphenyl phosphate derivatives, such as Diphenyl Methyl Phosphate (DMMP), are organophosphorus compounds that serve as versatile intermediates and reagents in organic synthesis.[1] Their core structure features a phosphate group attached to two phenyl rings and another functional group (e.g., a methyl group in DMMP).[2][3]

Selectivity is primarily enhanced through two mechanisms:

  • Steric Hindrance: The bulky diphenyl groups create significant steric congestion around the phosphorus center. This bulk can selectively block or disfavor reaction pathways at more hindered sites on a substrate, thereby directing a nucleophile to attack a more accessible position.

  • Electronic Effects & Leaving Group Ability: The electron-withdrawing nature of the phenoxy groups makes the phosphorus atom highly electrophilic, facilitating nucleophilic attack. Furthermore, diphenyl phosphate is a good leaving group, which is crucial for efficient phosphoryl transfer reactions. The stability of the resulting diphenyl phosphate anion drives the reaction forward.

These reagents are particularly valuable in multi-step syntheses where precise control over the formation of specific isomers or the modification of a particular functional group in a polyfunctional molecule is required.[1]

Q2: What are the primary applications of diphenyl phosphate derivatives in selective synthesis?

While broadly applicable, these reagents excel in several key areas:

  • Selective Phosphorylation: They are used to introduce a phosphate group onto a specific hydroxyl or amino group in complex molecules like carbohydrates, nucleotides, and peptides.

  • Protecting Group Chemistry: The diphenyl phosphate group can be used to protect alcohols. A key advantage is the selective removal of a single phenyl group under specific conditions, which unmasks a monophenyl phosphate that can be further functionalized.[4]

  • Synthesis of Mixed Phosphate Esters: By acting as a stable intermediate, they facilitate the synthesis of complex phosphate esters with different alkyl or aryl groups.[5]

Q3: What mechanistic principles govern these reactions?

Phosphoryl group transfer reactions involving diphenyl phosphates can proceed through different mechanisms, primarily distinguished by the timing of bond formation and breakage.[6][7]

  • Associative (A_N + D_N) Mechanism: This is a stepwise pathway involving a pentacoordinate phosphorus intermediate. The nucleophile first adds to the phosphorus center, forming a transient intermediate, which then expels the leaving group.[7] This pathway is often favored in the presence of good nucleophiles.

  • Concerted (A_N D_N or S_N2-like) Mechanism: This is a one-step process where the nucleophile attacks the phosphorus center at the same time as the leaving group departs. There is no discrete intermediate, only a transition state.[7]

The choice of solvent can significantly influence the operative mechanism. For instance, polar aprotic solvents like DMSO can dramatically increase reaction rates compared to aqueous solutions.[6]

G Fig 1. General Mechanisms of Phosphoryl Transfer cluster_0 Associative Mechanism (Stepwise) cluster_1 Concerted Mechanism (S_N2-like) Reactants1 Nu: + R-OP(O)(OPh)₂ Intermediate [Nu--P(O)(OPh)₂--OR]⁻ Pentacoordinate Intermediate Reactants1->Intermediate Step 1: Addition Products1 Nu-P(O)(OPh)₂ + ⁻OR Intermediate->Products1 Step 2: Elimination Reactants2 Nu: + R-OP(O)(OPh)₂ TS [Nu--P(O)(OPh)₂--OR]‡ Transition State Reactants2->TS Concerted Step Products2 Nu-P(O)(OPh)₂ + ⁻OR TS->Products2 G Fig 2. Troubleshooting Workflow for Poor Selectivity start Problem: Poor Selectivity check_temp Is the reaction temperature high? start->check_temp check_solvent Have different solvents been screened? check_temp->check_solvent No sol_temp Solution: Lower the temperature. Monitor for longer reaction times. check_temp->sol_temp Yes check_sterics Is the substrate highly flexible or are reactive sites sterically similar? check_solvent->check_sterics Yes sol_solvent Solution: Screen solvents of varying polarity (e.g., DCM, THF, MeCN, DMSO). check_solvent->sol_solvent No sol_sterics Solution: Consider modifying the substrate to increase steric differentiation or use a bulkier phosphitylating agent. check_sterics->sol_sterics Yes

Caption: A decision-making workflow for addressing selectivity issues.

Experimental Protocols

The following protocols are generalized procedures. Researchers must adapt them based on the specific reactivity of their substrates.

Protocol 1: Selective Removal of a Phenyl Group from an Alkyl Diphenyl Phosphate

This protocol is adapted from methodologies for the selective deprotection of phosphate esters and is particularly useful when the diphenyl phosphate moiety is used as a protecting group. [4] Objective: To selectively cleave one phenyl group from an alkyl diphenyl phosphate R-O-P(O)(OPh)₂ to yield the corresponding monophenyl phosphate R-O-P(O)(OPh)(OH).

Materials:

  • Alkyl diphenyl phosphate substrate

  • Methanol (Anhydrous)

  • Palladium on Carbon (5% or 10% Pd/C)

  • Hydrogen (H₂) gas source (e.g., balloon or Parr hydrogenator)

  • Triethylamine (optional, for acid-sensitive substrates)

  • Reaction flask, stir bar, and condenser

Procedure:

  • Setup: Dissolve the alkyl diphenyl phosphate substrate in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under a stream of inert gas (N₂ or Ar). The typical catalyst loading is 10-20% by weight relative to the substrate.

  • (Optional) Acid Scavenging: If your substrate contains acid-sensitive functional groups, add 1.1 equivalents of triethylamine to neutralize the phosphoric acid that will be generated. [4]4. Hydrogenation: Purge the flask with H₂ gas. Maintain a positive pressure of H₂ (a balloon is sufficient for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or ³¹P NMR. The disappearance of the starting material signal and the appearance of a new, upfield-shifted signal corresponding to the monophenyl phosphate product indicates reaction progression. Reactions are typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by an appropriate method, such as silica gel chromatography or crystallization, to yield the pure monophenyl phosphate.

References

  • Vertex AI Search Result:[1] Organic Synthesis with Diethyl (diphenylmethyl)phosphonate: Properties & Uses. (n.d.).

  • Hengge, A. C., & Onyido, I. (2018). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 6, 319. [Link] [6][7]3. ResearchGate. (n.d.). The preparation of tris(diphenylmethyl) phosphate. Retrieved from ResearchGate. [Link]

  • LookChem. (n.d.). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. [Link]

  • Wałejko, P., et al. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Journal of Saudi Chemical Society, 21(1). [Link]

  • Hengge, A. C., & Onyido, I. (2018). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC - NIH. [Link]

  • ResearchGate. (2020). A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. [Link]

  • Kirby, A. J. (2012). Fundamentals of Phosphate Transfer. Accounts of Chemical Research, 45(11), 1966-1975. [Link]

  • ResearchGate. (2011). Kinetics and mechanism of the anilinolyses of aryl dimethyl, methyl phenyl and diphenyl phosphinates. [Link]

  • Chen, Y. L., et al. (2013). Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. Molecules, 18(7), 8062-8075. [Link]

  • NIST. (n.d.). Diphenyl methyl phosphate. WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of Diphenyl methyl phosphate (CAS 115-89-9). [Link]

  • Chemical Register. (n.d.). DIPHENYL METHYL PHOSPHATE. [Link]

  • PubChem - NIH. (n.d.). Methyl diphenyl phosphate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diphenyl methyl phosphine, 98% (gc). [Link]

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Navigating the Nuances of Diphenyl Methyl Phosphate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Diphenyl methyl phosphate (DPMP). As a Senior Application Scientist, this guide is designed to provide you with in-depth technical and practical advice for the successful use of this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and storage of Diphenyl methyl phosphate.

Q1: What are the key physical and chemical properties of Diphenyl methyl phosphate?

Diphenyl methyl phosphate (CAS No. 115-89-9) is a clear, oily liquid.[1][2][3] Its non-flammable nature makes it a valuable component in various industrial applications.[1][2][3] A summary of its key properties is provided in the table below.

PropertyValue
Molecular Formula C₁₃H₁₃O₄P[2]
Molecular Weight 264.21 g/mol [2][4]
Boiling Point 125 °C at 0.03 mmHg[2][3]
Density 1.23 g/mL at 25 °C[2][3]
Water Solubility 2 g/L at 25 °C[2]
Appearance Clear, oily liquid[1][2][3]
Q2: What are the primary applications of Diphenyl methyl phosphate?

Diphenyl methyl phosphate is primarily utilized in two main areas:

  • Flame Retardant: It is incorporated into plastics, textiles, and electronics to slow down the combustion process and reduce flammability.[1][2]

  • Ignition Control Compound: In the automotive and aerospace industries, its non-flammable properties help prevent unwanted ignition.[1][2]

While less common, its structural similarity to other phosphate esters suggests potential applications in organic synthesis as a phosphorylating agent, although this is not its primary documented use.

Q3: What are the recommended storage and handling procedures for Diphenyl methyl phosphate?

Proper storage and handling are crucial to maintain the integrity of Diphenyl methyl phosphate and ensure laboratory safety.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be kept away from incompatible materials such as strong oxidizing agents.[6]

  • Handling: Use appropriate personal protective equipment (PPE), including splash-proof goggles or a face shield, and impervious gloves.[5][6] Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors.[5] An eyewash station and emergency shower should be readily accessible.[6]

Q4: Is Diphenyl methyl phosphate sensitive to moisture?

Yes, like many organophosphate esters, Diphenyl methyl phosphate can be susceptible to hydrolysis, especially in the presence of acids or bases, and at elevated temperatures.[7][8] Hydrolysis will lead to the formation of diphenyl phosphate and methanol. To minimize hydrolysis, it is crucial to store the compound in a tightly sealed container, away from moisture, and to use anhydrous solvents and reagents when performing reactions where the integrity of the phosphate ester is critical.

Section 2: Synthesis and Purification Troubleshooting

The synthesis of Diphenyl methyl phosphate, commonly achieved through the reaction of diphenyl chlorophosphate with methanol, can present several challenges. This section provides a troubleshooting guide for this common synthetic route.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts DCP Diphenyl Chlorophosphate Reaction_Vessel Anhydrous Solvent (e.g., THF) DCP->Reaction_Vessel MeOH Methanol MeOH->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel DPMP Diphenyl Methyl Phosphate (Desired Product) Reaction_Vessel->DPMP HCl HCl (neutralized by base) Reaction_Vessel->HCl DPP Diphenyl Phosphate (Hydrolysis Impurity) Reaction_Vessel->DPP TPP Triphenyl Phosphate (Potential Impurity) Reaction_Vessel->TPP

Caption: Synthesis of Diphenyl Methyl Phosphate.

Problem 1: Low Yield of Diphenyl Methyl Phosphate

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time.

    • Inefficient Base: Ensure the base (e.g., triethylamine, pyridine) is of high purity and used in a sufficient molar excess to neutralize the HCl generated during the reaction.[9] The presence of un-neutralized acid can lead to side reactions and degradation.

  • Hydrolysis of Starting Material or Product:

    • Moisture Contamination: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize moisture contamination.[9]

Problem 2: Presence of Impurities in the Crude Product

Common Impurities and Their Identification:

ImpurityPotential SourceIdentification (³¹P NMR)
Diphenyl Phosphate Hydrolysis of diphenyl chlorophosphate or diphenyl methyl phosphate.A distinct peak, typically at a different chemical shift from the product.
Triphenyl Phosphate Potential impurity in the starting diphenyl chlorophosphate.A separate peak in the ³¹P NMR spectrum.
Unreacted Diphenyl Chlorophosphate Incomplete reaction.A characteristic peak for the chlorophosphate species.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can help remove water-soluble impurities and the salt byproduct (e.g., triethylammonium chloride). Wash the organic layer sequentially with a dilute acid solution (to remove excess amine), a dilute base solution (to remove acidic impurities like diphenyl phosphate), and finally with brine.

  • Vacuum Distillation: Diphenyl methyl phosphate has a high boiling point and can be purified by vacuum distillation.[2][3] This is an effective method for removing less volatile impurities.

  • Column Chromatography: For high-purity requirements, column chromatography on silica gel can be employed to separate the desired product from closely related impurities.[9]

Expert Tip: When performing vacuum distillation, it is crucial to use a well-controlled vacuum and a stable heat source to prevent thermal decomposition of the product.

Section 3: Stability and Degradation

Understanding the stability of Diphenyl methyl phosphate is key to its successful application and storage.

Q5: What are the primary degradation pathways for Diphenyl methyl phosphate?

There are two main degradation pathways to consider:

  • Hydrolysis: As previously mentioned, contact with water can lead to hydrolysis, breaking the P-O-CH₃ bond to form diphenyl phosphate and methanol. This process is accelerated by both acidic and basic conditions.[7][10] The rate of hydrolysis can also be influenced by the solvent system, with faster rates observed in some aqueous-organic mixtures.[11]

  • Thermal Decomposition: At elevated temperatures, aryl phosphate esters can undergo thermal degradation.[12] The decomposition products can be complex and may include volatile and char-forming species.[5] For triaryl phosphates, decomposition often involves the formation of cresol and other aromatic compounds. While specific data for Diphenyl methyl phosphate is limited, it is reasonable to expect that high temperatures will lead to its degradation.

DPMP Diphenyl Methyl Phosphate Hydrolysis Hydrolysis (H₂O, Acid/Base) DPMP->Hydrolysis Thermal_Decomp Thermal Decomposition (High Temperature) DPMP->Thermal_Decomp DPP_MeOH Diphenyl Phosphate + Methanol Hydrolysis->DPP_MeOH Complex_Products Complex Mixture (e.g., Cresol, Char) Thermal_Decomp->Complex_Products

Caption: Degradation Pathways of Diphenyl Methyl Phosphate.

Q6: How can I monitor the purity and detect degradation of Diphenyl methyl phosphate?

Several analytical techniques can be employed to assess the purity of Diphenyl methyl phosphate and detect any degradation products:

  • ³¹P NMR Spectroscopy: This is a powerful and direct method for identifying and quantifying phosphorus-containing compounds. Each phosphorus environment will have a characteristic chemical shift, allowing for the detection of the starting material, product, and any phosphorus-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile and semi-volatile organic compounds and can be used to identify both the parent compound and potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate Diphenyl methyl phosphate from its impurities, and with an appropriate detector (e.g., UV), can be used for purity assessment.

Expert Tip: When analyzing by ³¹P NMR, using an internal standard can allow for the quantitative determination of purity.

Section 4: Safety Considerations

Working with any chemical requires a thorough understanding of its potential hazards.

Q7: What are the main health and safety hazards associated with Diphenyl methyl phosphate?

Diphenyl methyl phosphate is an organophosphate and should be handled with care.

  • Irritation: It may cause irritation upon contact with the skin and eyes.[4]

  • Toxicity to Aquatic Life: This compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[9] Therefore, it is crucial to prevent its release into drains or waterways.

  • General Organophosphate Precautions: While specific toxicity data for Diphenyl methyl phosphate is limited, it is prudent to handle it with the same precautions as other organophosphates. Avoid ingestion and inhalation.[6]

In the event of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.

This guide provides a foundational understanding of the common pitfalls and expert tips for working with Diphenyl methyl phosphate. By understanding the underlying chemistry and potential challenges, researchers can use this reagent more effectively and safely.

References

  • Greenbook. (2015). Safety Data Sheet. [Link]

  • Kao Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET(MSDS). [Link]

  • Paciorek, K. J., Kratzer, R. H., Kaufman, J., Nakahara, J. H., Christos, T., & Hartstein, A. M. (1978). Thermal Oxidative Degradation Studies of Phosphate Esters. American Industrial Hygiene Association Journal, 39(8), 633-639. [Link]

  • Ghanbarian, M., & Kirby, A. J. (2018). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 6, 390. [Link]

  • Muir, D. C. G., Yarechewski, A. L., & Webster, G. R. B. (1986). Biodegradation of four triaryl/alkyl phosphate esters in sediment under various temperature and redox conditions. Toxicological & Environmental Chemistry, 18(4), 269-284. [Link]

  • Ewen, J. P., Latorre, C. A., Khajeh, A., Moore, J. D., Remias, J., Martini, A., & Dini, D. (2020). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(18), 9852–9865. [Link]

  • Al-Muallem, M. A., & El-Nahas, A. M. (2018). High-temperature thermal decomposition of triphenyl phosphate vapor in an inert medium: Flow reactor pyrolysis, quantum chemical calculations, and kinetic modeling. Energy & Fuels, 32(11), 11956-11968. [Link]

  • University of California, Santa Barbara. (n.d.). 31P - NMR Facility. [Link]

  • Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1-32. [Link]

  • J-Stage. (n.d.). Organocatalyzed Amine-Free O-Phosphorylation of Alcohols with 4-Methylpyridine N-Oxide. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl diphenyl phosphate. PubChem. [Link]

  • LookChem. (n.d.). Cas 115-89-9,DIPHENYL METHYL PHOSPHATE. [Link]

  • Cheméo. (n.d.). Chemical Properties of Diphenyl methyl phosphate (CAS 115-89-9). [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 31 P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments. [Link]

  • Oriental Journal of Chemistry. (2007). Reaction, Mechanism and Kinetic Study for the Hydrolysis of Di-2,6-Di-Methylphenyl Phosphate in Acid Medium. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Metal-organic frameworks as promising flame retardants for polymeric materials. (2023). Journal of Materials Science & Technology. [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • European Patent Office. (n.d.). PROCESS TO PREPARE ALKYL PHENYL PHOSPHATES. [Link]

  • ResearchGate. (n.d.). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. [Link]

  • World Intellectual Property Organization. (n.d.). WO/2020/244162 CHEMICAL SYNTHESIS METHOD OF DIPHENYL CHLOROPHOSPHATE. [Link]

  • Ranu, B. C., et al. (2005). A Simple, General and Improved Procedure for Phosphorylation of Alcohols Catalyzed by Indium(III) Chloride. Synlett, (13), 2112-2114. [Link]

  • Australian Government Department of Health. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]

  • European Patent Office. (n.d.). Purification of diphenyl phthalates. [Link]

  • ResearchGate. (n.d.). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. [Link]

  • European Chemicals Agency. (n.d.). Reaction mass of 3-methylphenyl diphenyl phosphate, 4-methylphenyl diphenyl phosphate, bis(3-methylphenyl) phenyl phosphate, 3-methylphenyl 4-methylphenyl phenyl phosphate and triphenyl phosphate. [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl methyl phosphate. [Link]

  • National Institutes of Health. (2023). Recent progress in additive inorganic flame retardants polymer composites: Degradation mechanisms, modeling and applications. [Link]

  • National Institutes of Health. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. [Link]

  • ResearchGate. (n.d.). Selective removal of phenyl group from alkyl diphenyl phosphates. [Link]

  • Frontiers. (2025). The development and application of contemporary phosphorus flame retardants: a review. [Link]

  • Journal of Civil Protection. (2021). Synthesis and investigation the flame-retardant properties of new metallophosphate burning retardants for textile materials used in protective clothing. [Link]

  • International Journal of Hygiene and Environmental Health. (2020). Worker exposure to flame retardants in manufacturing, construction and service industries. [Link]

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Development of more efficient and greener synthesis routes for Diphenyl methyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diphenyl methyl phosphate (DPMP). This guide is designed for researchers, scientists, and drug development professionals seeking to develop more efficient, scalable, and environmentally benign synthesis routes. We will move beyond simply listing protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reactions based on the principles of green chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the traditional synthesis methods for Diphenyl methyl phosphate and their primary drawbacks?

Traditionally, the synthesis of DPMP and similar phosphate esters has relied on methods that, while effective, pose significant environmental and safety challenges. A common approach involves the reaction of a diphenyl phosphate precursor, such as diphenyl phosphorochloridate, with a methylating agent like sodium methoxide or methanol in the presence of a base.

The main drawbacks of these classical routes include:

  • Hazardous Reagents: The synthesis of the starting material, diphenyl phosphorochloridate, often involves precursors like phosphorus oxychloride or phosgene-derivatives (e.g., triphosgene), which are highly toxic and corrosive.[1] Phosgene, in particular, is an acute inhalation hazard with restricted use.[2]

  • Harsh Reaction Conditions: These methods can require strictly anhydrous conditions and may generate corrosive byproducts like HCl, necessitating the use of specialized equipment and careful handling.[3]

  • Waste Generation: The reactions often produce stoichiometric amounts of salt waste (e.g., NaCl) that requires disposal, and the use of volatile organic solvents (VOCs) contributes to environmental pollution.[4]

  • Purification Challenges: The purification of the final product can be complicated by the presence of unreacted starting materials and acidic byproducts, often requiring energy-intensive distillation or extensive chromatography.[5]

Q2: What is Phase-Transfer Catalysis (PTC), and why is it a greener approach for this synthesis?

Phase-Transfer Catalysis (PTC) is a powerful and environmentally friendly technique for reacting reagents located in separate, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[6] For the synthesis of DPMP, PTC offers a compelling green alternative.

The Principle: The process typically involves dissolving diphenyl hydrogen phosphate (your phosphorus source) and a methylating agent (like dimethyl sulfate or methyl iodide) in a non-polar organic solvent. The base (like NaOH or K₂CO₃) is dissolved in a separate aqueous phase. A phase-transfer catalyst, usually a quaternary ammonium or phosphonium salt, transports the deprotonated diphenyl phosphate anion from the aqueous phase across the phase boundary into the organic phase, where it can react with the methylating agent.[6][7][8]

Green Advantages:

  • Elimination of Anhydrous Solvents: PTC avoids the need for expensive and hazardous anhydrous polar aprotic solvents (like DMF or NMP), as the reaction can be run in biphasic systems with water.[9]

  • Use of Inexpensive Bases: It allows for the use of simple, inexpensive inorganic bases instead of strong, hazardous bases like sodium hydride.[7]

  • Milder Conditions: Reactions often proceed at or near room temperature, reducing energy consumption.[10]

  • Simplified Workup: After the reaction, the catalyst and excess base are easily removed with the aqueous phase, simplifying product isolation.

Below is a diagram illustrating the general workflow for a liquid-liquid PTC synthesis.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reagents Diphenyl Phosphate Anion (DPP⁻) Na⁺ Catalyst (Q⁺X⁻) interface Phase Interface aq_reagents->interface Catalyst (Q⁺X⁻) picks up DPP⁻ org_reagents Methylating Agent (CH₃-X) Diphenyl Hydrogen Phosphate (DPPH) product Diphenyl Methyl Phosphate (DPMP) org_reagents->product Reaction: Q⁺DPP⁻ + CH₃-X → DPMP + Q⁺X⁻ org_reagents->interface DPPH diffuses product->interface interface->org_reagents Q⁺DPP⁻ complex transfers

Caption: Workflow for Phase-Transfer Catalysis (PTC) Synthesis.

Troubleshooting Guide

Q3: My PTC synthesis of Diphenyl methyl phosphate is showing low yield. What are the likely causes?

Low yields in a PTC system are a common but solvable problem. The issue typically stems from one of four areas: the catalyst, reaction kinetics, physical conditions, or side reactions.

  • Cause A: Ineffective Catalyst or Poor Phase Transfer

    • The Problem: The chosen catalyst (e.g., tetrabutylammonium bromide, TBAB) may not be lipophilic enough to efficiently transport the diphenyl phosphate anion into the organic phase. The catalyst could also be degraded.

    • The Solution:

      • Switch Catalysts: Consider a more lipophilic catalyst. Quaternary phosphonium salts (e.g., tetrabutylphosphonium bromide) are often more thermally stable and effective than their ammonium counterparts.[10]

      • Increase Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), increasing the loading to 5-10 mol% can sometimes boost the reaction rate.

      • Verify Catalyst Quality: Ensure the catalyst has not been contaminated with water or other impurities.

  • Cause B: Hydrolysis of Reactants or Product

    • The Problem: In a liquid-liquid PTC system with a strong aqueous base, the methylating agent (especially dimethyl sulfate) or the product ester can undergo hydrolysis, reducing the overall yield.[7]

    • The Solution:

      • Use a Weaker Base: Switch from NaOH to a milder base like potassium carbonate (K₂CO₃). This creates a solid-liquid PTC system, which minimizes the amount of water present and dramatically reduces hydrolysis.[8]

      • Control Temperature: Run the reaction at a lower temperature (e.g., 0-25 °C) to slow the rate of hydrolysis relative to the desired methylation.

  • Cause C: Insufficient Agitation

    • The Problem: The reaction rate in a PTC system is directly proportional to the interfacial surface area between the two phases. If stirring is inadequate, the catalyst cannot shuttle between phases efficiently.

    • The Solution: Use a mechanical overhead stirrer instead of a magnetic stir bar, especially for larger-scale reactions. Ensure a vortex is formed to maximize the interface.

  • Cause D: Incomplete Deprotonation

    • The Problem: If the base is not strong enough or is not present in sufficient excess, the diphenyl hydrogen phosphate will not be fully converted to its reactive anionic form.

    • The Solution: Ensure at least a slight molar excess of base is used. If using a solid base like K₂CO₃, ensure it is finely powdered to maximize its surface area.

Q4: My final product is contaminated with unreacted diphenyl hydrogen phosphate. How can I improve conversion and simplify purification?

This is a very common issue where the reaction has not gone to completion. The solution involves both driving the reaction forward and using a smart purification strategy.

  • Driving the Reaction to Completion:

    • Increase Equivalents of Methylating Agent: Use a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent to ensure all the diphenyl phosphate anion is consumed.

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[11] Continue the reaction until the diphenyl hydrogen phosphate spot/peak is no longer visible.

  • Streamlined Purification Protocol: The key is to exploit the difference in acidity between the starting material and the product. Diphenyl hydrogen phosphate is acidic, while the product, Diphenyl methyl phosphate, is neutral.

    • Quench and Dilute: After the reaction is complete, quench with water and dilute the organic layer with a suitable solvent like ethyl acetate or dichloromethane.

    • Basic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the acidic starting material, converting it to its salt, which will be extracted into the aqueous layer.

    • Final Washes: Wash the organic layer with water and then with brine to remove residual salts and water.

    • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Final Polish (If Needed): If minor impurities remain, a quick plug of silica gel or full column chromatography can be used for final purification.[11]

Q5: Are there other emerging green synthesis routes I should consider?

Yes, the field is continually advancing. Two other promising green methods are microwave-assisted synthesis and copper-catalyzed reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates dramatically.[12] A PTC reaction that takes 8-12 hours with conventional heating might be completed in 10-20 minutes in a microwave reactor.[13][14] This drastically reduces energy consumption and can often minimize the formation of thermal degradation byproducts.[15]

  • Copper-Catalyzed Synthesis: Recent literature describes an efficient, one-pot protocol for preparing mixed phosphate esters using a copper catalyst.[16] This method involves reacting diphenylphosphoryl azide with an alcohol (in this case, methanol) under exceptionally mild conditions. This approach is advantageous due to its broad functional group compatibility and operational simplicity, often avoiding the need for an inert atmosphere.[16] The azide precursor is readily synthesized from diphenyl phosphorochloridate and sodium azide.[17]

FeatureTraditional MethodPhase-Transfer Catalysis (PTC)Microwave-Assisted PTCCopper-Catalyzed Route
Primary Reagents Diphenyl phosphorochloridate, Methanol/MethoxideDiphenyl hydrogen phosphate, Methylating agentDiphenyl hydrogen phosphate, Methylating agentDiphenylphosphoryl azide, Methanol
Key Additive Strong base or coupling agentPTC Catalyst (e.g., TBAB)PTC Catalyst (e.g., TBAB)Copper Catalyst
Typical Solvents Anhydrous VOCs (e.g., DCM, THF)Biphasic (Toluene/Water) or DichloromethaneBiphasic or polar solventsAcetonitrile
Reaction Time Several hours to overnight4 - 12 hours5 - 30 minutes3 - 24 hours
Temperature 0 °C to reflux25 - 60 °C80 - 120 °C20 - 100 °C
Yield Moderate to GoodGood to ExcellentGood to ExcellentGood to Excellent[16]
Green Drawbacks Hazardous reagents, WasteRequires organic solventHigh energy input (short duration)Azide intermediate, Metal catalyst
Green Advantages -Avoids hazardous bases/solvents, Milder conditionsDrastic time/energy reductionMild conditions, High atom economy

Detailed Experimental Protocol

Greener Synthesis of Diphenyl Methyl Phosphate via Solid-Liquid Phase-Transfer Catalysis

This protocol utilizes a solid-liquid PTC approach to minimize water-related side reactions, improve yield, and simplify the overall process.

  • Diphenyl hydrogen phosphate

  • Dimethyl sulfate (Caution: Toxic and corrosive. Handle in a fume hood with appropriate PPE.)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Acetonitrile

  • Ethyl acetate

  • Deionized water, Saturated NaHCO₃ solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, mechanical stirrer, separatory funnel, rotary evaporator

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a mechanical stirrer and a condenser, add diphenyl hydrogen phosphate (1.0 eq.), finely powdered potassium carbonate (1.5 eq.), and tetrabutylammonium bromide (0.05 eq.).

    • Causality: Using powdered K₂CO₃ maximizes the solid's surface area for efficient deprotonation. TBAB is the catalyst that will form a lipophilic ion pair with the diphenyl phosphate anion.

  • Solvent and Reagent Addition:

    • Add 100 mL of toluene to the flask. Begin vigorous stirring to create a fine suspension.

    • Slowly add dimethyl sulfate (1.1 eq.) to the suspension via a dropping funnel over 10 minutes. An exotherm may be observed.

    • Causality: Vigorous stirring is critical for the catalyst to access the solid base and transport the anion into the solution where the reaction occurs.[8] Adding the alkylating agent slowly helps control the reaction temperature.

  • Reaction Monitoring:

    • Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours.

    • Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material should be visible at the baseline, while the product will have a higher Rf value. The reaction is complete when the starting material spot disappears.

    • Causality: Heating increases the reaction rate, while TLC provides a simple, direct way to determine the reaction endpoint, preventing unnecessary heating or premature quenching.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium carbonate and other salts.

    • Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with:

      • 1 x 50 mL of saturated aqueous NaHCO₃ solution (to remove any trace of unreacted starting material).

      • 1 x 50 mL of deionized water.

      • 1 x 50 mL of brine (to facilitate phase separation and remove bulk water).

    • Causality: The basic wash is a crucial purification step that leverages the acidic nature of the starting material for its removal.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting oil is the crude Diphenyl methyl phosphate, which is often of high purity (>95%) with this method. If further purification is needed, it can be passed through a short column of silica gel.

Reaction_Scheme compound1 Diphenyl Hydrogen Phosphate arrow K₂CO₃, TBAB Toluene, 60°C plus1 + compound2 Dimethyl Sulfate compound3 Diphenyl Methyl Phosphate plus2 + compound4 KHSO₄

Caption: Solid-Liquid PTC reaction for DPMP synthesis.

References

  • LookChem: Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. [Link]

  • PubChem: Methyl diphenyl phosphate. [Link]

  • S. S. Lele, R. R. Bhaskarad, D. D. Sharma: Phase transfer catalysis: Chemistry and engineering. [Link]

  • H. Fakhraian: Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. [Link]

  • ResearchGate: The preparation of tris(diphenylmethyl) phosphate. [Link]

  • A. A. Neverov, G. G. B. B. Fond, R. S. Brown: Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. [Link]

  • PrepChem.com: Synthesis of diphenyl phosphorochloridate. [Link]

  • ResearchGate: Preparation of Diphenyl Phosphide and Substituted Phosphines using Alkali Metal in Silica Gel (M−SG). [Link]

  • Taylor & Francis Online: Phase Transfer Catalysis in Phosphorus Chemistry. [Link]

  • G. V. B. Possenti et al.: PREPARATION AND PURIFICATION OF A FLAME-RETARDANT POLYPHENYLPHOSPHONATE CONTAINING 4,4'-DIHYDROXYBENZOPHENONE. [Link]

  • CRDEEP Journals: Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Wikipedia: Phosgene. [Link]

  • S. Singh, M. D. Milton: Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. [Link]

  • Google Patents: WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosph
  • Organic Syntheses Procedure: Phosphorazidic acid, diphenyl ester. [Link]

  • NIST WebBook: Diphenyl methyl phosphate. [Link]

  • JEWLScholar@MTSU: Microwave-Assisted Synthesis of Phosphorus Based Flame Retardants. [Link]

  • MDPI: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • ResearchGate: Greener synthesis of chemical compounds and materials. [Link]

  • PubMed Central: Greener synthesis of chemical compounds and materials. [Link]

  • Middle Tennessee State University: Microwave-Assisted Synthesis of Phosphorus Based Flame Retardants. [Link]

  • ChemRxiv: Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. [Link]

  • WordPress: Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

  • Frontiers: Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. [Link]

  • INRAE: Diphenyl-methyl-phosphate. [Link]

  • ResearchGate: Phosgene free route to Methyl Diphenyl Diisocynate (MDI): A technical and economical evaluation. [Link]

  • ResearchGate: Selective removal of phenyl group from alkyl diphenyl phosphates. [Link]

  • Google Patents: CN107793449B - Method for synthesizing dimethyl methyl phosph
  • ResearchGate: Synthesis of methyl diphenylmethane dicarbamate by methyl phenylcarbamate condensation catalyzed by NKC-9: non-phosgene preparation of key precursors for diphenylmethane diisocyanate. [Link]

  • ResearchGate: Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. [Link]

  • PubMed Central: Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]

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Validation & Comparative

A Comparative Guide to Phosphorylating Agents: Scrutinizing Alternatives to Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the introduction of a phosphate moiety can be a transformative step, profoundly influencing a molecule's biological activity, solubility, and pharmacokinetic profile. The choice of the phosphorylating agent is therefore a critical decision that dictates the efficiency, selectivity, and overall success of this modification. While a variety of phosphorylating agents are available, this guide provides a comparative analysis of commonly employed reagents, offering insights into their reactivity, substrate scope, and practical application, with a notable observation on the role of diphenyl methyl phosphate.

The Pivotal Role of Phosphorylation in Drug Discovery

Phosphorylation is a ubiquitous post-translational modification in biological systems, governing protein function, signal transduction, and energy metabolism. In drug design, the strategic addition of a phosphate group can convert a biologically active molecule into a prodrug with enhanced properties.[1] Phosphoryl prodrugs often exhibit improved water solubility, facilitating formulation and intravenous administration. Furthermore, by masking polar functional groups, phosphorylation can enhance a drug's ability to cross cell membranes, with intracellular phosphatases later liberating the active parent drug.[1]

A Comparative Overview of Key Phosphorylating Agents

The selection of an appropriate phosphorylating agent is contingent on the specific requirements of the substrate and the desired outcome of the reaction. Factors such as the stability of the starting material, the presence of sensitive functional groups, and the desired regioselectivity all play a crucial role. Here, we compare the characteristics of several widely used phosphorylating agents.

Diphenyl Chlorophosphate: The Workhorse Reagent

Diphenyl chlorophosphate is a powerful and frequently used phosphorylating agent due to its high reactivity.[2][3] It readily reacts with alcohols and other nucleophiles to form the corresponding phosphate esters.

  • Reactivity: High, often requiring careful control of reaction conditions to avoid side reactions.

  • Mechanism: The reaction typically proceeds via a nucleophilic attack of the hydroxyl group on the phosphorus atom, leading to the displacement of the chloride ion.[3]

  • Advantages: Readily available and cost-effective.

  • Limitations: Its high reactivity can be a drawback when working with sensitive substrates, potentially leading to lack of selectivity and the formation of byproducts. The reaction also generates hydrochloric acid, which may require the use of a base to neutralize.[4]

Dibenzyl Phosphate: A Reagent for Controlled Phosphorylation

Dibenzyl phosphate offers a milder alternative to diphenyl chlorophosphate. The benzyl protecting groups can be readily removed by hydrogenolysis, providing a straightforward route to the free phosphate.

  • Reactivity: Moderate, allowing for more controlled reactions.

  • Application: Often used in the synthesis of phosphorylated peptides and other complex molecules where mild deprotection conditions are essential.[5]

  • Deprotection: The benzyl groups are typically removed using catalytic hydrogenation (e.g., Pd/C), a clean and efficient method.[5]

Diphenylphosphoryl Azide (DPPA): A Versatile Reagent

Diphenylphosphoryl azide is a versatile reagent with applications beyond simple phosphorylation, including peptide coupling and the conversion of alcohols to azides.[6][7]

  • Reactivity: Can be tuned based on the reaction conditions. In the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), it can activate alcohols for subsequent nucleophilic attack.[1]

  • Mechanism: The reaction with an alcohol in the presence of a base is thought to proceed through the formation of a phosphate intermediate, which is then displaced by a nucleophile.[1]

  • Advantages: Its utility in a range of synthetic transformations makes it a valuable tool in the laboratory.

The Curious Case of Diphenyl Methyl Phosphate

Despite the prevalence of various phosphate esters in synthetic chemistry, a comprehensive review of the scientific literature reveals that diphenyl methyl phosphate is not commonly employed as a phosphorylating agent . While its chemical structure suggests potential reactivity, its primary application appears to be in the field of materials science as a flame retardant.[8] The reasons for its limited use in phosphorylation are not explicitly detailed in the available literature but may be related to its reactivity profile, stability, or the nature of its leaving groups compared to more established reagents. The synthesis of mixed phosphate esters is often achieved through other routes, such as the reaction of diarylphosphoryl azides with alcohols in the presence of a catalyst.[8]

Experimental Data: A Head-to-Head Comparison (Hypothetical)

To provide a tangible comparison, the following table presents hypothetical experimental data for the phosphorylation of benzyl alcohol with different reagents. It is crucial to note that this data is illustrative and not based on direct experimental comparisons found in the literature for diphenyl methyl phosphate as a phosphorylating agent.

Phosphorylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference (for similar reactions)
Diphenyl ChlorophosphatePyridineDCM254~90[9]
Dibenzyl PhosphateDCCDioxane2512~85[5]
Diphenylphosphoryl AzideDBUToluene258~80-95[1][6]
Diphenyl Methyl Phosphate - - - - N/A -

As the table highlights, there is a clear lack of published data on the use of diphenyl methyl phosphate for this type of transformation, precluding a direct, evidence-based comparison of its performance.

Mechanistic Insights into Phosphorylation

The mechanism of phosphorylation is highly dependent on the specific reagent and reaction conditions.

Phosphorylation with Diphenyl Chlorophosphate

The reaction of an alcohol with diphenyl chlorophosphate is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) type mechanism at the phosphorus center.

G cluster_0 Phosphorylation with Diphenyl Chlorophosphate ROH R-OH DPCP Cl-P(=O)(OPh)₂ ROH->DPCP Nucleophilic Attack Intermediate [R-O(H⁺)-P(O⁻)(OPh)₂-Cl] Product R-O-P(=O)(OPh)₂ Intermediate->Product Chloride Elimination HCl HCl G cluster_1 Phosphorylation with DPPA ROH R-OH Base Base Alkoxide R-O⁻ DPPA N₃-P(=O)(OPh)₂ Alkoxide->DPPA Nucleophilic Attack Phosphate_Intermediate [R-O-P(=O)(OPh)₂-N₃⁻] Product R-O-P(=O)(OPh)₂ Phosphate_Intermediate->Product Azide Elimination Azide_Ion N₃⁻ ROHBase ROHBase ROHBase->Alkoxide

Figure 2. Simplified mechanism of alcohol activation with DPPA.

Experimental Protocols

Below are representative protocols for the phosphorylation of an alcohol using established reagents.

Protocol 1: Phosphorylation of Benzyl Alcohol using Diphenyl Chlorophosphate

[4]

  • To a solution of benzyl alcohol (1.0 mmol) and pyridine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add diphenyl chlorophosphate (1.1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diphenyl benzyl phosphate.

Protocol 2: Conversion of an Alcohol to an Azide using Diphenylphosphoryl Azide (DPPA) and DBU

[1]

  • To a solution of the alcohol (1.0 mmol) and diphenylphosphoryl azide (1.2 mmol) in dry toluene (5 mL) under a nitrogen atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The choice of a phosphorylating agent is a critical parameter in the synthesis of phosphate esters, with significant implications for yield, purity, and the preservation of sensitive functional groups. While established reagents like diphenyl chlorophosphate, dibenzyl phosphate, and diphenylphosphoryl azide offer a range of reactivities and applications, the role of diphenyl methyl phosphate as a phosphorylating agent in synthetic organic chemistry is not well-documented in the current scientific literature. Its primary application appears to be in materials science. Researchers and drug development professionals are therefore encouraged to rely on the well-established methodologies and reagents for their phosphorylation needs, carefully selecting the agent that best suits the specific requirements of their synthetic targets.

References

  • Hu, L., et al. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959-1961.
  • LookChem. (n.d.). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. Retrieved from [Link]

  • Scilit. (n.d.). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Retrieved from [Link]

  • Wood, H. C. S., & Miller, J. A. (1968). Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphates. Journal of the Chemical Society C: Organic, 1837-1843.
  • Danishefsky, S. J., et al. (2007). Total Synthesis of Cribrostatin VI. Journal of the American Chemical Society, 129(47), 14630-14631.
  • ResearchGate. (n.d.). Organically Modified Aluminum Phosphates: Synthesis and Characterization of Model Compounds Containing Diphenyl Phosphate Ligands. Retrieved from [Link]

  • Jang, Y. H., et al. (2020).
  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342.
  • J-Stage. (n.d.). Organocatalyzed Amine-Free O-Phosphorylation of Alcohols with 4-Methylpyridine N-Oxide. Retrieved from [Link]

  • Baran, P. S., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342.
  • Reddit. (2024). phosphorylation of serine/threonine/tyrosine mechanism?. Retrieved from [Link]

  • Lin, C. H., et al. (2013). Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. Molecules, 18(7), 8048-8061.
  • PubChem. (n.d.). Methyl diphenyl phosphate. Retrieved from [Link]

  • Um-Triebel, H., & Jencks, W. P. (1986). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Journal of the American Chemical Society, 108(18), 5487-5496.
  • MDPI. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Retrieved from [Link]

  • RSC Publishing. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Retrieved from [Link]

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154-9218.
  • ResearchGate. (n.d.). Selective phosphorylation on primary alcohols of unprotected polyols. Retrieved from [Link]

  • Liu, J., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 256-263.
  • Cieslak, J., et al. (2004). A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. Bioorganic & Medicinal Chemistry Letters, 14(14), 3897-3900.
  • Lirias - KU Leuven. (n.d.). Catalytic phosphorylation of alcohols for phosphate ester synthesis. Retrieved from [Link]

  • SciSpace. (2005). A Simple, General and Improved Procedure for Phosphorylation of Alcohols Catalyzed by Indium(III) Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. Retrieved from [Link]

  • Wałejko, P., et al. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Journal of Saudi Chemical Society, 20, S35-S40.
  • PubMed. (1995). Protein phosphorylation on serine, threonine, and tyrosine residues modulates membrane-protein interactions and transcriptional regulation in Salmonella typhimurium. Retrieved from [Link]

  • NIST. (n.d.). Diphenyl methyl phosphate. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Retrieved from [Link]

  • YouTube. (2021). Phosphorylation and Dephosphorylation. Retrieved from [Link]

  • UCL Discovery. (n.d.). SYNTHESIS^ OF SOME NOVEL NUCLEOTIDE DERIVATIVES AS POTENTIAL ANTI-AIDS DRUGS. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analytical Validation of Diphenyl Methyl Phosphate Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product safety and efficacy. Diphenyl methyl phosphate (DPMP), an important organophosphate intermediate, is no exception. Its purity profile can significantly impact the quality and impurity profile of the final API. This guide provides an in-depth, objective comparison of the primary analytical methods for validating DPMP purity, supported by established principles and representative experimental data. We will delve into the "why" behind procedural choices, ensuring a robust and scientifically sound approach to method validation.

The Criticality of Purity Validation for Diphenyl Methyl Phosphate

Diphenyl methyl phosphate (C₁₃H₁₃O₄P) is a key building block in various synthetic pathways.[1][2] Impurities, which can arise from starting materials, side reactions, or degradation, can compromise the yield and safety of subsequent reactions and the final drug product. Therefore, employing validated, stability-indicating analytical methods is not merely a regulatory requirement but a scientific necessity. This guide will focus on the most prevalent and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a discussion on the confirmatory power of Mass Spectrometry (MS).

Comparative Analysis of Core Analytical Methodologies

The choice of an analytical method is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification of impurities vs. absolute purity determination). DPMP is a relatively non-volatile, clear, oily liquid with good solubility in organic solvents.[2][3] These properties make it amenable to several analytical techniques.

Analytical Technique Principle Primary Use for DPMP Key Advantages Potential Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Primary method for purity determination and quantification of non-volatile impurities.High resolution, excellent quantitative accuracy and precision, adaptable to stability-indicating assays.Requires chromophoric impurities for UV detection; analyte must be soluble in the mobile phase.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile and semi-volatile impurities, residual solvents.High efficiency for volatile compounds, excellent sensitivity with FID for organic compounds.DPMP may require derivatization to improve volatility and thermal stability; risk of on-column degradation.
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Absorption of radiofrequency energy by ³¹P nuclei in a magnetic field, with signal intensity proportional to the number of nuclei.Absolute purity determination (assay) without the need for a specific DPMP reference standard.Provides an absolute measure of purity, highly specific for phosphorus-containing compounds, requires minimal sample preparation.[4][5]Lower sensitivity compared to chromatographic methods, may not detect non-phosphorus impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Identification of unknown impurities and confirmation of molecular weight.Unambiguous identification of compounds, high sensitivity, can be coupled with LC or GC for enhanced specificity.Primarily qualitative without extensive calibration, matrix effects can suppress ionization.

In-Depth Experimental Protocols & Method Validation

A robust analytical method is one that has been validated to be fit for its intended purpose. The validation process adheres to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[6]

Workflow for Comprehensive Purity Validation of DPMP

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a new batch of Diphenyl methyl phosphate.

DPMP Purity Validation Workflow cluster_0 Phase 1: Primary Purity & Impurity Profile cluster_1 Phase 2: Absolute Purity & Structural Confirmation cluster_2 Phase 3: Method Validation & Stability Assessment HPLC_UV HPLC-UV Analysis (Purity, Related Substances) LC_MS LC-MS Analysis (Impurity Identification) HPLC_UV->LC_MS Identify Unknowns Validation Full Method Validation (ICH Q2(R1) Guidelines) HPLC_UV->Validation Validate Method GC_FID GC-FID Analysis (Volatile Impurities, Residual Solvents) qNMR Quantitative ³¹P NMR (Absolute Purity Assay) Forced_Deg Forced Degradation Study (Stability-Indicating Method) Validation->Forced_Deg Prove Specificity Batch New Batch of DPMP Batch->HPLC_UV Initial Assessment Batch->GC_FID Batch->qNMR Confirm Assay

Caption: A comprehensive workflow for the validation of Diphenyl methyl phosphate purity.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Related Substances

This method is the workhorse for purity determination due to its high resolving power and excellent quantitative capabilities for non-volatile organic molecules like DPMP.

Rationale for Method Design:

  • Reversed-Phase Chromatography: DPMP is a moderately polar compound, making reversed-phase chromatography on a C18 column the logical choice. This provides good retention and separation from both more polar and less polar impurities.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to ensure elution of all potential impurities with varying polarities. A phosphate buffer is included to maintain a consistent pH and improve peak shape.

  • UV Detection: The phenyl groups in DPMP provide strong UV absorbance, making UV detection a sensitive and straightforward choice.

Detailed Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of DPMP and dissolve in 50 mL of acetonitrile/water (50:50 v/v) to a final concentration of 0.5 mg/mL.

Self-Validating System & Trustworthiness: A method is only trustworthy if its performance is verified. According to ICH Q2(R1) guidelines, the following validation parameters must be assessed:[6]

  • Specificity: This is demonstrated through forced degradation studies. By intentionally degrading the DPMP sample with acid, base, peroxide, heat, and light, we can ensure that the degradation peaks do not co-elute with the main DPMP peak.[7][8] This proves the method is "stability-indicating."

  • Linearity: Analyze a series of solutions across a range (e.g., 50% to 150% of the target concentration). A linear regression of peak area versus concentration should yield a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by analyzing samples with a known amount of spiked DPMP (or by comparison to a reference standard). Recoveries should typically be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision): Repeatability is assessed by multiple injections of the same sample, while intermediate precision involves different analysts on different days. The relative standard deviation (RSD) should be <2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Gas Chromatography (GC-FID) for Volatile Impurities

GC is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis.

Rationale for Method Design:

  • Capillary Column: A mid-polarity column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) provides good general-purpose separation for a wide range of organic molecules.[9]

  • Flame Ionization Detector (FID): FID is sensitive to nearly all organic compounds and provides a response that is proportional to the mass of carbon, making it excellent for quantitative analysis of unknown impurities.[10]

  • Temperature Program: A temperature gradient is essential to elute a range of compounds with different boiling points, from volatile solvents to the semi-volatile DPMP.

Detailed Experimental Protocol:

  • Instrumentation: GC system with a split/splitless injector, FID, and capillary column.

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program:

    • Initial: 70 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection: 1 µL, split ratio 20:1.

  • Sample Preparation: Prepare a solution of DPMP in ethyl acetate at approximately 10 mg/mL.

Self-Validating System & Trustworthiness: Validation for the GC method follows similar principles to HPLC, focusing on:

  • Specificity: Ensuring that the solvent peak does not interfere with potential impurities.

  • Linearity, Accuracy, and Precision: Assessed for any identified impurities or potential residual solvents using certified reference materials.

  • LOD/LOQ: Crucial for quantifying trace levels of residual solvents to ensure they are below regulatory limits.

Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) for Absolute Purity

While chromatographic methods determine purity relative to other detected components, qNMR can provide an absolute purity value traceable to a certified reference material, without needing a DPMP standard.

Rationale for Method Design:

  • ³¹P Nucleus: With 100% natural abundance and a wide chemical shift range, the ³¹P nucleus is ideal for NMR analysis of phosphorus-containing compounds, yielding sharp, well-resolved signals.[4][5]

  • Internal Standard: A certified internal standard with a known purity and a single phosphorus resonance that does not overlap with the DPMP signal is used. Triphenyl phosphate is a suitable candidate.

  • Inverse-Gated Decoupling: This pulse sequence is used to suppress the Nuclear Overhauser Effect (NOE), ensuring that the signal integration is directly and uniformly proportional to the molar concentration of the nuclei.[11]

Detailed Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus-capable probe.

  • Internal Standard: Certified Reference Material of Triphenyl Phosphate (TPP).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 20 mg of DPMP and 20 mg of TPP into the same vial.

    • Dissolve in ~0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Inverse-gated decoupling.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the phosphorus nuclei being quantified (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64 scans).

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully integrate the signal for DPMP and the signal for the TPP internal standard.

  • Purity Calculation:

    • Purity_DPMP (%) = (Area_DPMP / Area_Std) * (N_Std / N_DPMP) * (MW_DPMP / MW_Std) * (W_Std / W_DPMP) * Purity_Std (%)

    • Where: Area = integral area, N = number of phosphorus nuclei (1 for both), MW = molecular weight, W = weight, Purity_Std = purity of the internal standard.

Self-Validating System & Trustworthiness: The validity of the qNMR result is ensured by:

  • Certified Internal Standard: Traceability to a primary standard.

  • Optimized Parameters: The use of a long relaxation delay is critical for accurate quantification. This should be experimentally determined.

  • Specificity: The ³¹P NMR spectrum is highly specific, and the chemical shifts of potential phosphorus-containing impurities (e.g., triphenyl phosphate, trimethyl phosphate) are typically well-separated.[12]

The Role of Mass Spectrometry in Structure Confirmation

While HPLC-UV can detect impurities, it cannot identify them. This is where Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), becomes indispensable.

Workflow for Impurity Identification:

Impurity Identification Workflow HPLC_Peak Unknown Peak Detected in HPLC-UV Chromatogram LC_MS_Analysis LC-MS Analysis of Sample HPLC_Peak->LC_MS_Analysis Mass_Spec Acquire Mass Spectrum of the Peak LC_MS_Analysis->Mass_Spec Mol_Weight Determine Molecular Weight (Accurate Mass) Mass_Spec->Mol_Weight Fragmentation Perform MS/MS (Fragmentation Analysis) Mol_Weight->Fragmentation Structure_Elucidation Propose Structure of Impurity Fragmentation->Structure_Elucidation Confirmation Confirm with Reference Standard (if available) Structure_Elucidation->Confirmation

Caption: Logical workflow for the identification of unknown impurities using LC-MS.

By obtaining an accurate mass measurement of an impurity peak, a molecular formula can be proposed. Subsequent fragmentation of the ion (MS/MS) provides structural information, allowing for the elucidation of the impurity's identity. This is particularly crucial in forced degradation studies to understand the degradation pathways of DPMP.[13]

Conclusion: A Multi-faceted Approach to Ensure Purity

No single analytical method can provide a complete picture of the purity of Diphenyl methyl phosphate. A scientifically sound validation strategy relies on an orthogonal approach, where the strengths of one technique compensate for the limitations of another.

  • HPLC-UV serves as the primary tool for routine purity testing and quantifying known and unknown impurities.

  • GC-FID is essential for controlling volatile organic impurities and residual solvents.

  • Quantitative ³¹P NMR offers an elegant and robust method for determining an absolute purity value, serving as an excellent cross-validation technique for the primary HPLC assay.

  • Mass Spectrometry provides the definitive structural confirmation needed to identify unknown impurities, transforming a simple purity check into a comprehensive impurity profile analysis.

By integrating these methods within a rigorous validation framework compliant with ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safety of Diphenyl methyl phosphate, thereby building a solid foundation for the development of high-quality pharmaceutical products.

References

  • Sühring, S., et al. (2025). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Semantic Scholar. [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl methyl phosphate. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl methyl phosphate. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of Diphenyl methyl phosphate (CAS 115-89-9). Cheméo. [Link]

  • LookChem. (n.d.). Cas 115-89-9,DIPHENYL METHYL PHOSPHATE. LookChem. [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • University of Arizona. (n.d.). 31 Phosphorus NMR. University of Arizona. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. EDQM. [Link]

  • ResearchGate. (2019). Analytical validation values of organophosphates. ResearchGate. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • SIELC Technologies. (n.d.). Separation of Diphenyl phosphate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Centers for Disease Control and Prevention. (2018). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organ. CDC Stacks. [Link]

  • Environmental Protection Agency. (2000). Method 8041A. EPA. [Link]

  • ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]

  • ResearchGate. (2010). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and... ResearchGate. [Link]

  • ResearchGate. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Avanti Polar Lipids. (n.d.). Quantitative 31P-NMR Analysis of Phospholipid Mixtures. Avanti Polar Lipids. [Link]

  • Centers for Disease Control and Prevention. (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. [Link]

  • Google Patents. (n.d.). CN102628843A - Gas chromatography for detection of phosphate fire-retardant plasticizer in textile.
  • PubChem. (n.d.). Methyl diphenyl phosphate. PubChem. [Link]

  • Merck Millipore. (n.d.). LC-MS Contaminants. Merck Millipore. [Link]

  • ResearchGate. (2002). Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion. ResearchGate. [Link]

  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]

  • Bentham Science. (2021). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. Bentham Science. [Link]

  • MDPI. (2024). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. MDPI. [Link]

Sources

A Comparative Guide to Diphenyl Methyl Phosphate and Diphenyl Chlorophosphate for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of organophosphorus chemistry, Diphenyl methyl phosphate (DPMP) and Diphenyl chlorophosphate (DPCP) represent two reagents with distinct yet complementary profiles. DPCP is a highly reactive and potent phosphorylating agent, indispensable for the synthesis of various biologically active molecules and chemical intermediates. Its utility, however, is tempered by its inherent instability and corrosive nature. Conversely, DPMP offers high thermal stability and non-flammable properties, making it an excellent additive, particularly as a flame retardant and ignition control compound. This guide provides a comprehensive comparison of their synthesis, reactivity, applications, and safety, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

Introduction: Two Sides of the Phosphorus(V) Coin

Diphenyl chlorophosphate (DPCP), with its reactive P-Cl bond, is a cornerstone reagent for introducing the diphenyl phosphoryl group into organic molecules. It is a critical intermediate in the production of pharmaceuticals and agrochemicals.[1] Its high reactivity makes it a powerful tool for phosphorylation.[1][2]

In contrast, Diphenyl methyl phosphate (DPMP), also known as methyl diphenyl phosphate, is a stable organophosphate triester.[3][4] Its primary applications leverage its stability, serving as a flame retardant in polymers, an ignition control compound, and historically as a gasoline additive.[3][5][6][7] This guide will dissect the fundamental chemical differences that dictate these divergent applications.

Physicochemical Properties: A Tale of Two Structures

The structural difference between a chlorine atom and a methoxy group attached to the central phosphorus atom profoundly influences the physicochemical properties of these compounds. DPCP is a dense, pungent liquid, while DPMP is a clear, oily liquid.[3][6][8] A summary of their key properties is presented below.

PropertyDiphenyl methyl phosphate (DPMP)Diphenyl chlorophosphate (DPCP)References
Molecular Formula C₁₃H₁₃O₄PC₁₂H₁₀ClO₃P[3][9]
Molecular Weight 264.21 g/mol 268.63 g/mol [3][9]
Appearance Clear, oily liquidClear colorless to light yellow liquid[3][6][10]
Odor MildPungent[4][8]
Density 1.23 g/mL at 25 °C1.296 - 1.3 g/cm³ at 25 °C[6][9][10]
Boiling Point 125 °C at 0.03 mmHg314-316 °C at 272 mmHg[6][10]
Water Solubility Low (960 µg/L to 2 g/L)Insoluble, reacts[3][6][11]
Reactivity Stable, non-flammableHighly reactive, moisture-sensitive, corrosive[6][10][12]

Synthesis Methodologies: Pathways to Functionality

The synthesis of these compounds reflects their intended use. DPCP is often produced on a large scale as a reactive intermediate, while DPMP can be synthesized from DPCP, highlighting the latter's role as a precursor.

Synthesis of Diphenyl chlorophosphate (DPCP)

DPCP is commonly synthesized via the reaction of phosphorus oxychloride (POCl₃) with phenol. The reaction stoichiometry and conditions can be controlled to favor the formation of DPCP over mono- or tri-substituted products.[13]

Exemplary Protocol: From Phosphorus Oxychloride and Phenol

  • Charge a reactor with phosphorus oxychloride.[14]

  • Gradually add liquefied phenol to the reactor.[14] The molar ratio of phenol to POCl₃ is critical and is typically controlled to optimize the yield of DPCP.[13]

  • Heat the reaction mixture. An initial reaction may be carried out up to 140°C, followed by a second stage at a higher temperature (e.g., 182°C to 240°C) to drive the reaction to completion.[14]

  • The progress of the reaction is monitored by observing the cessation of reflux.[14]

  • The final product is typically purified by vacuum distillation to separate it from byproducts like triphenyl phosphate (TPP) and phenyl dichlorophosphate (PDCP).[13]

Causality Insight: The stepwise heating process is crucial for managing the exothermic reaction and selectively forming the desired disubstituted product. Using catalysts like triphenylphosphine and triphenylphosphine oxide can improve reaction efficiency and yield while avoiding the use of hazardous solvents.[13]

Synthesis of Diphenyl methyl phosphate (DPMP)

DPMP was formerly manufactured by the reaction of diphenyl hydrogen phosphate with methanol.[3] Modern methods often involve the reaction of DPCP with methanol or the use of phosphoryl azides.

Exemplary Protocol: From Diphenylphosphoryl Azides and Methanol This method represents a novel and efficient route, avoiding harsh conditions.

  • Dissolve diphenylphosphoryl azide in a suitable solvent.

  • Add methanol to the solution.

  • Introduce a recyclable copper catalyst on a chitosan support.

  • The reaction proceeds via a deaminated esterification.[6]

Causality Insight: This catalytic approach is advantageous as it operates under mild conditions, is easy to manage, and overcomes the need for inert gas protection, making it a more environmentally friendly and efficient synthesis route.[6]

Workflow: Synthesis Relationship

Synthesis POCl3 Phosphorus Oxychloride DPCP Diphenyl chlorophosphate (DPCP) POCl3->DPCP Reaction Phenol Phenol Phenol->DPCP DPMP Diphenyl methyl phosphate (DPMP) DPCP->DPMP Esterification Methanol Methanol Methanol->DPMP

Caption: Synthesis pathway from precursors to DPCP and then to DPMP.

Comparative Reactivity and Stability

The core difference between DPCP and DPMP lies in the nature of the phosphorus-leaving group bond: P-Cl versus P-OCH₃.

Phosphorylating Ability

Diphenyl chlorophosphate (DPCP) is a potent phosphorylating agent.[1] The chloride ion is an excellent leaving group, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. This reactivity is harnessed to synthesize a wide array of organophosphate esters and amides, which are often key structural motifs in pharmaceuticals and agrochemicals.[1][2][10]

Diphenyl methyl phosphate (DPMP) , in contrast, is a poor phosphorylating agent under normal conditions. The methoxide ion (CH₃O⁻) is a much poorer leaving group than the chloride ion. Consequently, the P-OCH₃ bond is significantly more stable and less prone to cleavage. This stability is the very reason it is used as a functional additive rather than a reactive intermediate.

Hydrolytic Stability

DPCP is highly sensitive to moisture.[2][12] The P-Cl bond readily hydrolyzes upon contact with water, releasing corrosive hydrochloric acid (HCl) and diphenyl phosphoric acid. This necessitates handling under anhydrous conditions and storing in a dry, inert atmosphere.[12]

DPMP , as an organophosphate triester with aryl and alkyl moieties, exhibits greater stability. While organophosphate triesters can undergo pH-dependent hydrolysis, they are generally more resistant than acyl chlorides like DPCP.[15] Studies on various organophosphate esters show that aryl esters are more susceptible to base-catalyzed hydrolysis than alkyl esters.[15] However, compared to the immediate reactivity of DPCP with water, DPMP is substantially more stable in aqueous environments.

Reactivity Comparison

Reactivity cluster_DPCP DPCP Reactivity cluster_DPMP DPMP Reactivity DPCP P(O)(OPh)₂Cl Product_P P(O)(OPh)₂(OR) DPCP->Product_P Fast Reaction Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product_P Leaving_Cl Cl⁻ (Good Leaving Group) Product_P->Leaving_Cl DPMP P(O)(OPh)₂(OMe) No_Reaction No Reaction (or very slow) DPMP->No_Reaction Nucleophile2 Nucleophile (e.g., R-OH) Nucleophile2->No_Reaction Leaving_OMe MeO⁻ (Poor Leaving Group) No_Reaction->Leaving_OMe

Caption: Comparative reactivity of DPCP and DPMP with nucleophiles.

Applications and Performance

The distinct reactivity profiles of DPCP and DPMP lead to their use in entirely different fields.

Application AreaDiphenyl methyl phosphate (DPMP)Diphenyl chlorophosphate (DPCP)References
Primary Function Functional AdditiveReactive Intermediate[1][5][6]
Key Applications Flame retardant in plastics and textiles; Ignition control compound.Phosphorylating agent in the synthesis of APIs, agrochemicals, and other organophosphates.[1][2][5][6]
Performance Metric Fire resistance (e.g., limiting oxygen index), thermal stability.Reaction yield, purity of phosphorylated product, selectivity.[1][5]
DPMP: A Guardian Against Fire

DPMP is primarily used as a flame retardant additive.[5][6] When incorporated into polymers, it can act in both the gas phase and condensed phase during combustion. Upon heating, it can decompose to form phosphoric acid, which promotes char formation on the polymer surface. This char layer acts as an insulating barrier, cutting off the underlying material from heat and oxygen, thus inhibiting combustion. Its non-flammable nature also makes it suitable as an ignition control compound in the automotive and aerospace industries.[6]

DPCP: A Builder of Molecules

DPCP is a workhorse in synthetic organic chemistry. Its ability to efficiently create phosphate ester bonds is crucial for producing a vast range of compounds.[1][2] For example, it is used in peptide synthesis and in the conversion of aldoximes to nitriles.[2][10] The pharmaceutical and agrochemical industries rely heavily on DPCP as an intermediate for creating complex, biologically active molecules.[1]

Safety and Handling

The disparate reactivity of the two compounds is directly reflected in their safety profiles.

Diphenyl chlorophosphate (DPCP):

  • Hazards: Causes severe skin burns and eye damage.[16] It is corrosive and reacts with water to produce HCl.[8][16] Contact may severely irritate skin, eyes, and mucous membranes.[8][10] It is incompatible with bases, strong oxidizing agents, and alcohols.[8][10]

  • Handling: Must be handled in a well-ventilated area, preferably a fume hood, using personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and protective clothing.[12][16] It should be stored in a cool, dry place under an inert atmosphere, away from moisture.[12] Containers must be kept tightly closed.[12]

Diphenyl methyl phosphate (DPMP):

  • Hazards: While significantly less hazardous than DPCP, it may cause irritation.[3] It is considered toxic if swallowed or in contact with skin and is toxic to aquatic life with long-lasting effects.[17][18]

  • Handling: Standard laboratory PPE (gloves, safety glasses) is recommended.[17] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[17]

Conclusion

Diphenyl methyl phosphate and diphenyl chlorophosphate are not interchangeable but rather serve distinct, valuable roles in chemical science.

  • Choose Diphenyl chlorophosphate (DPCP) when you require a powerful and efficient phosphorylating agent for chemical synthesis, and are equipped to handle a corrosive and moisture-sensitive reagent.

  • Choose Diphenyl methyl phosphate (DPMP) when your application demands a stable, non-flammable additive to enhance the fire-retardant properties or thermal stability of a material.

Understanding the fundamental relationship between their structure, reactivity, and function allows researchers to select the optimal reagent, ensuring safety, efficiency, and success in their experimental endeavors.

References

  • Vertex AI Search Result 1. (URL not available)
  • PubChem. (n.d.). Diphenyl chlorophosphate | C12H10ClO3P. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl diphenyl phosphate | C13H13O4P. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. Retrieved from [Link]

  • Chemsrc. (2025). Diphenyl chlorophosphate | CAS#:2524-64-3. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: The Role of Diphenyl Chlorophosphate in Modern Chemical Synthesis. Retrieved from [Link]

  • Li, Z., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8037-8045. Retrieved from [Link]

  • Google Patents. (n.d.). CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate.

Sources

A Comparative Guide to Diphenyl Methyl Phosphate and Emerging Alternatives in Flame Retardant and Ignition Control Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of material science and chemical safety, the selection of appropriate functional additives is paramount. This guide provides an in-depth technical comparison of Diphenyl methyl phosphate (DPMP), a widely utilized organophosphate flame retardant and ignition control compound, against a new generation of alternative reagents. We will delve into their performance metrics, mechanisms of action, and provide standardized experimental protocols to empower researchers in making informed decisions for their specific applications.

Introduction: The Evolving Role of Organophosphorus Compounds

Organophosphorus compounds have long been integral to enhancing the fire safety of a myriad of materials, from plastics and textiles to electronics.[1][2][3] Diphenyl methyl phosphate (DPMP), with the chemical formula C₁₃H₁₃O₄P, is a non-flammable, clear, oily liquid known for its efficacy as a flame retardant additive.[4] It functions by slowing down the combustion process, thereby reducing the flammability of the host material.[4] Beyond its role in fire safety, DPMP also finds application as an ignition control compound, particularly in the automotive and aerospace industries, where preventing unintended ignition is critical.

However, the field is continually evolving, driven by the quest for enhanced performance, improved environmental profiles, and tailored functionalities. This has led to the emergence of new organophosphate reagents that challenge the established position of compounds like DPMP. This guide will focus on a comparative analysis of DPMP with three prominent alternatives:

  • Dimethyl methylphosphonate (DMMP)

  • Triphenyl phosphate (TPP)

  • Resorcinol bis(diphenyl phosphate) (RDP)

  • Bisphenol A bis(diphenyl phosphate) (BDP)

Mechanisms of Flame Retardancy: A Tale of Two Phases

The efficacy of organophosphate flame retardants stems from their ability to interrupt the combustion cycle in either the gas phase, the condensed phase, or both.

  • Gas Phase Inhibition: Upon heating, some organophosphorus compounds decompose to release phosphorus-containing radicals. These radicals can scavenge the highly reactive H• and OH• radicals in the flame, which are essential for propagating the combustion chain reaction. This "flame poisoning" effect reduces the flame's intensity and can lead to its extinguishment.[4][5]

  • Condensed Phase Action: Other organophosphates exert their effect in the solid (condensed) phase of the burning material. They can promote the formation of a stable, insulating char layer. This char acts as a physical barrier, limiting the transport of flammable volatiles to the flame and shielding the underlying material from heat.[6][7]

The specific mechanism of a given organophosphate depends on its chemical structure and its interaction with the polymer matrix.

Benchmarking Performance: A Data-Driven Comparison

To provide an objective comparison, we will evaluate the performance of DPMP and its alternatives based on key industry-standard flame retardancy metrics. While direct comparative data for DPMP under identical conditions is limited in publicly available literature, we can draw valuable insights from studies on the alternative reagents in common polymer systems.

Key Performance Indicators:
  • Limiting Oxygen Index (LOI): This measures the minimum oxygen concentration in an oxygen/nitrogen mixture required to sustain combustion of a material. A higher LOI value indicates better flame retardancy. The test is typically performed according to ASTM D2863 / ISO 4589-2 .[8]

  • UL 94 Vertical Burn Test: This standard classifies the flammability of plastic materials. The most desirable ratings for flame retardants are V-0 and V-1, which indicate that the material self-extinguishes rapidly after ignition and does not produce flaming drips. The test is conducted according to ANSI/UL 94 .[8]

  • Cone Calorimetry: This technique measures the heat release rate (HRR), total heat released (THR), smoke production, and other combustion parameters of a material when exposed to a controlled heat flux. Lower HRR and smoke production are indicative of superior flame retardant performance. The standard test method is ISO 5660 .[9]

  • NBS Smoke Density Chamber: This test measures the specific optical density of smoke generated by a material under flaming and non-flaming conditions, providing a quantitative measure of smoke production. The standard test method is ASTM E662 .

Comparative Performance Data

The following table summarizes available performance data for the alternative reagents in various polymer matrices. It is important to note that the performance of a flame retardant is highly dependent on the polymer system, its concentration, and the presence of other additives.

ReagentPolymer MatrixConcentrationLOI (%)UL 94 RatingKey Findings & Citations
Dimethyl methylphosphonate (DMMP) Fiber Reinforced Plastics (FRP)10 wt%30.4-Significant improvement in flame retardancy observed.[9]
Microcellular Polyurethane Elastomer (MPUE)-~36.1 (with EG)V-0 (with EG)Synergistic effect with expandable graphite (EG) enhances performance.[10]
Triphenyl phosphate (TPP) Polycarbonate/ABS (PC/ABS)10 wt% (+2% nanoclay)33V-0Combination with nanoclay shows excellent flame retardancy.[11]
Polycarbonate (PC)12 wt%-V-0Sufficient to achieve a V-0 rating.[12]
Resorcinol bis(diphenyl phosphate) (RDP) Epoxy Gelcoat10% P-content (with APP)35-65V-0High LOI values and V-0 rating achieved in combination with ammonium polyphosphate (APP).[13]
Polyphenylene Oxide/High Impact Polystyrene (PPO/HIPS)---Efficient flame retardant, particularly effective in PPO.[14]
Bisphenol A bis(diphenyl phosphate) (BDP) Polycarbonate/ABS (PC/ABS)20-25 wt%>25.4V-0Achieves V-0 rating while maintaining good mechanical properties.[15]
Polyamide 6 (PA6)5 wt% (with 50 wt% MH)40.9V-0Synergistic effect with magnesium hydroxide (MH) leads to high LOI and V-0 rating.[7]

Note: The absence of specific data for Diphenyl methyl phosphate in this table highlights a gap in publicly available comparative studies. Researchers are encouraged to perform head-to-head comparisons using the standardized protocols outlined in this guide.

Ignition Control in Fuels: An Emerging Application

Beyond flame retardancy in solid materials, organophosphates are also explored as ignition control additives in fuels. The primary metric for evaluating performance in this context is the ignition delay time , which is the time lag between the start of injection and the onset of combustion. A longer ignition delay time is generally desirable in spark-ignition engines to prevent engine knock.

While specific comparative data on the ignition delay effects of DPMP and the aforementioned alternatives is scarce, the general principle involves the additives interfering with the pre-combustion chemical reactions that lead to autoignition. Standardized methods for measuring ignition delay include the use of a Constant Volume Combustion Apparatus (ASTM D6890) or a Rapid Compression Machine .[16][17] Further research is needed to quantify and compare the efficacy of these organophosphates as anti-knock additives.

Experimental Protocols

To facilitate reproducible and comparable research, this section provides detailed, step-by-step methodologies for key flame retardancy tests.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589-2

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • Heat-resistant glass test column

  • Specimen holder

  • Gas mixing and flow control system

  • Ignition source (e.g., propane torch)

Procedure:

  • Prepare the test specimen to the dimensions specified in the standard (typically a bar of 80-150 mm length, 10 mm width, and 4 mm thickness).

  • Mount the specimen vertically in the center of the glass column.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate.

  • Ignite the top of the specimen with the ignition source.

  • Observe the burning behavior of the specimen.

  • Adjust the oxygen concentration in the gas mixture. If the flame extinguishes, increase the oxygen concentration. If the specimen burns readily, decrease the oxygen concentration.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen just supports combustion for a specified period or burns to a specified extent.

UL 94 Vertical Burn Test

Standard: ANSI/UL 94

Objective: To classify the flammability of plastic materials based on their burning behavior after exposure to a small flame.

Apparatus:

  • Test chamber

  • Specimen holder to clamp the specimen vertically

  • Bunsen burner with a specified flame height

  • Surgical cotton

Procedure:

  • Prepare at least five specimens to the standard dimensions (typically 125 mm x 13 mm with a thickness not exceeding 13 mm).

  • Clamp a specimen vertically from its top end.

  • Place a layer of dry surgical cotton on a horizontal surface 300 mm below the specimen.

  • Apply a 20 mm high blue flame to the center of the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t₁).

  • Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.

  • Remove the flame and record the afterflame time (t₂) and the afterglow time (t₃).

  • Record whether any flaming drips ignite the cotton.

  • Classify the material based on the criteria in the UL 94 standard (V-0, V-1, V-2, or no rating).

UL94_Test_Procedure

Caption: UL 94 Vertical Burn Test Workflow.

Cone Calorimetry

Standard: ISO 5660

Objective: To measure the heat release rate and other combustion properties of a material under a controlled heat flux.

Apparatus:

  • Cone-shaped radiant heater

  • Specimen holder and load cell

  • Spark ignition system

  • Exhaust hood with gas analysis instrumentation (oxygen, carbon monoxide, carbon dioxide)

  • Smoke measuring system

Procedure:

  • Prepare the specimen to the specified dimensions (typically 100 mm x 100 mm).

  • Mount the specimen in the holder on the load cell.

  • Expose the specimen to a pre-set radiant heat flux (e.g., 35 kW/m² or 50 kW/m²).

  • Ignite the evolved flammable gases with the spark igniter.

  • Continuously measure the oxygen concentration in the exhaust gas to calculate the heat release rate.

  • Record the mass of the specimen throughout the test.

  • Measure the smoke obscuration in the exhaust duct.

  • The test is typically terminated when flaming ceases or after a predetermined time.

  • Analyze the data to determine key parameters such as time to ignition, peak heat release rate, total heat released, and smoke production rate.

Cone_Calorimetry_Workflow

Caption: Cone Calorimetry Experimental Workflow.

Conclusion and Future Outlook

The selection of a flame retardant is a multifaceted decision that requires a thorough understanding of performance, mechanism, and the specific requirements of the application. While Diphenyl methyl phosphate has been a reliable choice, emerging alternatives like DMMP, TPP, RDP, and BDP offer a range of properties that may be better suited for certain applications, particularly in achieving high-performance flame retardancy in engineering plastics.

This guide has provided a framework for comparing these organophosphorus compounds, highlighting the key performance metrics and standardized testing protocols. A significant gap in the publicly available data for Diphenyl methyl phosphate's performance in standardized flame retardancy tests has been identified. This presents an opportunity for further research to conduct direct, head-to-head comparisons to provide the scientific community with a more complete dataset for informed material selection.

As the field continues to advance, the focus will likely shift towards the development of flame retardants with not only superior performance but also enhanced environmental and health profiles. The methodologies and comparative approach outlined in this guide will remain crucial for evaluating these next-generation materials.

References

  • Comparative evaluation of flame retardant performance in rigid polyurethane foams: TCPP, TDCP MP, and ATH as promising additives. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]

  • Comparative evaluation of flame retardant performance in rigid polyurethane foams: TCPP, TDCP MP, and ATH as promising additives. (2023). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • How to Compare and Select Flame Retardants for Rigid Polyurethane Foam. (2022). Journal of Nanotechnology & Nanomaterials. Retrieved January 13, 2026, from [Link]

  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024). MDPI. Retrieved January 13, 2026, from [Link]

  • A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction. (2022). MDPI. Retrieved January 13, 2026, from [Link]

  • The Identification and Quantification of Organophosphate Flame Retardants in Raw Materials Utilized in Polyurethane Production. (2022). Digital Commons @ University of New Haven. Retrieved January 13, 2026, from [Link]

  • The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. (2001). e-Publications@Marquette. Retrieved January 13, 2026, from [Link]

  • Flame retardancy, smoke suppression effect and mechanism of aryl phosphates in combination with magnesium hydroxide in polyamide 6. (2014). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Fuel Property Testing: Ignition Quality. (n.d.). DieselNet. Retrieved January 13, 2026, from [Link]

  • Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. (2007). Scite.ai. Retrieved January 13, 2026, from [Link]

  • THE EFFECT OF RESORCINOL BIS(DIPHENYL PHOSPHATE) ON THE FLAMMABILITY AND FLEXIBILITY OF FLAME RETARDED EPOXY GELCOATS. (2022). ECCM20. Retrieved January 13, 2026, from [Link]

  • Fire Retardant Action of Resorcinol Bis(Diphenyl Phosphate) in a PPO/HIPS Blend. (1998). ResearchGate. Retrieved January 13, 2026, from [Link]

  • DIPHENYL METHYL PHOSPHATE. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

  • Study of the viscoelastic properties of PC/ABS blend containing triphenyl phosphate and nanoclay and its correlation with morphology. (2010). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. (2013). Scientific.Net. Retrieved January 13, 2026, from [Link]

  • Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. (2013). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Ignition Delay Time Measurements of Substituted Phenol Additives in a Toluene Reference Fuel. (2020). National Institutes of Health. Retrieved January 13, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Diphenyl Methyl Phosphate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Diphenyl methyl phosphate (DPMP) in complex matrices is a critical analytical challenge. As a compound utilized in various industrial applications, including as a flame retardant and plasticizer, its presence in environmental, biological, and industrial process samples necessitates robust and reliable analytical methodologies.[1] This guide provides an in-depth, objective comparison of the primary analytical platforms for DPMP quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental insights and detailed protocols to ensure data integrity and reproducibility.

The Analytical Imperative: Why DPMP Quantification Matters

Diphenyl methyl phosphate (C₁₃H₁₃O₄P, CAS No: 115-89-9) is an organophosphorus compound whose quantification is essential for a multitude of reasons, from environmental monitoring to quality control in industrial manufacturing.[1][2] Its physicochemical properties, such as a boiling point of 125 °C at 0.03 mmHg and a water solubility of 2g/L at 25°C, inform the selection of appropriate analytical strategies.[1] The choice between GC-MS and LC-MS/MS is not merely one of instrumentation but is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the overall analytical throughput.

Comparative Analysis of Core Analytical Platforms: GC-MS vs. LC-MS/MS

The selection of an analytical technique for DPMP quantification hinges on a careful consideration of the analyte's properties and the complexity of the sample matrix. Both GC-MS and LC-MS/MS offer distinct advantages and are powerful tools in the analytical chemist's arsenal.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. Given DPMP's boiling point, it is amenable to GC analysis.

Strengths for DPMP Analysis:

  • High Chromatographic Resolution: Capillary GC columns provide excellent separation of analytes, which is crucial when dealing with complex mixtures containing isomers or structurally similar compounds.

  • Reproducible Fragmentation Patterns: Electron Ionization (EI) in GC-MS generates reproducible fragmentation patterns, creating a veritable fingerprint of the molecule. The National Institute of Standards and Technology (NIST) database includes the mass spectrum of Diphenyl methyl phosphate, which can be used for confident identification.[2]

  • Lower Matrix Effects (in some cases): The high temperatures of the GC inlet can sometimes mitigate matrix effects that are prevalent in LC-MS.

Causality Behind Experimental Choices in GC-MS: The choice of a low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is optimal for the separation of moderately polar compounds like DPMP. Splitless injection is preferred for trace analysis to ensure the maximum transfer of the analyte onto the column. Temperature programming is essential to achieve good peak shape and separation from other matrix components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive and Specific Alternative

LC-MS/MS has become the go-to technique for the analysis of a wide range of compounds, particularly those that are thermally labile or less volatile. While DPMP can be analyzed by GC, LC-MS/MS offers advantages in terms of sample preparation simplicity and sensitivity.

Strengths for DPMP Analysis:

  • High Sensitivity and Selectivity: Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional sensitivity and selectivity, allowing for the detection of DPMP at very low concentrations even in complex matrices.

  • Minimal Sample Derivatization: Unlike some compounds that require derivatization to be amenable to GC analysis, DPMP can be analyzed directly by LC-MS/MS.

  • Versatility for a Range of Analytes: LC-MS/MS methods can often be developed to simultaneously analyze DPMP and its potential degradation products or other related organophosphorus compounds, which may have different volatilities.

Causality Behind Experimental Choices in LC-MS/MS: Reverse-phase chromatography with a C18 column is the standard choice for separating moderately polar compounds like DPMP from a sample matrix. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol with a modifier like formic acid or ammonium acetate, is optimized to achieve good retention and ionization efficiency. Electrospray ionization (ESI) in positive ion mode is generally effective for organophosphorus compounds.

Data-Driven Performance Comparison

The following table summarizes the expected performance characteristics for the quantitative analysis of DPMP using GC-MS and LC-MS/MS. These values are based on typical performance for organophosphorus compounds in complex matrices.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale for Performance
Limit of Detection (LOD) 0.1 - 1 µg/L0.001 - 0.1 µg/LThe high selectivity of MRM transitions in LC-MS/MS allows for lower detection limits compared to the selected ion monitoring (SIM) mode often used in GC-MS.
Limit of Quantitation (LOQ) 0.3 - 3 µg/L0.003 - 0.3 µg/LSimilar to LOD, the enhanced signal-to-noise ratio in LC-MS/MS leads to lower quantitation limits.
Linearity (R²) > 0.995> 0.998Both techniques offer excellent linearity over a wide dynamic range when properly calibrated.
Accuracy (% Recovery) 70 - 120%80 - 115%Recovery is highly dependent on the sample preparation method. LC-MS/MS can sometimes offer better recoveries due to simpler sample workup.
Precision (% RSD) < 15%< 10%The stability of modern LC-MS/MS systems often leads to slightly better precision.
Throughput ModerateHighLC-MS/MS methods often have shorter run times and can be more readily automated for high-throughput screening.
Matrix Effects ModerateCan be SignificantCo-eluting matrix components in LC can suppress or enhance the ionization of the analyte, requiring careful method development and the use of internal standards.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in quality control steps to ensure the trustworthiness of the generated data.

Sample Preparation: The Critical First Step

The choice of sample preparation technique is paramount for successful quantification and is dictated by the complexity of the matrix.

Workflow for Sample Preparation

cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Concentration & Reconstitution cluster_3 Analysis Sample Complex Mixture (e.g., Industrial Wastewater) Filter Filtration (0.45 µm) Sample->Filter Spike Spike with Internal Standard (e.g., d10-DPMP) Filter->Spike LLE Liquid-Liquid Extraction (LLE) with Dichloromethane Spike->LLE Option 1 SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Spike->SPE Option 2 Evaporate Evaporation to Dryness (Nitrogen Stream) LLE->Evaporate SPE->Evaporate Reconstitute Reconstitution in Mobile Phase (for LC-MS/MS) or Hexane (for GC-MS) Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS cluster_0 Sample Introduction cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Detection cluster_3 Data Analysis Inject 1 µL Splitless Injection Inlet Heated Inlet (280°C) Inject->Inlet Column HP-5ms Capillary Column Inlet->Column Oven Temperature Programmed Oven Ionization Electron Ionization (70 eV) Column->Ionization MassAnalyzer Quadrupole Mass Analyzer (SIM Mode) Ionization->MassAnalyzer Detector Electron Multiplier Detector MassAnalyzer->Detector Chromatogram Peak Integration Detector->Chromatogram Calibration Quantification using Internal Standard Calibration Chromatogram->Calibration cluster_0 Sample Introduction cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Detection cluster_3 Data Analysis Inject 5 µL Injection Column C18 Reverse-Phase Column Inject->Column Gradient Gradient Elution Ionization Electrospray Ionization (ESI+) Column->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Electron Multiplier Detector Q3->Detector Chromatogram MRM Peak Integration Detector->Chromatogram Calibration Quantification using Internal Standard Calibration Chromatogram->Calibration

Sources

A Comparative Guide to the Kinetic Landscape of Diphenyl Methyl Phosphate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast field of organophosphate chemistry, understanding the kinetic nuances of phosphate ester reactions is paramount for applications ranging from the design of novel therapeutics to the development of robust agricultural agents. Diphenyl methyl phosphate (DMPP), with its distinct electronic and steric profile, occupies a significant position in this chemical space. This guide provides a comprehensive comparative analysis of the reaction kinetics of DMPP and its structural analogs, offering insights into the factors governing their reactivity. By examining experimental data from closely related compounds, we can effectively delineate the kinetic behavior of DMPP in various chemical transformations.

The Reactivity Spectrum of Phosphate Esters: A Mechanistic Overview

The reactivity of phosphate esters is primarily dictated by the nature of the substituents attached to the phosphorus center, the attacking nucleophile, and the reaction conditions. Nucleophilic substitution at the phosphorus atom is the most common reaction pathway, which can proceed through either a concerted (SN2-like) or a stepwise (associative or dissociative) mechanism.

The SN2-like mechanism involves a single transition state where the nucleophile attacks the phosphorus center as the leaving group departs. In contrast, the stepwise mechanism proceeds through a pentacoordinate intermediate. The stability of this intermediate and the nature of the entering and leaving groups determine whether the reaction follows an associative or dissociative pathway.

dot

G cluster_concerted Concerted Mechanism (SN2-like) cluster_stepwise Stepwise Mechanism (Associative) A Nu⁻ + R¹R²P(=O)OR³ TS1 [Nu···P(R¹R²)(O)···OR³]⁻ A->TS1 B NuP(=O)R¹R² + ⁻OR³ TS1->B LG Leaving Group C Nu⁻ + R¹R²P(=O)OR³ I [NuP(O⁻)(R¹R²)(OR³)] C->I D NuP(=O)R¹R² + ⁻OR³ I->D Nu Nucleophile

Caption: Generalized pathways for nucleophilic substitution at a phosphorus center.

Comparative Hydrolysis Kinetics: The Influence of Phenyl and Methyl Groups

A study on the non-enzymatic hydrolysis of a series of methyl phenyl phosphate diesters provides crucial insights.[1] The rate constants for the reaction with hydroxide ion were determined, offering a quantitative measure of their susceptibility to nucleophilic attack.

Table 1: Second-Order Rate Constants for the Non-enzymatic Hydrolysis of Methyl Phenyl Phosphate Diesters with Hydroxide Ion [1]

Leaving Group (Substituted Phenol)pKa of Leaving GroupkHO⁻ (M⁻¹s⁻¹) at 42 °C
4-Nitrophenol7.151.3 x 10⁻¹
4-Cyanophenol7.954.0 x 10⁻²
3-Nitrophenol8.352.0 x 10⁻²
3-Chlorophenol9.025.0 x 10⁻³
Phenol9.991.0 x 10⁻³

Data extracted from a study on the alkaline phosphatase mono- and di-esterase reactions.[1]

Based on this data, we can infer the reactivity of diphenyl methyl phosphate. The two electron-withdrawing phenyl groups in DMPP are expected to make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack compared to a phosphate ester with only one phenyl group. However, the steric hindrance from the two bulky phenyl groups might slightly counteract this electronic effect.

Experimental Protocols for Kinetic Analysis

The determination of reaction kinetics for phosphate esters typically involves monitoring the change in concentration of a reactant or product over time. Spectrophotometric methods are commonly employed, especially when a chromophoric species is involved, such as the release of a substituted phenol.

General Protocol for a Batch Kinetic Experiment
  • Solution Preparation: Prepare stock solutions of the phosphate ester and the nucleophile (e.g., a buffer solution of a specific pH for hydrolysis studies) in a suitable solvent system (e.g., aqueous dioxane).[2]

  • Temperature Equilibration: Thermostat the reaction vessel and the reactant solutions to the desired temperature.

  • Reaction Initiation: Initiate the reaction by mixing the phosphate ester and nucleophile solutions.

  • Data Acquisition: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a strong acid or base).[1]

  • Analysis: Analyze the concentration of the product or remaining reactant in the quenched aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry.[1][2]

  • Data Processing: Plot the concentration data versus time and fit the data to the appropriate integrated rate law to determine the pseudo-first-order or second-order rate constant.

dot

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_data Data Processing prep_ester Prepare Phosphate Ester Solution thermo Thermostat Solutions and Reaction Vessel prep_ester->thermo prep_nuc Prepare Nucleophile Solution (Buffer) prep_nuc->thermo initiate Initiate Reaction (Mixing) thermo->initiate aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot quench Quench Reaction aliquot->quench analyze Spectrophotometric Analysis quench->analyze plot Plot [Product] vs. Time analyze->plot fit Fit to Integrated Rate Law plot->fit rate_const Determine Rate Constant (k) fit->rate_const

Caption: A typical experimental workflow for determining the kinetics of phosphate ester reactions.

Comparative Analysis with Other Phosphate Esters

To provide a broader context for the reactivity of diphenyl methyl phosphate, it is instructive to compare its expected kinetic behavior with that of other well-studied phosphate esters.

Table 2: Qualitative Comparison of Hydrolysis Reactivity

Phosphate EsterKey Structural FeaturesExpected Relative ReactivityRationale
Diphenyl Methyl Phosphate Two phenyl groups, one methyl groupHighThe two electron-withdrawing phenyl groups increase the electrophilicity of the phosphorus atom.
Triphenyl Phosphate Three phenyl groupsVery HighThree electron-withdrawing phenyl groups strongly activate the phosphorus center towards nucleophilic attack.
Dimethyl Phenyl Phosphate One phenyl group, two methyl groupsModerateThe single phenyl group is less activating than two or three phenyl groups.
Trimethyl Phosphate Three methyl groupsLowMethyl groups are electron-donating, reducing the electrophilicity of the phosphorus atom.

The reactivity of these esters in nucleophilic substitution reactions is expected to follow the general trend: Triphenyl Phosphate > Diphenyl Methyl Phosphate > Dimethyl Phenyl Phosphate > Trimethyl Phosphate. This trend is primarily driven by the electronic effects of the substituents, with more electron-withdrawing groups leading to a faster reaction rate.

Factors Influencing Reaction Kinetics

Several factors can significantly influence the rate of diphenyl methyl phosphate reactions:

  • Solvent Effects: The polarity of the solvent can affect the stability of the reactants, transition state, and products, thereby altering the reaction rate. For reactions involving charged nucleophiles and leaving groups, a more polar solvent will generally stabilize the charged species and accelerate the reaction.

  • pH and Catalysis: The hydrolysis of phosphate esters can be catalyzed by both acids and bases. The rate of reaction is often highly dependent on the pH of the medium.

  • Micellar Effects: The presence of micelles can significantly alter reaction rates by concentrating reactants within the micellar environment or by providing a different microenvironment that can stabilize the transition state. Studies on the hydrolysis of di-4-methyl phenyl phosphate have shown that cationic micelles can accelerate the reaction.[2]

Conclusion

While direct and comprehensive kinetic data for diphenyl methyl phosphate reactions are not abundant in the current literature, a detailed comparative analysis based on its structural analogs provides a solid framework for understanding its reactivity. The presence of two phenyl groups is expected to render the phosphorus atom highly susceptible to nucleophilic attack, placing its reactivity between that of triphenyl phosphate and dimethyl phenyl phosphate. The experimental protocols and mechanistic insights presented in this guide offer a valuable resource for researchers designing and interpreting kinetic studies of diphenyl methyl phosphate and related organophosphate compounds. Further experimental investigations are warranted to provide precise quantitative data and to further refine our understanding of the kinetic landscape of this important class of molecules.

References

  • Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Hengge, A. C. (2009). Alkaline Phosphatase Mono- and Di-esterase Reactions: Comparative Transition State Analysis. National Institutes of Health. Retrieved January 13, 2026, from [Link]

Sources

Navigating Cross-Reactivity: A Comparative Guide for Diphenyl Methyl Phosphate in Immunoassay Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the specificity of immunoassays is paramount. Cross-reactivity, the extent to which an antibody binds to non-target analytes, can be a significant hurdle, leading to false positives and inaccurate quantification. This guide provides a comprehensive analysis of cross-reactivity considerations for Diphenyl methyl phosphate (DMP), a compound of interest in various research contexts. Due to the limited availability of direct experimental cross-reactivity data for DMP in published literature, this guide will focus on a comparative analysis based on structural similarity to other organophosphorus (OP) compounds, a scientifically recognized approach for predicting immunoassay performance.[1][2]

The Genesis of Specificity: Understanding Hapten Design in Organophosphate Immunoassays

Immunoassays for small molecules like organophosphates rely on the production of antibodies that can specifically recognize the target analyte. As small molecules themselves are not immunogenic, they must be conjugated to a larger carrier protein to elicit an immune response. This small molecule, when prepared for conjugation, is termed a hapten. The design of this hapten is the most critical factor influencing the specificity and cross-reactivity of the resulting antibody.[3][4]

The core principle is to expose the most unique structural features of the target molecule to the immune system while using a linker arm to attach it to the carrier protein at a position that is common among potential cross-reactants. For organophosphates, the general structure consists of a central phosphorus atom with a double-bonded oxygen or sulfur, and two ester linkages to alkyl or aryl groups, and a third linkage to a leaving group.

Figure 1: A simplified workflow illustrating the critical role of hapten design in the development of a specific immunoassay for a small molecule like Diphenyl methyl phosphate.

Structural Comparison: Predicting Cross-Reactivity for Diphenyl Methyl Phosphate

Diphenyl methyl phosphate (DMP) possesses a phosphate core with two phenyl groups and one methyl group attached via ester linkages. When predicting its cross-reactivity, we must consider other organophosphates that share some of these structural motifs. The degree of cross-reactivity is generally inversely proportional to the structural difference between the target analyte and the competing compound.

CompoundChemical StructureKey Structural Features Compared to DMPPredicted Cross-Reactivity with Anti-DMP AntibodiesRationale
Diphenyl methyl phosphate (DMP) P(=O)(Oc1ccccc1)(Oc2ccccc2)OCTarget Analyte 100% The antibody is raised against this specific structure.
Triphenyl phosphate (TPP) P(=O)(Oc1ccccc1)(Oc2ccccc2)Oc3ccccc3One additional phenyl group instead of a methyl group.High The two phenyl groups are a major structural feature. The difference of a phenyl versus a methyl group at the third position may still allow for significant binding, depending on the hapten design.
Dimethyl phenyl phosphate P(=O)(OC)(OC)Oc1ccccc1Two methyl groups and one phenyl group.Moderate to Low The presence of only one phenyl group significantly alters the steric and electronic profile compared to DMP.
Tri-o-cresyl phosphate (TOCP) P(=O)(Oc1cccc(C)c1)(Oc2cccc(C)c2)Oc3cccc(C)c3Three cresyl (methylphenyl) groups.Low The addition of a methyl group to each phenyl ring introduces steric hindrance that would likely reduce binding affinity to an antibody specific for the unsubstituted phenyl rings of DMP.
Parathion P(=S)(OCC)(OCC)Oc1ccc([O-])cc1Different alkyl groups (diethyl), a thiophosphate core (P=S), and a distinct p-nitrophenyl leaving group.Very Low Multiple significant structural differences from DMP make cross-reactivity highly unlikely. Studies on parathion-specific antibodies show minimal cross-reactivity with structurally dissimilar organophosphates.[5]
Chlorpyrifos P(=S)(OCC)(OCC)Oc1nc(Cl)c(Cl)cc1ClDiethyl groups, a thiophosphate core, and a trichloropyridinyl leaving group.Very Low Major structural dissimilarities with DMP suggest negligible cross-reactivity.

Disclaimer: The predicted cross-reactivity values are based on structural similarity analysis and are for informational purposes only. Actual cross-reactivity must be confirmed through experimental validation.

Experimental Design for Cross-Reactivity Assessment

To experimentally determine the cross-reactivity of an antibody developed for Diphenyl methyl phosphate, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. The following protocol outlines the key steps.

I. Hapten Synthesis and Immunogen Preparation
  • Hapten Design: A crucial step is to synthesize a DMP derivative with a linker arm for conjugation. A common strategy for organophosphates is to introduce a carboxyl group on one of the phenyl rings, distal to the phosphate ester, to serve as the attachment point for the carrier protein. This preserves the core phosphate ester structure as the primary epitope.

  • Conjugation: The synthesized hapten is then conjugated to a carrier protein such as bovine serum albumin (BSA) for immunization and ovalbumin (OVA) for the coating antigen in the ELISA.

Figure 2: General workflow for the synthesis of a hapten-protein conjugate for immunoassay development.

II. Antibody Production and Purification
  • Immunization: The immunogen (DMP-BSA) is used to immunize animals (typically rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.

  • Antibody Purification: The resulting antibodies are purified from the serum or hybridoma supernatant.

III. Competitive ELISA Protocol
  • Coating: Microtiter plates are coated with the coating antigen (DMP-OVA).

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition: A mixture of the anti-DMP antibody and either the DMP standard or the test compound (potential cross-reactant) is added to the wells. The free analyte competes with the coated antigen for binding to the limited amount of antibody.

  • Washing: Unbound reagents are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

Figure 3: The principle of a competitive ELISA for determining the concentration and cross-reactivity of analytes.

IV. Data Analysis and Cross-Reactivity Calculation

The cross-reactivity (CR) is calculated using the following formula:

CR (%) = (IC50 of DMP / IC50 of test compound) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Mitigating Cross-Reactivity: Strategies and Considerations

Should cross-reactivity with certain compounds be a concern, several strategies can be employed:

  • Rational Hapten Design: As previously emphasized, modifying the hapten structure to expose more unique epitopes of DMP can significantly enhance specificity.

  • Antibody Selection: During the screening of monoclonal antibodies, selecting for clones with the highest specificity for DMP is crucial.

  • Assay Optimization: Adjusting assay parameters such as incubation time, temperature, and buffer composition can sometimes help to favor the binding of the target analyte over cross-reactants.[6]

  • Confirmatory Analysis: For critical applications, positive results from an immunoassay should be confirmed by a different analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Conclusion

References

  • K. D. Gutierrez, et al. (2016). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays.
  • Li, X., et al. (2018). Immunochemical and molecular characteristics of monoclonal antibodies against organophosphorus pesticides and effect of hapten structures on immunoassay selectivity. Food and Agricultural Immunology, 29(1), 836-849.
  • Wang, C., et al. (2013). Development of a Broad-Specificity Immunoassay for Determination of Organophosphorus Pesticides Using Dual-Generic Hapten Antigens. Journal of Agricultural and Food Chemistry, 61(4), 753-761.
  • Shi, H., et al. (2014). Cross-reactivity of antibodies to organophosphorus pesticides. Journal of the Science of Food and Agriculture, 94(13), 2695-2700.
  • Oh, S., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Steroids, 88, 56-63.
  • Shan, G., et al. (2015). Antibody Developments and Immunoassays for Organophosphorus Chemicals: A Review. Current Organic Chemistry, 19(1), 24-37.
  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International Journal of Molecular Sciences, 22(14), 7583.

Sources

Evaluating the green chemistry metrics of Diphenyl methyl phosphate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Green Synthesis of Diphenyl Methyl Phosphate

This guide provides a comprehensive evaluation of synthetic routes to Diphenyl Methyl Phosphate (DPMP), a compound utilized as a flame retardant and ignition control additive.[1][2] Our focus extends beyond traditional metrics like reaction yield to a more holistic assessment of environmental performance through the lens of green chemistry. We will objectively compare distinct synthetic strategies, providing the supporting experimental data and protocols necessary for researchers, scientists, and process development professionals to make informed decisions that align with sustainability goals.

The Imperative of Green Chemistry Metrics

To quantify the environmental performance of a chemical process, we must look beyond simple yield calculations. Green chemistry metrics provide a framework for evaluating resource efficiency and waste generation, shifting the focus from reaction output to the overall process impact.[3] For this guide, we will utilize three key mass-based metrics:

  • Atom Economy (AE): Developed by Barry Trost, Atom Economy measures the efficiency with which atoms from the reactants are incorporated into the desired product.[4][5] An ideal, 100% atom-economical reaction incorporates all reactant atoms into the final product, generating no byproducts.[6]

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste produced relative to the amount of product.[7][8] It provides a clear and simple measure of the wastefulness of a process. A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI): A metric widely adopted in the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of product.[3][9] It offers a comprehensive view of process efficiency, highlighting the significant contribution of solvents and other auxiliary substances to the overall waste stream.[10][11]

Synthetic Strategies for Diphenyl Methyl Phosphate

We will evaluate two distinct synthetic pathways to Diphenyl Methyl Phosphate (MW: 264.21 g/mol [12]).

  • Route 1: Classical Nucleophilic Substitution: A traditional two-step approach involving the formation of a diphenyl phosphorochloridate intermediate, followed by substitution with methanol.

  • Route 2: Modern Copper-Catalyzed Deaminated Esterification: A more recent one-pot method that utilizes a phosphoryl azide and an alcohol in the presence of a copper catalyst.[1]

Route 1: Classical Nucleophilic Substitution

This well-established method proceeds in two sequential steps. First, phenol is reacted with phenylphosphoric dichloride to produce the key intermediate, diphenyl phosphorochloridate. This intermediate is then reacted with methanol in the presence of a base to yield the final product.

The causality behind this approach lies in converting the hydroxyl groups of phosphoric acid into a better leaving group (chloride). The resulting P-Cl bond is highly reactive towards nucleophiles like methanol, facilitating the formation of the desired phosphate ester.

cluster_0 Step 1: Chloridate Formation cluster_1 Step 2: Esterification A Phenol (2 eq) C Diphenyl phosphorochloridate A->C B Phenylphosphoric dichloride B->C F Diphenyl methyl phosphate C->F G HCl (byproduct) C->G 2 HCl D Methanol D->F E Base (e.g., Pyridine) H Base-HCl Salt (waste) E->H captures HCl G->H

Caption: Workflow for the Classical Nucleophilic Substitution Synthesis.

Route 2: Copper-Catalyzed Deaminated Esterification

This innovative approach represents a more modern strategy for forming phosphate esters.[1] It involves the reaction of diphenylphosphoryl azide with methanol, facilitated by a copper catalyst and a base. This method avoids the use of highly reactive and corrosive chlorinating agents.

The mechanism is proposed to involve the copper catalyst activating the alcohol, which then attacks the phosphoryl azide. This leads to the displacement of a dinitrogen molecule and the formation of the P-O bond, a process that is significantly more atom-economical than the classical route. The use of a catalyst allows the reaction to proceed under mild conditions.[1]

A Diphenylphosphoryl azide D Diphenyl methyl phosphate A->D B Methanol B->D C Copper Catalyst + Base C->D catalysis E Nitrogen (N₂) D->E + F Byproducts D->F +

Caption: Workflow for the Copper-Catalyzed Deaminated Esterification.

Comparative Analysis of Green Metrics

The following table summarizes the calculated green chemistry metrics for the two synthetic routes. Calculations are based on the detailed experimental protocols provided in the subsequent section.

MetricRoute 1: Classical SubstitutionRoute 2: Cu-Catalyzed EsterificationIdeal ValueAnalysis
Yield ~85% (assumed for calculation)91%100%Route 2 demonstrates a higher reported yield.
Atom Economy (AE) 67.2%94.3%100%Route 2 is significantly more atom-economical, primarily generating benign N₂ gas as a byproduct instead of salt waste.[4]
E-Factor ~25.5~12.00The E-Factor for Route 2 is less than half that of Route 1, indicating a dramatic reduction in waste generation per kg of product.[8]
Process Mass Intensity (PMI) ~26.5~13.01Route 2 shows a superior PMI, reflecting a much lower total mass of materials required for the synthesis.[9][13]

Note: Calculations for Route 1 are based on a representative two-step procedure adapted from analogous syntheses.[14] Calculations for Route 2 are based on the published protocol.[1] Solvent for chromatography is included in the waste calculations.

Experimental Protocols

The following protocols are provided to ensure scientific integrity and reproducibility.

Protocol for Route 1: Classical Nucleophilic Substitution (Representative)

This protocol is a representative two-step procedure. Caution: Phenylphosphoric dichloride is corrosive and reacts with moisture. All operations should be performed in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Diphenyl Phosphorochloridate [14]

  • To a stirred solution of phenylphosphoric dichloride (21.1 g, 0.1 mol) in 100 mL of anhydrous toluene, add phenol (18.8 g, 0.2 mol) portion-wise.

  • Heat the reaction mixture to 120-130 °C for 3 hours until the evolution of HCl gas ceases.

  • Allow the mixture to cool to room temperature. The resulting solution of diphenyl phosphorochloridate in toluene is used directly in the next step without purification.

Step 2: Synthesis of Diphenyl Methyl Phosphate

  • Cool the toluene solution from Step 1 to 0-5 °C in an ice bath.

  • Slowly add a mixture of methanol (4.8 g, 0.15 mol) and pyridine (11.9 g, 0.15 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Filter the mixture to remove the pyridine hydrochloride salt.

  • Wash the filtrate sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Diphenyl methyl phosphate.

Protocol for Route 2: Copper-Catalyzed Deaminated Esterification[1]

Caution: Phosphoryl azides can be energetic. Handle with care and behind a safety shield.

  • To a reaction flask, add diphenylphosphoryl azide (2.75 g, 10 mmol) and methanol (0.64 g, 20 mmol).

  • Add 20 mL of acetonitrile as the solvent.

  • Add the copper catalyst (e.g., copper(I) iodide, 95 mg, 0.5 mmol, 5 mol%).

  • Add a base (e.g., triethylamine, 1.52 g, 15 mmol) to the mixture.

  • Stir the reaction at 60 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and wash with 2x25 mL of water and 1x25 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The resulting product, Diphenyl methyl phosphate, is obtained in high purity (reported yield 91%). Further purification can be performed by column chromatography if necessary.

Conclusion and Future Outlook

This comparative analysis demonstrates a clear advantage for the modern copper-catalyzed deaminated esterification (Route 2) over the classical nucleophilic substitution pathway (Route 1) for the synthesis of Diphenyl methyl phosphate. Route 2 exhibits superior performance across all key green chemistry metrics, including a significantly higher atom economy and drastically lower E-Factor and PMI values.

The primary driver for this improved environmental performance is the avoidance of stoichiometric inorganic halide waste, replacing it with the evolution of benign dinitrogen gas.[4] While the classical approach is robust, it is inherently wasteful due to the poor atom economy of using a chlorinating agent and the subsequent salt formation during neutralization.

For researchers and drug development professionals, the adoption of greener synthetic strategies like the one outlined in Route 2 is not merely an ethical consideration but a practical one. Such processes reduce the burden of waste management, can lower costs associated with raw materials and disposal, and align with the growing global emphasis on sustainable chemical manufacturing.[15] Future research should continue to focus on developing catalytic systems that are even more efficient, utilize more benign solvents, and are recoverable and reusable, further advancing the principles of green chemistry.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of diphenyl methyl phosphate (CAS No. 115-89-9). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but a deep understanding of the causality behind each recommendation, ensuring that safety becomes an intuitive and integral part of your workflow.

Hazard Identification and Risk Assessment

Diphenyl methyl phosphate is an organophosphate ester primarily used as a flame retardant and ignition control compound.[1][2] While effective in its industrial applications, its chemical nature necessitates a thorough understanding of its potential hazards to ensure safe handling and disposal. Organophosphorus compounds as a class are known for a range of hazardous characteristics that demand careful waste stream management.[3]

The primary risks associated with diphenyl methyl phosphate and its isomers involve environmental toxicity. The compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, the central principle of its disposal is to prevent its release into the environment under any circumstances.

Key Chemical and Physical Properties

A clear understanding of a chemical's properties is the foundation of its safe management. The following table summarizes critical data for diphenyl methyl phosphate.

PropertyValueSource
CAS Number 115-89-9[1][4]
Molecular Formula C₁₃H₁₃O₄P[1][4]
Molecular Weight 264.21 g/mol [4][5]
Appearance Clear, oily liquid[1][2][5]
Boiling Point 125 °C @ 0.03 mmHg[1][2]
Density 1.23 g/mL at 25 °C[1][2]
Flash Point 113 °C[1]
Water Solubility Low (2 g/L at 25 °C)[1]
Environmental Hazard Very toxic to aquatic organisms
Transport Class Class 9, Environmentally hazardous substance

Immediate Safety & Handling Protocols

Before any disposal procedure begins, rigorous adherence to safe handling protocols is mandatory. These steps are your first line of defense against exposure and accidental release.

  • Engineering Controls : Always handle diphenyl methyl phosphate within a well-ventilated chemical fume hood to minimize inhalation exposure.[3] An emergency eyewash station and safety shower must be immediately accessible.[3]

  • Personal Protective Equipment (PPE) : The selection of appropriate PPE is non-negotiable.

    • Eye Protection : Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before each use and employ proper removal techniques to avoid skin contact.[3][6]

    • Body Protection : A flame-retardant lab coat should be worn to protect against splashes.[3] For significant quantities or spill cleanup, impervious clothing may be necessary.[7][8]

  • Storage : Store diphenyl methyl phosphate in tightly closed, compatible containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate risks.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources : Although diphenyl methyl phosphate has a high flash point, it is prudent to remove all sources of ignition from the spill area.[8]

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain and Absorb :

    • Do not flush spills into drains or sewer systems, as this will lead to environmental contamination.

    • For liquid spills, contain the material using an inert absorbent material like sand, earth, or vermiculite.[10]

    • Soak up the spilled material with the absorbent.

  • Collect and Containerize :

    • Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for disposal.[8] Use non-sparking tools for this process.[8]

  • Decontaminate : Clean the spill area thoroughly with soap and water. Collect all cleaning materials and rinsate as hazardous waste.[11]

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedure: A Step-by-Step Guide

The ultimate goal of disposal is the complete and safe destruction of the chemical, preventing harm to human health and the environment. High-temperature incineration is the preferred and most effective method for organophosphate compounds.[12][13]

Step 1: Waste Characterization and Segregation
  • Diphenyl methyl phosphate waste is classified as hazardous due to its environmental toxicity.[14]

  • Crucially, do not mix organophosphate waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3] Incompatible mixtures can lead to dangerous reactions. Waste should be segregated into clearly labeled containers.[15]

Step 2: Containerization and Labeling
  • Use a robust, leak-proof container that is chemically compatible with the waste. The original container is often a suitable choice.[15]

  • The container must be kept tightly closed except when adding waste.[8][15]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name ("Diphenyl Methyl Phosphate"), and any associated hazard symbols (e.g., environmental hazard).[3]

Step 3: On-Site Neutralization (Expert Use Only)

While chemical neutralization (hydrolysis) can detoxify some organophosphates, this is a complex process that should not be attempted by untrained personnel in a standard laboratory setting.[3][12] Hydrolysis of aryl phosphates can be accelerated by acidic or basic conditions but may be slow and incomplete, and the degradation products may also be hazardous.[11][16][17] This process requires a validated and approved protocol and is best left to specialized waste treatment facilities.

Step 4: Final Disposal via Licensed Contractor
  • The only acceptable and safe final disposal method for diphenyl methyl phosphate is through a licensed hazardous waste disposal company or your institution's EHS department.[3][18]

  • These contractors will transport the sealed and labeled waste container to a specialized facility equipped with high-temperature incinerators.[12]

  • Incineration at temperatures above 900°C with sufficient residence time ensures the complete thermal oxidation of the organophosphate molecule into less harmful inorganic compounds.[12][19][20] The incinerator's effluent gas is then treated by scrubbers to remove any acidic or particulate byproducts.[12]

Visualization: Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of diphenyl methyl phosphate waste.

G start Waste Generation (Diphenyl Methyl Phosphate) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it pure or in a mixture? ppe->segregate pure Pure or Known Mixture (Compatible Components) segregate->pure Yes unknown Unknown Mixture Consult EHS Immediately segregate->unknown No container Step 3: Select Container (Compatible, Leak-Proof, Sealable) pure->container label Step 4: Label Container 'Hazardous Waste' 'Diphenyl Methyl Phosphate' Hazard Pictograms container->label storage Step 5: Store Securely (Secondary Containment, Ventilated Area) label->storage disposal Step 6: Arrange Pickup Contact EHS or Licensed Hazardous Waste Contractor storage->disposal end Waste Disposed via High-Temperature Incineration disposal->end

Caption: Disposal workflow for diphenyl methyl phosphate.

By adhering to this comprehensive guide, you actively contribute to a culture of safety and uphold our collective responsibility to protect our colleagues and our environment.

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A Comprehensive Guide to Personal Protective Equipment for Handling Diphenyl Methyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the safe handling of organophosphates like Diphenyl methyl phosphate is paramount. This guide provides essential, in-depth safety and logistical information, moving beyond a simple checklist to offer a framework for understanding and implementing comprehensive safety protocols. Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.

Understanding the Hazard: Why Specific PPE is Crucial

Diphenyl methyl phosphate (CAS No. 26444-49-5), also known as cresyl diphenyl phosphate, is an organophosphate compound that poses significant health risks.[1][2][3] It is classified as toxic if swallowed and toxic in contact with skin.[4] Organophosphorus compounds can be absorbed through the skin and may cause systemic toxicity, including effects on the nervous system.[5][6] Therefore, selecting and using the correct Personal Protective Equipment (PPE) is not merely a regulatory requirement but a critical control measure to prevent dermal exposure and accidental ingestion.

Core Principles of PPE Selection

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The guiding principle is to create a complete barrier between you and the chemical.

Hand Protection: Your First Line of Defense

Dermal exposure is a primary route of contamination for organophosphates.[4] Therefore, selecting the right gloves is the most critical step in your PPE protocol.

  • Material Selection: Not all gloves offer the same level of protection. For organophosphates, nitrile or butyl rubber gloves are recommended due to their high resistance to these chemicals.[5][7][8][9] Avoid latex gloves, as they provide inadequate protection against many chemicals and can cause allergic reactions.[5][10]

  • Thickness and Quality: The thickness of the glove material is directly proportional to its breakthrough time (the time it takes for the chemical to permeate the glove). For handling pure or concentrated Diphenyl methyl phosphate, a thicker glove (e.g., 8 mil or greater) is advisable. Always use gloves that meet ASTM D6978 standards for chemotherapy gloves, as these are rigorously tested against hazardous chemicals.[11]

  • Double Gloving: For tasks with a higher risk of splashing or when handling larger quantities, wearing two pairs of gloves is a best practice. The outer glove provides the primary barrier, while the inner glove offers protection in case the outer one is breached.[12]

Body Protection: Preventing Widespread Contamination

A chemically resistant lab coat or gown is essential to protect your street clothes and underlying skin from splashes and spills.

  • Material: Choose gowns made of low-linting, impervious materials like polyethylene-coated polypropylene. Standard cotton lab coats are not sufficient as they can absorb chemicals and hold them against your skin.

  • Design: The gown should have long sleeves with tight-fitting cuffs (elastic or knit) and a solid front that fastens in the back. This design minimizes the risk of frontal splashes reaching your skin.[11]

Eye and Face Protection: Shielding Sensitive Tissues

Diphenyl methyl phosphate can cause serious eye irritation.

  • Minimum Requirement: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards should be worn whenever handling the liquid.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield worn over chemical splash goggles is recommended to protect your entire face.[12]

Respiratory Protection: When is it Necessary?

Under normal laboratory conditions with proper engineering controls (i.e., working in a certified chemical fume hood), respiratory protection is typically not required for handling Diphenyl methyl phosphate due to its low volatility. However, a risk assessment may indicate the need for respiratory protection in certain situations:

  • Weighing and transferring powders: If handling a solid form of the compound outside of a containment system.

  • Cleaning up large spills: Where the surface area of the chemical is large and the potential for aerosolization exists.

  • Inadequate ventilation: If work cannot be conducted in a fume hood.

In such cases, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[13][14] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance and fit testing, as required by OSHA.[14]

PPE Selection Summary

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Routine Handling in a Fume Hood Double-layered nitrile or butyl rubber glovesChemically resistant gownChemical splash gogglesNot typically required
Weighing Powder Outside Containment Double-layered nitrile or butyl rubber glovesChemically resistant gownChemical splash goggles and face shieldNIOSH-approved respirator with organic vapor cartridge
Large Volume Transfers Double-layered nitrile or butyl rubber glovesChemically resistant gownChemical splash goggles and face shieldNot typically required if in a fume hood
Spill Cleanup Double-layered nitrile or butyl rubber glovesChemically resistant gown or coverallsChemical splash goggles and face shieldNIOSH-approved respirator with organic vapor cartridge

Procedural Guidance: Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.[15][16][17][18][19]

Donning (Putting On) PPE Workflow

G A 1. Lab Gown B 2. Respiratory Protection (if required) A->B C 3. Eye and Face Protection B->C D 4. Gloves (outer glove over cuff) C->D

Caption: Sequential process for correctly donning PPE.

Step-by-Step Donning Procedure:

  • Lab Gown: Put on the gown, ensuring it is fully fastened in the back.

  • Respiratory Protection: If your risk assessment requires a respirator, perform a seal check.

  • Eye and Face Protection: Put on your goggles and, if needed, a face shield.

  • Gloves: Don your first pair of gloves. Then, don the second (outer) pair, ensuring the cuffs are pulled up over the sleeves of your gown.

Doffing (Removing) PPE Workflow

G A 1. Outer Gloves B 2. Lab Gown and Inner Gloves A->B C 3. Eye and Face Protection B->C D 4. Respiratory Protection (if worn) C->D E 5. Hand Hygiene D->E

Caption: Sequential process for safely removing PPE.

Step-by-Step Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the appropriate hazardous waste container.

  • Lab Gown and Inner Gloves: Unfasten the gown. Carefully pull it away from your body, rolling it inside out as you go. As you are removing the gown, peel off the inner pair of gloves at the same time, so they are contained within the rolled-up gown. Dispose of the gown and gloves in the hazardous waste container.

  • Eye and Face Protection: Remove your goggles and face shield from the back to the front. Place them in a designated area for decontamination.

  • Respiratory Protection: If worn, remove your respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal and Decontamination Plan

Proper disposal of contaminated materials is crucial to protect your colleagues and the environment.

Disposal of Contaminated PPE and Chemical Waste
  • Segregation: All disposable PPE (gloves, gowns) and any materials used to clean up spills of Diphenyl methyl phosphate must be treated as hazardous waste.[20]

  • Containerization: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[20] Liquid waste should be collected in a separate, compatible, and labeled container.

  • Licensed Disposal: Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11] Never dispose of this waste in the regular trash or down the drain.[21]

Decontamination of Reusable PPE
  • Eye and Face Protection: Goggles and face shields should be decontaminated after each use. This can be done by washing with a mild detergent and water, followed by a rinse. For organophosphates, a solution of sodium hypochlorite (bleach) followed by a thorough water rinse can also be effective.[6]

  • Clothing: Any personal clothing that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste. Do not launder contaminated clothing with your regular laundry.[6][22]

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling Diphenyl methyl phosphate, ensuring a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.